molecular formula C11H13F2N B050817 Mofegiline CAS No. 119386-96-8

Mofegiline

Cat. No.: B050817
CAS No.: 119386-96-8
M. Wt: 197.22 g/mol
InChI Key: VXLBSYHAEKDUSU-JXMROGBWSA-N
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Description

Mofegiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the metabolism of neurotransmitters like dopamine and phenylethylamine. Its high selectivity for the MAO-B isoform over MAO-A minimizes the risk of the hypertensive "cheese effect" associated with non-selective MAO inhibitors, making it a valuable tool for neuroscientific research. This compound has been extensively studied in preclinical models for its potential neuroprotective properties, particularly in the context of Parkinson's disease, where its ability to enhance dopaminergic neurotransmission and mitigate oxidative stress is of significant interest. Researchers utilize this compound to investigate the pathophysiology of neurodegenerative disorders, to explore mechanisms of apoptosis, and to probe the complex role of monoamine systems in behavior and cognition. This compound provides critical insights for developing novel therapeutic strategies aimed at modulating central nervous system function.

Properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
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Molecular Weight

197.22 g/mol
Source PubChem
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CAS No.

119386-96-8
Record name Mofegiline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
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Record name Mofegiline
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Record name MOFEGILINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mofegiline mechanism of action on MAO-B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Mofegiline on Monoamine Oxidase B (MAO-B)

Introduction

This compound (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed for the potential treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, its primary therapeutic rationale is the modulation of dopamine (B1211576) metabolism in the central nervous system. Although its clinical development was discontinued, this compound remains a critical pharmacological tool for research due to its well-defined and highly specific mechanism of action. This guide provides a detailed examination of this compound's biochemical interactions with MAO-B, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism: Enzyme-Activated Irreversible Inhibition

This compound's principal mechanism is the selective, enzyme-activated, irreversible inhibition of MAO-B. This process is classified as mechanism-based inhibition (or "suicide inhibition"), where the target enzyme itself transforms the inhibitor into a reactive species that ultimately inactivates the enzyme.

The inhibition process unfolds through several key steps:

  • Substrate Recognition: this compound enters the active site of the MAO-B enzyme, which is located on the outer mitochondrial membrane.

  • Enzymatic Oxidation: The flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-B active site oxidizes the allylamine (B125299) moiety of this compound. This catalytic step is essential for the generation of a highly reactive intermediate.

  • Covalent Adduct Formation: The newly formed reactive intermediate rapidly attacks the FAD cofactor. X-ray crystallography studies have provided conclusive evidence that a covalent bond forms between the distal allylamine carbon atom of the this compound metabolite and the N(5) position of the flavin ring.

  • Irreversible Inactivation: This covalent adduct formation is irreversible and results in a stable, catalytically inactive enzyme. The inhibition occurs with a 1:1 molar stoichiometry of inhibitor to enzyme, and no significant catalytic turnover is observed during the process.

This high degree of selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature, minimizing the risk of the "cheese effect"—a hypertensive crisis associated with non-selective MAO inhibitors. In contrast to its action on MAO-B, this compound acts only as a reversible competitive inhibitor of MAO-A and does not form a covalent adduct.

Quantitative Data Presentation

The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize its inhibitory activity against MAO-A, MAO-B, and Semicarbazide-Sensitive Amine Oxidase (SSAO).

Table 1: In Vitro Inhibition of MAO-A and MAO-B by this compound

EnzymeSourceParameterValue (nM)Selectivity Index (MAO-A/MAO-B)Reference
MAO-B Rat brain mitochondriaIC₅₀3.6~189
MAO-A Rat brainIC₅₀680~189
MAO-B Recombinant HumanApparent Kᵢ28-

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions, including enzyme source and substrate used.

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) by this compound

SpeciesTissue SourceIC₅₀ (nM)Reference
HumanUmbilical Artery20
DogAorta2
RatAorta5
BovineAorta80

Experimental Protocols

The characterization of this compound's mechanism relies on robust biochemical assays.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC₅₀ value of an inhibitor against MAO-B.

1. Materials and Reagents:

  • MAO-B Enzyme: Purified recombinant human MAO-B.

  • Inhibitor: this compound hydrochloride dissolved in DMSO to create a stock solution.

  • Assay Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Substrate: Tyramine or benzylamine.

  • Detection Reagents: A fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP).

  • Equipment: 96-well black microplate, microplate reader capable of fluorescence detection, incubator (37°C).

2. Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

  • Enzyme Preparation: Dilute the recombinant MAO-B enzyme to the desired working concentration in cold assay buffer. Keep the solution on ice.

  • Pre-incubation: Add 50 µL of the this compound working solutions to the wells of the 96-well microplate. Include wells for a positive control (another known MAO-B inhibitor) and a vehicle control (assay buffer with DMSO). Add 50 µL of the diluted MAO-B enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution containing the substrate (e.g., tyramine), the fluorescent probe, and HRP in the assay buffer. Protect this solution from light. Initiate the enzymatic reaction by adding 50 µL of this solution to each well.

  • Data Acquisition: Immediately place the microplate into a reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals. The production of H₂O₂, a byproduct of MAO-B activity, is coupled by HRP to the conversion of the probe into its fluorescent product.

  • Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the MAO-B enzyme activity.

Protocol 2: X-ray Crystallography for Structural Determination

To provide definitive evidence of the covalent adduct, the this compound-inhibited MAO-B enzyme was crystallized and its structure was determined.

  • Methodology: Purified recombinant human MAO-B was incubated with this compound to achieve complete inhibition. The resulting stable this compound-MAO-B complex was then subjected to crystallization trials. Crystals that diffracted to a high resolution (e.g., 2.3 Å) were analyzed using X-ray diffraction to build an electron density map and determine the precise atomic structure of the inhibitor bound within the enzyme's active site.

Mandatory Visualizations

Mofegiline_MAO_B_Pathway cluster_Neuron Presynaptic Neuron / Glial Cell Dopamine Dopamine MAOB MAO-B (Outer Mitochondrial Membrane) Dopamine->MAOB Metabolism This compound This compound DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC MAOB_Inactive Inactive MAO-B (Covalent Adduct) This compound->MAOB Irreversible Inhibition

Caption: Dopamine metabolism by MAO-B and its irreversible inhibition by this compound.

MAOB_Assay_Workflow prep 1. Prepare Reagents (this compound Dilutions, MAO-B Enzyme) plate 2. Plate Inhibitor & Enzyme (50µL this compound + 50µL MAO-B) prep->plate incubate 3. Pre-incubate (15 min @ 37°C) plate->incubate react 4. Initiate Reaction (Add 50µL Substrate/Probe Mix) incubate->react read 5. Measure Fluorescence (Kinetic Read @ 37°C) react->read analyze 6. Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for an in vitro fluorometric MAO-B inhibition assay.

Irreversible_Inhibition E E (Active MAO-B) EI_complex E-I (Reversible Complex) E->EI_complex dummy I I (this compound) I->EI_complex + EI_inactive E-I* (Inactive Covalent Adduct) EI_complex->EI_inactive k_inact (Oxidation & Covalent Bonding)

Mofegiline: A Technical Guide to a Selective, Irreversible MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974A) is a potent, second-generation, enzyme-activated irreversible inhibitor with high selectivity for monoamine oxidase B (MAO-B) over MAO-A.[1][2] Developed for potential therapeutic application in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, its mechanism involves the irreversible inactivation of MAO-B, the primary enzyme for dopamine (B1211576) degradation in the brain.[1] By increasing synaptic dopamine concentrations, this compound was investigated as a strategy to alleviate symptoms in dopamine-deficient conditions.[1][3] Although its clinical development was discontinued, this compound remains a significant compound for research due to its well-characterized mechanism and high selectivity.[2][4] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, quantitative inhibitory and pharmacokinetic data, metabolic pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions as a mechanism-based or "suicide" inhibitor of MAO-B.[5] The inhibition process is initiated when the MAO-B enzyme recognizes this compound and begins its catalytic cycle, oxidizing the amine group.[5] This oxidation does not complete a full turnover but instead generates a reactive iminium intermediate.[6] This electrophilic intermediate is then rapidly attacked by a nucleophile within the enzyme's active site.[6] X-ray crystallography has provided definitive evidence that this nucleophile is the N(5) atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which forms a stable, irreversible covalent bond with the inhibitor.[6] This adduct formation permanently inactivates the enzyme.[1] The process is highly efficient, occurring with a 1:1 molar stoichiometry and no observable catalytic turnover.[6]

Mofegiline_Mechanism cluster_MAOB MAO-B Active Site FAD FAD Cofactor (Oxidized) Intermediate Reactive Iminium Intermediate FAD->Intermediate Enzyme-activated Oxidation This compound This compound This compound->FAD Enters Active Site (Competitive Binding Ki = 28 nM) Adduct Irreversible Covalent Adduct (FAD-N(5)-Mofegiline) Enzyme Inactivated Intermediate->Adduct Covalent Bond Formation (Irreversible Inhibition)

Caption: Mechanism of irreversible MAO-B inhibition by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The data are summarized below for clear comparison.

Table 1: Inhibitory Activity of this compound

This table presents the half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of this compound against MAO-A and MAO-B, as well as other amine oxidases. The high ratio of MAO-A to MAO-B IC₅₀ values underscores its selectivity.

Target EnzymeSpecies / TissueParameterValueCitation
MAO-B Rat Brain MitochondriaIC₅₀3.6 nM[1][7]
MAO-B Human (recombinant)Apparent Ki28 nM[1][6]
MAO-A Rat Brain MitochondriaIC₅₀680 nM[1][7]
MAO-A Human (recombinant)Ki1.1 µM[1]
Selectivity Rat Brain MitochondriaIC₅₀ Ratio (MAO-A/MAO-B)~189[7]
SSAO/VAP-1 Dog AortaIC₅₀2 nM[1][7]
Dopamine Uptake Rat StriatumIC₅₀31.8 µM[7]
Table 2: Pharmacokinetic and In Vivo Parameters of this compound

This table summarizes key pharmacokinetic data from a Phase I trial in healthy male volunteers and in vivo efficacy from animal models. A 1 mg dose was found to achieve over 90% inhibition of platelet MAO-B activity.[1][8]

ParameterSpeciesValueCitation
Time to Max. Concentration (Tmax) Human~1 hour[8]
Elimination Half-life (t½) Human1 - 3 hours[2][8]
MAO-B Inhibition (Ex Vivo) Rat Brain (0.18 mg/kg, p.o.)EC₅₀0.18 mg/kg
MAO-A Inhibition (Ex Vivo) Rat Brain (8 mg/kg, p.o.)EC₅₀8 mg/kg
Platelet MAO-B Inhibition Human (>90% inhibition)Dose1 mg
Absorption & Elimination HumanRapid[8]

Metabolism and Pharmacokinetics

Studies in both humans and animals show that this compound is rapidly absorbed and extensively metabolized, with urinary excretion being the primary route for eliminating its metabolites.[1][9] Very little of the administered dose is excreted as the unchanged parent drug.[9] In dogs, after an oral dose, 75.5% of radioactivity was recovered in urine over 96 hours, with only 3% being the parent compound.[9] Four major metabolites, designated M1, M2, M3, and M4, have been identified in the urine of both dogs and humans.[9][10] The formation of the major carbamate (B1207046) metabolites (M1 and M2) is believed to involve an initial reversible addition of CO₂ to this compound's primary amine group.[9][10]

Mofegiline_Metabolism cluster_metabolites Major Metabolites (Urinary Excretion) This compound This compound M1 M1: Cyclic Carbamate (Major Metabolite) This compound->M1 Defluorination, Carbon Addition M2 M2: N-carbamoyl O-beta-D-glucuronide This compound->M2 CO2 Addition, Glucuronidation M3 M3: N-succinyl Conjugate This compound->M3 Succinylation M4 M4: Urea Adduct This compound->M4 Defluorination

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for a standard in vitro assay to determine its MAO-B inhibitory activity.

Protocol: Synthesis of this compound Hydrochloride

The synthesis of this compound HCl is a multi-step process based on established principles for creating fluoroallylamine compounds.[11]

Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene

  • Dissolve (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a Wittig reagent, such as (bromofluoromethyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium).

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of this compound Free Base

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

  • Add a source of ammonia (B1221849) (e.g., a solution of ammonia in methanol (B129727) or sodium azide (B81097) followed by a reduction step).

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once complete, cool the mixture and add water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound free base.

Step 3: Formation and Purification of this compound Hydrochloride

  • Dissolve the crude this compound free base in an anhydrous solvent (e.g., diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same solvent while stirring to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and wash with the anhydrous solvent.

  • For further purification, recrystallize the crude this compound HCl from a suitable hot solvent (e.g., ethanol/ether mixture).

  • Collect the purified crystals by vacuum filtration and dry.

Synthesis_Workflow Start Start: (4-fluorophenyl)acetaldehyde Step1 Step 1: Wittig Reaction - Add (bromofluoromethyl) triphenylphosphonium bromide - Base (n-BuLi) Start->Step1 Intermediate Intermediate: (E)-1-bromo-2-(4-fluorophenethyl) -3-fluoroprop-1-ene Step1->Intermediate Step2 Step 2: Amination - Add Ammonia Source (e.g., NH3 in MeOH) Intermediate->Step2 Freebase This compound (Free Base) Step2->Freebase Step3 Step 3: Salt Formation - Add HCl in ether Freebase->Step3 HCL_Salt This compound HCl (Crude) Step3->HCL_Salt Step4 Step 4: Purification - Recrystallization HCL_Salt->Step4 Final Purified this compound HCl Step4->Final

Caption: Workflow for the chemical synthesis of this compound HCl.
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is a representative method adapted from commercially available fluorometric screening kits for determining the IC₅₀ value of an inhibitor.[5][12][13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B catalysis, via a coupled reaction with a fluorescent probe.[12]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Benzylamine or Tyramine)

  • Fluorescent Probe (e.g., OxiRed™ or equivalent)

  • Horseradish Peroxidase (HRP)

  • This compound Hydrochloride (Test Inhibitor)

  • Selegiline (B1681611) (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • 96-well black microplate

2. Assay Procedure:

  • Inhibitor Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in MAO-B Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

  • Plate Setup: Add 50 µL of the this compound working solutions to the wells of the 96-well plate. Include wells for a positive control (Selegiline) and a vehicle control (assay buffer with the same final DMSO concentration).

  • Enzyme Addition: Dilute the recombinant MAO-B enzyme in cold Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes. This allows the irreversible inhibitor to interact with and inactivate the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a substrate/probe working solution containing the MAO-B substrate, fluorescent probe, and HRP in Assay Buffer. Protect this solution from light. Initiate the enzymatic reaction by adding 50 µL of this solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

3. Data Analysis:

  • Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Assay_Workflow Start Prepare Reagents: - this compound Serial Dilutions - MAO-B Enzyme - Substrate/Probe Mix Plate Add 50µL Inhibitor/ Control to 96-well plate Start->Plate Enzyme Add 50µL MAO-B Enzyme to each well Plate->Enzyme Incubate Pre-incubate plate 15 min @ 37°C Enzyme->Incubate React Initiate Reaction: Add 50µL Substrate/Probe Mix Incubate->React Measure Measure Fluorescence Kinetically (Ex/Em=535/587nm) 30 min @ 37°C React->Measure Analyze Data Analysis: 1. Calculate Reaction Rates (Slopes) 2. Determine % Inhibition Measure->Analyze Result Plot Dose-Response Curve Determine IC50 Value Analyze->Result

Caption: General workflow for the in vitro MAO-B inhibition assay.

Neuroprotective Potential

While this compound's clinical development did not proceed, its mechanism strongly implies a neuroprotective profile similar to other selective MAO-B inhibitors like selegiline and rasagiline.[14][15][16] The neuroprotective effects of MAO-B inhibition are thought to arise from several downstream consequences:

  • Reduction of Oxidative Stress: The catalytic activity of MAO-B on dopamine and other monoamines produces hydrogen peroxide (H₂O₂), a source of reactive oxygen species (ROS).[17] By irreversibly inhibiting MAO-B, this compound reduces this endogenous production of ROS, thereby mitigating mitochondrial oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14][15]

  • Modulation of Apoptotic Pathways: Preclinical studies on related MAO-B inhibitors have shown they can promote neuronal survival by upregulating anti-apoptotic proteins, such as Bcl-2, and inducing pro-survival neurotrophic factors like BDNF and GDNF.[16] It is hypothesized that this compound shares these properties.[14]

  • Prevention of Toxic Metabolites: In preclinical parkinsonism models using the neurotoxin MPTP, MAO-B is responsible for converting MPTP into its toxic metabolite, MPP+.[15] Selective MAO-B inhibitors like this compound can block this conversion, providing protection against such environmental toxins.[7]

Neuroprotection_Logic cluster_effects Downstream Neuroprotective Effects This compound This compound MAOB_Inhibition Irreversible MAO-B Inhibition This compound->MAOB_Inhibition Oxidative_Stress Reduced H2O2 Production (Less Oxidative Stress) MAOB_Inhibition->Oxidative_Stress Apoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) MAOB_Inhibition->Apoptosis Toxin Blocked Bioactivation of Neurotoxins (e.g., MPTP) MAOB_Inhibition->Toxin Outcome Increased Neuronal Survival and Resilience Oxidative_Stress->Outcome Apoptosis->Outcome Toxin->Outcome

Caption: Hypothesized pathways for this compound's neuroprotective effects.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of MAO-B. Its mechanism of action, involving enzyme-activated covalent modification of the FAD cofactor, is well-characterized and supported by structural data. While it did not reach the market, its pharmacological profile, including its high selectivity, rapid pharmacokinetics, and defined metabolic pathway, makes it an exemplary tool for neuroscience research. The methodologies and quantitative data presented in this guide provide a comprehensive resource for scientists studying MAO-B inhibition, dopamine metabolism, and the development of therapeutics for neurodegenerative diseases.

References

The Discovery and Developmental History of Mofegiline (MDL 72974): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL 72974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the pathophysiology of neurodegenerative disorders. Developed by the Merrell-Dow Research Institute in the 1980s, this compound was initially investigated for its therapeutic potential in Parkinson's disease and Alzheimer's disease.[1] Although it demonstrated a promising preclinical and early clinical profile, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental workflows.

Introduction: The Rationale for MAO-B Inhibition

Monoamine oxidase B is a flavin-dependent enzyme located on the outer mitochondrial membrane, where it plays a crucial role in the catabolism of monoamine neurotransmitters, particularly dopamine (B1211576).[1] Increased MAO-B activity with aging is linked to the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased synaptic availability of this vital neurotransmitter. This mechanism forms the therapeutic basis for the use of MAO-B inhibitors in managing the motor symptoms of Parkinson's disease.

Discovery and Development of this compound

This compound was designed as a selective, mechanism-based irreversible inhibitor of MAO-B.[2] Its development was part of a broader effort to create MAO-B inhibitors with improved selectivity and safety profiles compared to earlier, non-selective MAO inhibitors, which were associated with a significant risk of hypertensive crisis (the "cheese effect"). Preclinical studies demonstrated this compound's high potency and selectivity for MAO-B over MAO-A.[2] In addition to its primary target, this compound was also found to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory properties.[3][4]

Mechanism of Action

This compound is an enzyme-activated, irreversible inhibitor of MAO-B.[5] The inhibition process occurs in a single catalytic turnover.[1] The proposed mechanism involves the oxidation of this compound by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site, which generates a reactive iminium intermediate.[1][5] This intermediate then undergoes a nucleophilic attack by the N(5) of the reduced flavin, followed by the irreversible elimination of a fluoride (B91410) ion, resulting in the formation of a covalent adduct between this compound and the FAD cofactor.[1] This covalent modification permanently inactivates the enzyme.[1]

cluster_0 MAO-B Active Site This compound This compound FAD_ox FAD (Oxidized) This compound->FAD_ox Enzyme-activated oxidation Reactive_Intermediate Reactive Iminium Intermediate FAD_ox->Reactive_Intermediate FAD_red FAD (Reduced) Reactive_Intermediate->FAD_red Nucleophilic attack by FAD N(5) Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) FAD_red->Covalent_Adduct Irreversible fluoride elimination cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Cytosolic Dopamine L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Vesicular Dopamine Dopamine_cyto->Dopamine_vesicle VMAT2 MAO_B MAO-B Dopamine_cyto->MAO_B Degradation Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DOPAC DOPAC MAO_B->DOPAC This compound This compound This compound->MAO_B Irreversible Inhibition Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation Baseline_Behavior Baseline Behavioral Testing (Rotarod, Open Field) Animal_Acclimation->Baseline_Behavior Group_Assignment Random Assignment to Treatment Groups Baseline_Behavior->Group_Assignment Mofegiline_Admin This compound Administration (Pre-treatment) Group_Assignment->Mofegiline_Admin MPTP_Induction MPTP-induced Neurotoxicity Mofegiline_Admin->MPTP_Induction Post_MPTP_Behavior Post-MPTP Behavioral Testing MPTP_Induction->Post_MPTP_Behavior Euthanasia Euthanasia and Brain Tissue Collection Post_MPTP_Behavior->Euthanasia Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine) Euthanasia->Neurochemical_Analysis Histological_Analysis Histological Analysis (TH Staining) Euthanasia->Histological_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

References

Mofegiline: An In-Depth Technical Guide to its Application in Dopamine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), a critical enzyme in the catabolism of dopamine (B1211576).[1][2] Developed as a second-generation, enzyme-activated inhibitor, its unique mechanism provides a valuable tool for researchers studying dopamine metabolism in the central nervous system.[1][2] This guide provides a comprehensive overview of this compound's mechanism of action, its pharmacological properties, and detailed experimental protocols for its use in studying dopamine pathways. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding and experimental design. Although initially investigated for the treatment of Parkinson's and Alzheimer's diseases, this compound was never commercially marketed, but it remains a significant compound for preclinical research.[3][4]

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

This compound's primary pharmacological action is the highly selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[1] MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of amine neurotransmitters, most notably dopamine.[5][6]

This compound functions as a mechanism-based or "suicide" inhibitor.[7][8] The MAO-B enzyme itself metabolizes this compound, converting it into a reactive intermediate.[1] This intermediate then forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the enzyme's active site.[7][8] Structural studies have identified this bond as occurring between the distal allylamine (B125299) carbon atom of the this compound metabolite and the N(5) position of the flavin cofactor.[1][7] This covalent adduct formation occurs with a 1:1 molar stoichiometry, leading to the irreversible inactivation of the enzyme with no observable catalytic turnover.[7][9]

This high selectivity for MAO-B over MAO-A minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[1] While this compound irreversibly inactivates MAO-B, its inhibition of MAO-A is significantly weaker and reversible.[2][7]

Signaling Pathway of Dopamine Metabolism and this compound Intervention

Dopamine levels in the synapse are primarily regulated by reuptake into the presynaptic neuron via the dopamine transporter (DAT) and by enzymatic degradation. MAO-B, located in glial cells and to a lesser extent in presynaptic neurons, is a key enzyme in this degradation pathway.[5] It converts dopamine into 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is subsequently metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). By irreversibly inhibiting MAO-B, this compound prevents this breakdown, thereby increasing the intraneuronal concentration of dopamine available for vesicular packaging and subsequent synaptic release.

Dopamine_Metabolism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_glial Glial Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre AADC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 MAO_B_pre MAO-B Dopamine_pre->MAO_B_pre Metabolism Dopamine_syn Dopamine Vesicle->Dopamine_syn Release DAT DAT DAT->Dopamine_pre DOPAL_pre DOPAL MAO_B_pre->DOPAL_pre Dopamine_syn->DAT Dopamine_glial Dopamine Dopamine_syn->Dopamine_glial Uptake MAO_B_glial MAO-B Dopamine_glial->MAO_B_glial Metabolism DOPAL_glial DOPAL MAO_B_glial->DOPAL_glial DOPAC DOPAC DOPAL_glial->DOPAC HVA HVA DOPAC->HVA COMT This compound This compound This compound->MAO_B_pre Irreversible Inhibition This compound->MAO_B_glial Irreversible Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeSpecies/TissueParameterValueCitation
MAO-B Rat Brain MitochondriaIC₅₀3.6 nM[2][10]
Human (recombinant)Apparent Kᵢ28 nM[2][7]
MAO-A Rat Brain MitochondriaIC₅₀680 nM[2][11]
Human (recombinant)Kᵢ1.1 µM[2]
SSAO/VAP-1 Dog AortaIC₅₀2 nM[2]
Human (recombinant)IC₅₀20 nM[11]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Table 2: Pharmacokinetic Properties of this compound in Humans
ParameterValueCitation
Time to Max. Concentration (Tₘₐₓ) ~1 hour[12]
Elimination Half-life (t₁/₂) 1 - 3 hours[3][12]
Absorption Rapid[12]
Elimination Rapid, extensive metabolism[12][13]
Primary Excretion Route Urinary (as metabolites)[2][13]
Table 3: In Vivo Pharmacodynamic Effects
ModelDoseEffectCitation
Healthy Volunteers 1 mg (single oral dose)>90% inhibition of platelet MAO-B[2][12]
Mice 1.25 mg/kgReduces MPTP-induced decreases in striatal dopamine, DOPAC, and HVA
Rats 0.18 mg/kg (p.o.)EC₅₀ for ex vivo brain MAO-B inhibition
Rats 8 mg/kg (p.o.)EC₅₀ for ex vivo brain MAO-A inhibition[10]

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.

Detailed Experimental Protocols

The following protocols are foundational for studying the effects of this compound on dopamine metabolism.

In Vitro MAO-B Inhibition Assay (Spectrophotometric)

This protocol determines the IC₅₀ value of this compound for MAO-B.

Objective: To quantify the inhibitory potency of this compound on recombinant human MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound hydrochloride

  • Benzylamine (B48309) (MAO-B substrate)[7]

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.5)[7]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Solutions: Create a serial dilution of this compound hydrochloride in the phosphate buffer. Prepare a stock solution of the benzylamine substrate.

  • Assay Setup: In each well of the 96-well plate, add:

    • Buffer

    • Varying concentrations of this compound (or vehicle for control wells).

    • Recombinant human MAO-B enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add benzylamine to each well to start the reaction. The oxidation of benzylamine produces benzaldehyde, which can be monitored by an increase in absorbance at 250 nm.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 250 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each this compound concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[14]

In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol measures the effect of this compound on extracellular dopamine and metabolite levels in freely moving rodents.

Objective: To measure extracellular levels of dopamine, DOPAC, and HVA in the striatum of rats following this compound administration.[14]

Materials:

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump and fraction collector

  • This compound hydrochloride for injection (dissolved in sterile saline)

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)[14]

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the striatum. Allow the animal to recover for 24-48 hours.[14]

  • Probe Insertion: On the day of the experiment, place the rat in a freely moving dialysis cage. Gently insert the microdialysis probe through the guide cannula.

  • Stabilization: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours to achieve a stable baseline.[14]

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour using a refrigerated fraction collector.[14]

  • This compound Administration: Administer this compound hydrochloride (e.g., 1 mg/kg, i.p.) or vehicle.

  • Post-Dose Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using a validated HPLC-ECD method.[14]

  • Data Analysis: Express the post-administration concentrations as a percentage of the average baseline concentration for each animal.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis Surgery Implant Guide Cannula in Striatum Recovery 24-48h Recovery Surgery->Recovery Probe_Insert Insert Microdialysis Probe Stabilize Perfuse with aCSF (1-2h Stabilization) Probe_Insert->Stabilize Baseline Collect Baseline Dialysate (3 x 20 min) Stabilize->Baseline Inject Administer this compound or Vehicle (i.p.) Baseline->Inject Post_Inject Collect Post-Dose Dialysate (4-6h) Inject->Post_Inject HPLC HPLC-ECD Analysis of Dopamine, DOPAC, HVA Post_Inject->HPLC Data Calculate % Change from Baseline HPLC->Data

Caption: General experimental workflow for in vivo microdialysis studies.
Logical Relationship for Neuroprotection Studies

This compound's ability to reduce the metabolic stress associated with dopamine turnover suggests potential neuroprotective properties.[15][16] This can be investigated using neurotoxin-based models of Parkinson's disease, such as the MPTP model in mice.

Neuroprotection_Logic Hypothesis Hypothesis: This compound protects dopaminergic neurons from neurotoxin-induced damage Model Animal Model: MPTP-induced Parkinsonism in mice Hypothesis->Model Groups Experimental Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. This compound + MPTP Model->Groups Treatment Treatment Regimen: Pre-treat with this compound (e.g., 1.25 mg/kg) prior to MPTP administration Groups->Treatment Endpoints Primary Endpoints Treatment->Endpoints Behavior Behavioral Assessment: (e.g., Rotarod, Open Field) Endpoints->Behavior Neurochem Neurochemical Analysis: Striatal Dopamine, DOPAC, HVA levels (HPLC-ECD) Endpoints->Neurochem Histo Immunohistochemistry: Tyrosine Hydroxylase (TH+) neuron count in Substantia Nigra Endpoints->Histo Conclusion Conclusion: Assess if this compound attenuates MPTP-induced deficits in endpoints Behavior->Conclusion Neurochem->Conclusion Histo->Conclusion

Caption: Logical workflow for a neuroprotection study using this compound.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of MAO-B. Its well-characterized mechanism of action and pharmacological profile make it an invaluable chemical tool for probing the intricacies of dopamine metabolism. By effectively blocking a key catabolic pathway, this compound allows for the detailed study of dopamine dynamics, reuptake, and the downstream consequences of elevated dopamine availability in both healthy and disease models. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in advancing our understanding of the dopaminergic system and associated neurological disorders.

References

In Vitro Characterization of Mofegiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of Mofegiline (also known as MDL 72,974A), a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] this compound was initially developed for the potential treatment of Parkinson's disease and Alzheimer's disease.[1][2] This document details its mechanism of action, inhibitory constants, and the experimental methodologies used to elucidate its biochemical profile, presenting a valuable resource for researchers in neuroscience and drug discovery.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

This compound's primary pharmacological action is the highly selective and irreversible inhibition of MAO-B, a key enzyme in the degradation of dopamine (B1211576).[2][4] It functions as a mechanism-based inhibitor, meaning the enzyme itself metabolizes this compound into a reactive species that then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B.[1][5] Specifically, a covalent adduct is formed between the distal allylamine (B125299) carbon atom of the this compound metabolite and the N(5) position of the FAD cofactor.[6][7] This covalent modification leads to the irreversible inactivation of the enzyme.[1][2]

The inhibition by this compound is highly efficient, occurring with a 1:1 molar stoichiometry and within a single catalytic turnover.[7] In contrast to its irreversible action on MAO-B, this compound acts as a reversible competitive inhibitor of MAO-A.[6] This high selectivity for MAO-B minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[5]

Beyond its primary target, this compound also demonstrates potent inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory properties.[1][2][6]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

Table 1: In Vitro Inhibitory Activity of this compound against MAO-A and MAO-B

Enzyme TargetSpecies/SourceParameterValueReference(s)
MAO-B Rat brain mitochondriaIC₅₀3.6 nM[3][8][9]
Recombinant humanApparent Kᵢ28 nM[6][8]
MAO-A Rat brainIC₅₀680 nM[3][8][9]
Recombinant humanKᵢ1.1 µM[6]
Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B)~189-fold[4][6]
(Kᵢ MAO-A / Apparent Kᵢ MAO-B)~40-fold[6]

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/VAP-1 by this compound

SpeciesTissue SourceIC₅₀Reference(s)
DogAorta2 nM[3][5]
RatAorta5 nM[3][5]
HumanUmbilical Artery20 nM[3][5][9]
BovineAorta80 nM[3][5]

Signaling Pathway and Mechanism of Inhibition

The interaction of this compound with MAO-B and the subsequent impact on dopamine metabolism can be visualized as follows:

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Dopamine Metabolites MAOB->Metabolites ReactiveIntermediate Reactive Intermediate MAOB->ReactiveIntermediate This compound This compound This compound->MAOB Enzyme-activated inhibition InactiveMAOB Inactive MAO-B (Covalent Adduct) ReactiveIntermediate->InactiveMAOB Covalent Bonding to FAD cofactor (N5)

Proposed mechanism of irreversible MAO-B inhibition by this compound.

While direct in vitro studies on this compound's neuroprotective signaling are limited, the well-characterized pathways of other selective MAO-B inhibitors like Selegiline and Rasagiline provide a strong predictive model. These pathways often involve the upregulation of anti-apoptotic proteins such as Bcl-2 and the activation of pro-survival signaling cascades.[7][10]

Neuroprotection_Pathway This compound This compound (as predicted from other MAO-B inhibitors) MAOB_Inhibition MAO-B Inhibition This compound->MAOB_Inhibition Bcl2 Increased Bcl-2 Expression This compound->Bcl2 Potential direct effect OxidativeStress Reduced Oxidative Stress (Lower H₂O₂ production) MAOB_Inhibition->OxidativeStress NeuronalSurvival Enhanced Neuronal Survival OxidativeStress->NeuronalSurvival Apoptosis Inhibition of Apoptotic Cascade Bcl2->Apoptosis Apoptosis->NeuronalSurvival

Predicted neuroprotective signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of enzyme inhibitors. Below are generalized protocols for key assays used to evaluate this compound.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay is commonly used to determine the IC₅₀ values of inhibitors by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed oxidation.[4][5]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound Hydrochloride

  • MAO-B substrate (e.g., Benzylamine or Tyramine)[6][11]

  • MAO-A substrate (e.g., Kynuramine)[6][11]

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence detection

Workflow:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_this compound Prepare this compound serial dilutions in DMSO Add_this compound Add this compound dilutions to 96-well plate Prep_this compound->Add_this compound Prep_Enzyme Prepare MAO-A/MAO-B enzyme solution in buffer Add_Enzyme Add MAO enzyme solution Prep_Enzyme->Add_Enzyme Prep_Substrate_Probe Prepare Substrate/Probe mix (e.g., Tyramine, Amplex Red, HRP) Initiate_Reaction Add Substrate/Probe mix to initiate reaction Prep_Substrate_Probe->Initiate_Reaction Add_this compound->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 15 min) to allow inhibitor binding Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (e.g., Ex/Em ~535/587 nm) Initiate_Reaction->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition relative to control Measure_Fluorescence->Calc_Inhibition Determine_IC50 Determine IC₅₀ value using non-linear regression Calc_Inhibition->Determine_IC50

General workflow for the in vitro MAO inhibition assay.

Detailed Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound Hydrochloride (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.

    • Dilute the recombinant MAO-A or MAO-B enzyme in the assay buffer to the working concentration.

    • Prepare a substrate/probe working solution containing the MAO substrate, Amplex® Red, and HRP in the assay buffer.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or vehicle (for control wells) to the wells of a 96-well plate.

    • Add the diluted enzyme solution to all wells.

    • Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate/probe working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence in a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay for Kᵢ Determination

While a specific radioligand binding protocol for this compound is not detailed in the provided search results, a general protocol for determining the inhibition constant (Kᵢ) of a test compound for a target receptor or enzyme can be outlined. This type of assay is used to measure the affinity of a compound for its target.[12][13][14]

Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand that has a known affinity for the target (in this case, a radiolabeled MAO-B inhibitor could be used, or a substrate).

Materials and Reagents:

  • Source of MAO-B (e.g., recombinant enzyme or mitochondrial preparations from tissue)

  • A suitable radioligand (e.g., a high-affinity, selective MAO-B inhibitor like [³H]-Selegiline or a substrate)

  • This compound Hydrochloride

  • Assay Buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Incubation & Filtration cluster_analysis Quantification & Analysis Prep_Membranes Prepare MAO-B containing membranes/enzyme Incubate Incubate membranes, radioligand, and this compound to equilibrium Prep_Membranes->Incubate Prep_this compound Prepare this compound serial dilutions Prep_this compound->Incubate Prep_Radioligand Prepare fixed concentration of radioligand Prep_Radioligand->Incubate Filter Rapidly filter to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity on filters Wash->Count Determine_IC50 Determine IC₅₀ value Count->Determine_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

General workflow for a competitive radioligand binding assay.

Detailed Protocol Steps:

  • Assay Setup:

    • In reaction tubes or a 96-well plate, combine the MAO-B source, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control tubes for total binding (radioligand + enzyme, no this compound) and non-specific binding (radioligand + enzyme + a high concentration of a known MAO-B inhibitor).

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The enzyme and bound radioligand will be trapped on the filter.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration.

    • Determine the IC₅₀ value of this compound.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound is a well-characterized, potent, and highly selective irreversible inhibitor of MAO-B with additional activity against SSAO/VAP-1. Its mechanism of action through covalent modification of the FAD cofactor is well-established. The provided quantitative data and experimental protocols offer a solid foundation for researchers utilizing this compound as a reference compound in MAO-B inhibitor screening campaigns or for further investigation into its pharmacological effects. The predictive signaling pathways for neuroprotection, based on related compounds, suggest avenues for future in vitro studies to fully elucidate this compound's cellular effects.

References

Mofegiline's effect on semicarbazide-sensitive amine oxidase (SSAO)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of Mofegiline on Semicarbazide-Sensitive Amine Oxidase (SSAO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), which also demonstrates significant inhibitory action against semicarbazide-sensitive amine oxidase (SSAO).[1] Initially developed for potential therapeutic use in neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, its dual inhibitory capability presents a unique pharmacological profile with potential for both neuroprotective and anti-inflammatory applications.[2] This technical guide provides a comprehensive examination of this compound's interaction with SSAO, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for assessing its inhibitory effects.

Introduction to Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[2][3] This process yields the corresponding aldehydes, hydrogen peroxide, and ammonia.[4] Elevated levels of SSAO activity have been associated with a variety of pathological states, including diabetes mellitus, inflammation, congestive heart failure, and liver cirrhosis.[2][4][5] The enzymatic products, particularly cytotoxic aldehydes and reactive oxygen species like hydrogen peroxide, are believed to contribute to endothelial damage and the progression of these diseases.[4][6] Consequently, the inhibition of SSAO is a promising therapeutic strategy for mitigating these conditions.[4]

Mechanism of this compound Inhibition of SSAO

This compound, chemically known as (E)-2-(4-fluorophenethyl)-3-fluoroallylamine, is a primary amine that functions as an enzyme-activated, irreversible inhibitor of both MAO-B and SSAO.[2] The inhibition of SSAO by this compound is both irreversible and time-dependent.[2] While the precise molecular interactions for SSAO inhibition are less detailed in the literature compared to its well-characterized interaction with MAO-B, the mechanism is understood to involve the enzymatic processing of this compound's allylamine (B125299) moiety by SSAO. This leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, resulting in its irreversible inactivation.[3]

Quantitative Data: Inhibitory Activity of this compound on SSAO

The inhibitory potency of this compound against SSAO has been evaluated across various species and tissue types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of its efficacy.

Species Tissue Source IC50 (nM) Reference
DogAorta2[7]
RatAorta5[7]
HumanUmbilical Artery20[7]
BovineAorta80[7]

Experimental Protocols

The assessment of SSAO inhibition by this compound is crucial for understanding its pharmacological profile. A generalized radiochemical method for an in vitro SSAO inhibition assay is described below.[2]

In Vitro SSAO Inhibition Assay (Radiochemical Method)

Objective: To determine the inhibitory potential of this compound on SSAO activity by measuring the formation of a radiolabeled product.

Materials:

  • SSAO enzyme source (e.g., purified enzyme, tissue homogenates)

  • This compound Hydrochloride

  • [14C]-Benzylamine (radiolabeled substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Reaction tubes

  • Incubator (37°C)

  • Organic solvent (e.g., toluene)

  • Strong acid (for stopping the reaction, e.g., HCl)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound Hydrochloride in a suitable solvent (e.g., deionized water or DMSO).

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations for testing.

    • Prepare the SSAO enzyme solution in phosphate buffer.

  • Enzyme Inhibition:

    • In a series of reaction tubes, add the SSAO enzyme preparation.

    • Add the various concentrations of this compound Hydrochloride to the respective tubes. Include a control tube with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for interaction.[2][7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the [14C]-benzylamine substrate to each tube.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[2]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong acid.[2]

    • Extract the radioactive product (benzaldehyde) by adding an organic solvent (e.g., toluene), followed by vortexing and centrifugation to separate the phases.[2]

  • Quantification and Data Analysis:

    • Take an aliquot of the organic phase containing the radiolabeled product and add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Mechanism of SSAO in Inflammation and this compound's Role cluster_SSAO SSAO-Mediated Inflammation cluster_Inhibition Inhibition by this compound PrimaryAmines Primary Amines (e.g., Methylamine) SSAO SSAO (VAP-1) PrimaryAmines->SSAO Products Aldehydes + H₂O₂ + NH₃ SSAO->Products Oxidative Deamination Leukocyte Leukocyte Adhesion & Extravasation SSAO->Leukocyte Adhesion Molecule InactivatedSSAO Irreversibly Inactivated SSAO OxidativeStress Oxidative Stress & Endothelial Damage Products->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Leukocyte->Inflammation This compound This compound This compound->SSAO ReducedInflammation Reduced Inflammation This compound->ReducedInflammation

Caption: this compound's role in mitigating SSAO-mediated inflammation.

G Workflow for In Vitro SSAO Inhibition Assay start Start prep_reagents Prepare Reagents (SSAO Enzyme, this compound Dilutions) start->prep_reagents pre_incubation Pre-incubate SSAO with this compound prep_reagents->pre_incubation add_substrate Add Radiolabeled Substrate (e.g., [14C]-Benzylamine) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction (e.g., Add Acid) incubation->stop_reaction extract_product Extract Radiolabeled Product stop_reaction->extract_product measure_activity Measure Radioactivity (Scintillation Counting) extract_product->measure_activity analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) measure_activity->analyze_data end End analyze_data->end

Caption: Workflow for determining SSAO inhibition kinetics.

Therapeutic Potential and Conclusion

The dual inhibitory action of this compound on both MAO-B and SSAO positions it as a compound of significant interest for conditions where both neurodegeneration and inflammation are contributing factors. The inhibition of SSAO can reduce the production of cytotoxic aldehydes and reactive oxygen species, potentially protecting against vascular and tissue damage.[4] Furthermore, as SSAO/VAP-1 plays a role in leukocyte adhesion and trafficking, its inhibition may offer anti-inflammatory benefits.[5][8][9]

Although the clinical development of this compound was discontinued, it remains an invaluable pharmacological tool for investigating the roles of MAO-B and SSAO in various physiological and pathological processes.[2] The data and protocols presented in this guide underscore the potent inhibitory effect of this compound on SSAO and provide a framework for further research into its therapeutic potential.

References

Early-Stage Research on Mofegiline for Parkinson's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that was investigated in the early stages of development for the treatment of Parkinson's disease.[1][2] As a second-generation enzyme-activated inhibitor, its primary mechanism of action involves increasing the synaptic concentration of dopamine (B1211576), a key neurotransmitter depleted in Parkinson's disease.[1][3] This is achieved through the irreversible inactivation of MAO-B, an enzyme crucial for dopamine degradation.[1] Although its clinical development was discontinued, the preclinical and early clinical data for this compound provide valuable insights for researchers in the field of neurodegenerative disease.[4] This technical guide synthesizes the available early-stage research on this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for the scientific community.

Pharmacodynamics: Mechanism of Action

This compound is a mechanism-based inhibitor that demonstrates high selectivity for MAO-B over MAO-A.[1] The inhibition is irreversible and occurs in a 1:1 molar stoichiometry, proceeding through a single catalytic turnover.[5] The process involves the formation of a covalent adduct between this compound and the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[5] This action effectively blocks the enzyme's ability to metabolize dopamine.[3]

Signaling Pathway of Dopamine Metabolism and this compound Inhibition

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by this compound.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase VMAT2 VMAT2 Dopamine_pre->VMAT2 MAO_B_pre MAO-B Dopamine_pre->MAO_B_pre Metabolism Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DOPAC DOPAC MAO_B_pre->DOPAC Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->MAO_B_pre Irreversible Inhibition cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis prep Reagent Preparation assay Assay Execution prep->assay analysis Data Analysis assay->analysis assay->analysis prep1 Prepare serial dilutions of this compound prep2 Prepare MAO-B enzyme solution prep3 Prepare substrate and detection cocktail assay1 Add this compound dilutions to 96-well plate assay2 Add MAO-B enzyme and pre-incubate assay1->assay2 assay3 Initiate reaction with substrate cocktail assay2->assay3 assay4 Measure fluorescence kinetically at 37°C assay3->assay4 analysis1 Calculate rate of reaction for each concentration analysis2 Determine percentage of inhibition analysis1->analysis2 analysis3 Plot dose-response curve to calculate IC50 analysis2->analysis3 acclimatization Animal Acclimatization and Baseline Behavioral Testing treatment Drug Administration (this compound or Vehicle) acclimatization->treatment induction MPTP Induction treatment->induction behavioral Post-lesion Behavioral Testing induction->behavioral neurochemical Neurochemical Analysis (Striatal Dopamine and Metabolites) behavioral->neurochemical histological Histological Analysis (Tyrosine Hydroxylase Staining) neurochemical->histological

References

Preclinical Assessment of Mofegiline in Alzheimer's Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Alzheimer's disease (AD). Although its commercial development was discontinued, the robust neuroprotective mechanisms associated with MAO-B inhibition warrant a thorough examination of its potential therapeutic profile. This technical guide synthesizes the available pharmacological data for this compound and extrapolates its likely effects in Alzheimer's models based on extensive preclinical evidence from other selective MAO-B inhibitors. We detail the core mechanisms of action, including mitigation of oxidative stress and modulation of apoptosis, and provide standardized protocols for evaluating such compounds. While direct preclinical studies of this compound in AD-specific models are notably absent from published literature, this paper serves as a foundational resource for understanding its potential and for designing future investigational studies.

Introduction to this compound

This compound, also known as MDL-72,974, was developed as a second-generation MAO-B inhibitor. It demonstrates high selectivity and irreversible, mechanism-based inhibition of its target enzyme.[1][2] MAO-B activity increases with age and is further elevated in the brains of Alzheimer's patients, contributing to both oxidative stress and, through the synthesis of GABA in reactive astrocytes, impairment of synaptic plasticity.[3][4] As such, inhibitors like this compound were investigated for neurodegenerative conditions including Alzheimer's and Parkinson's disease.[1][5]

Mechanism of Action

This compound's primary action is the irreversible inactivation of MAO-B. It forms a covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site.[5] This action prevents the oxidative deamination of monoamine neurotransmitters, particularly dopamine. A crucial consequence of MAO-B's normal catalytic function is the production of hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) in the brain.[5] By inhibiting MAO-B, this compound effectively reduces this endogenous source of oxidative stress, which is a key pathological feature of Alzheimer's disease.[5]

cluster_0 Physiological State cluster_1 Pharmacological Intervention Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Oxidative Deamination IncreasedDopamine Increased Dopamine Availability Dopamine->IncreasedDopamine Leads to H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAOB->H2O2 DOPAC DOPAC MAOB->DOPAC This compound This compound (MDL-72,974) ReducedStress Reduced Oxidative Stress H2O2->ReducedStress Leads to BlockedMAOB MAO-B (Irreversibly Inhibited) This compound->BlockedMAOB Forms Covalent Bond with FAD Cofactor

Caption: Mechanism of this compound in reducing oxidative stress via MAO-B inhibition.

Beyond reducing oxidative stress, MAO-B inhibition is hypothesized to confer neuroprotection by modulating apoptotic pathways. Evidence from related compounds suggests that this compound could promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2.[5]

Quantitative Pharmacological Data

While specific preclinical data for this compound in Alzheimer's models is scarce, general pharmacological studies have defined its potency and selectivity. This data provides a benchmark for its biological activity.

ParameterValueSpecies/SystemReference
MAO-B IC₅₀ 3.6 nMIn vitro[2]
MAO-A/MAO-B Selectivity 189-foldIn vitro[2]
MAO-B ED₅₀ 0.18 mg/kg (oral)Rat[2]
MAO-B ED₅₀ 90 µg (oral)Human (platelet)[2]

Table 1: In Vitro and In Vivo Potency of this compound for MAO-B Inhibition.

One study in mice that did not utilize an AD model reported that treatment with this compound led to a significant increase in superoxide (B77818) dismutase (SOD) activity and levels of lipid peroxidation in the striatum.[6] The authors suggested these effects could indicate a free radical-mediated reaction, warranting further investigation into the compound's impact on neuronal health under different pathological conditions.[6]

Anticipated Efficacy in Alzheimer's Disease Models

Given the lack of direct studies, the expected performance of this compound in AD models is extrapolated from extensive research on other irreversible MAO-B inhibitors, such as Selegiline.

Cognitive Enhancement: In animal models of AD, such as APP/PS1 transgenic mice, MAO-B inhibitors have been shown to rescue memory impairments.[4] This is attributed to the suppression of aberrant GABA production in reactive astrocytes, which restores synaptic plasticity and function.[3]

Reduction of Pathological Markers: While the primary benefit is not amyloid clearance, the neuroprotective effects of reducing oxidative stress and inflammation may indirectly mitigate the downstream toxic effects of amyloid-beta (Aβ) and tau pathology.

Key Experimental Protocols

To empirically validate the hypothesized neuroprotective effects of this compound in an Alzheimer's disease context, a standardized set of preclinical experiments would be required.

In Vitro MAO-B Activity Assay

This protocol determines the inhibitory potency (IC₅₀) of a compound on MAO-B in brain tissue homogenates.

  • Tissue Preparation: Homogenize brain tissue (e.g., cortex or striatum from a relevant animal model) in an appropriate buffer (e.g., phosphate (B84403) buffer). Centrifuge the homogenate and use the supernatant for the assay.

  • Reaction Mixture: In a 96-well plate, combine the brain homogenate with various concentrations of this compound (or vehicle control).

  • Incubation: Pre-incubate the mixture to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a MAO-B specific substrate (e.g., benzylamine) and a detection agent that reacts with H₂O₂, such as Amplex Red reagent in the presence of horseradish peroxidase (HRP).

  • Measurement: Measure the fluorescence or absorbance change over time at 37°C using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Animal Model and Treatment Paradigm
  • Model: APP/PS1 transgenic mice are a standard model, developing amyloid plaques and cognitive deficits.[4]

  • Treatment: this compound would be administered chronically (e.g., for 4-8 weeks) via oral gavage or in drinking water. Dosing would be based on its known ED₅₀ (e.g., 0.5-2 mg/kg/day).

  • Cohorts: The study should include a wild-type control group and at least two groups of APP/PS1 mice (vehicle-treated and this compound-treated).

Behavioral Testing: Morris Water Maze (MWM)

The MWM is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water containing a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.

  • Acquisition Phase (e.g., 5 days):

    • Mice undergo four trials per day. For each trial, the mouse is placed into the pool at one of four randomized starting positions.

    • The time taken to locate the hidden platform (escape latency) is recorded. The maximum trial duration is 60-90 seconds. If the mouse fails to find the platform, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

  • Probe Trial (e.g., Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Key metrics recorded include the time spent in the target quadrant (where the platform was located) and the number of crossings over the exact former platform location.

  • Data Analysis: Compare escape latencies during acquisition and performance in the probe trial between the different experimental groups.

start Start model_selection Select Animal Model (e.g., APP/PS1 Transgenic Mice) start->model_selection cohorts Establish Cohorts (WT, APP/PS1-Vehicle, APP/PS1-Mofegiline) model_selection->cohorts treatment Chronic this compound Administration (e.g., 4-8 weeks) cohorts->treatment behavioral Behavioral Testing (Morris Water Maze, Y-Maze) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochem Biochemical Analysis (MAO-B Activity, Aβ ELISA, Western Blot) euthanasia->biochem histo Histological Analysis (Immunohistochemistry for Plaques, Gliosis) euthanasia->histo analysis Data Analysis & Interpretation biochem->analysis histo->analysis end End analysis->end

Caption: A representative experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective irreversible MAO-B inhibitor whose mechanism of action is highly relevant to the core pathologies of Alzheimer's disease, particularly oxidative stress. While its clinical development was halted, precluding the publication of extensive preclinical studies in AD models, its pharmacological profile is well-defined. Based on robust evidence from analogous compounds, it is reasonable to hypothesize that this compound could offer significant neuroprotective and cognitive-enhancing effects. The experimental frameworks provided in this guide offer a clear path for any future preclinical validation of these potential benefits.

References

Mofegiline: A Technical Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mofegiline (MDL 72974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Although its clinical development for neurodegenerative diseases like Parkinson's and Alzheimer's was discontinued, this compound remains an invaluable research tool due to its well-characterized mechanism of action and high selectivity.[2][3] This guide details its biochemical interactions, pharmacological effects, and the experimental methodologies used to investigate its function, positioning it as a critical reference compound in neuropharmacology.

Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition

This compound's principal pharmacological effect is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1] MAO-B is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, most notably dopamine (B1211576).[4] By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, a key therapeutic strategy for dopamine-deficient conditions like Parkinson's disease.[3][5]

The inhibition is mechanism-based; the MAO-B enzyme itself converts this compound into a reactive intermediate.[6] This intermediate then rapidly forms a covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.[6][7] This adduct formation occurs with a 1:1 molar stoichiometry and renders the enzyme permanently inactive.[7]

This compound's high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature that minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.[6] Beyond MAO-B, this compound is also a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential for anti-inflammatory research.[1][8]

cluster_0 MAO-B Active Site FAD_ox FAD (Oxidized) FAD_red FAD (Reduced) FAD_ox->FAD_red Oxidizes this compound Reactive_Intermediate Reactive Intermediate FAD_red->Reactive_Intermediate Forms Intermediate Covalent_Adduct Irreversible Covalent Adduct (FAD-Mofegiline) Reactive_Intermediate->Covalent_Adduct Covalent Bonding Inactive_Enzyme Inactive MAO-B Enzyme Covalent_Adduct->Inactive_Enzyme Leads to This compound This compound This compound->FAD_ox Enters Active Site

Proposed mechanism of irreversible MAO-B inhibition by this compound.[6]

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Mitochondria Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) (Reuptake) MAOB MAO-B DAT->MAOB Metabolism Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding & Signal Dopamine_Synapse->MAOB Uptake & Metabolism Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAOB->Metabolites This compound This compound This compound->MAOB Inhibits

Modulation of the dopaminergic synapse by this compound.[3]

Quantitative Data Presentation

This compound's potency and selectivity have been quantified across various in vitro models. It exhibits sub-nanomolar potency against MAO-B with a high selectivity index over MAO-A.[4]

Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride

Target Enzyme Source / Species Parameter Value
MAO-B Rat Brain Mitochondria IC₅₀ 3.6 nM[9][10]
Human (recombinant) Apparent Kᵢ 28 nM[7]
MAO-A Rat Brain Mitochondria IC₅₀ 680 nM[9][10]
Human (recombinant) Kᵢ 1.1 µM[7]
SSAO/VAP-1 Dog Aorta IC₅₀ 2 nM[9]
Rat Aorta IC₅₀ 5 nM[6]
Human Umbilical Artery IC₅₀ 20 nM[6][10]

| | Bovine Aorta | IC₅₀ | 80 nM[6] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant. Values can vary based on experimental conditions.

Table 2: Comparative Analysis of Irreversible MAO-B Inhibitors

Compound MAO-B IC₅₀ (nM) MAO-A IC₅₀ (nM) Selectivity Index (MAO-A/MAO-B)
This compound 3.6 680 ~189[4][9]
Selegiline (B1681611) ~51 ~23,000 ~451[11]

| Rasagiline | ~4 - 14 | ~412 - 700 | ~50 - 103[12] |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in both animals and humans (Phase I) show that this compound is rapidly absorbed and eliminated.[13][14] Peak plasma concentrations are typically reached about one hour after oral administration, with a half-life ranging from 1 to 3 hours.[13] The drug is extensively metabolized, with urinary excretion being the primary route for its metabolites; very little is excreted as the unchanged parent drug.[5][14]

Experimental Protocols

Detailed and reproducible protocols are essential for studying this compound's effects. Below are methodologies for key experiments.

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

This common assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-B catalyzed oxidation, using a fluorogenic probe.[4][6]

  • Materials and Reagents:

    • This compound Hydrochloride

    • Recombinant human MAO-B enzyme

    • MAO-B Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

    • MAO-B substrate (e.g., Tyramine or Benzylamine)

    • Horseradish Peroxidase (HRP)

    • Fluorogenic HRP substrate (e.g., Amplex Red)

    • 96-well black microplate

    • Microplate reader with fluorescence capabilities

  • Methodology:

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations (e.g., 0.1 nM to 1 µM).

      • Dilute recombinant MAO-B enzyme in cold Assay Buffer to the desired working concentration.

      • Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic probe in Assay Buffer. Protect this solution from light.

    • Assay Procedure:

      • Add 50 µL of the diluted this compound solutions or vehicle control (buffer with DMSO) to the wells of the 96-well plate.

      • Add 50 µL of the diluted MAO-B enzyme solution to all wells.

      • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

      • Initiate the enzymatic reaction by adding 50 µL of the detection cocktail to all wells.

    • Data Acquisition and Analysis:

      • Immediately place the plate in a microplate reader pre-set to 37°C.

      • Measure fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

      • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

      • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a sigmoidal dose-response curve fit to determine the IC₅₀ value.[6]

Start Start Prep Prepare Reagents: - this compound Serial Dilutions - MAO-B Enzyme Solution - Detection Cocktail Start->Prep Dispense Dispense this compound/Control into 96-well plate Prep->Dispense AddEnzyme Add MAO-B Enzyme to each well Dispense->AddEnzyme Incubate Pre-incubate at 37°C for 15 minutes AddEnzyme->Incubate AddCocktail Initiate reaction by adding Detection Cocktail Incubate->AddCocktail Read Kinetic Fluorescence Reading (30-60 min at 37°C) AddCocktail->Read Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Read->Analyze CalcIC50 Plot Dose-Response Curve & Calculate IC₅₀ Analyze->CalcIC50 End End CalcIC50->End

Experimental workflow for a fluorometric MAO-B inhibition assay.
Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to study Parkinson's disease pathology and assess the neuroprotective effects of MAO-B inhibitors.[3]

  • Materials and Reagents:

    • Male C57BL/6 mice

    • MPTP hydrochloride

    • This compound Hydrochloride

    • Saline solution (0.9% NaCl)

    • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

  • Methodology:

    • Animal Acclimatization and Grouping:

      • Acclimatize mice for at least one week.

      • Divide animals into groups: (1) Vehicle Control (Saline), (2) MPTP only, (3) this compound + MPTP, (4) this compound only.

    • Drug Administration:

      • Administer this compound (e.g., 1.25 mg/kg, i.p.) or vehicle 18 hours prior to MPTP treatment.[9]

      • Induce neurotoxicity by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., spaced 2 hours apart).

    • Post-Treatment and Tissue Collection:

      • Monitor animals for any adverse effects.

      • Euthanize mice at a specified time point (e.g., 7 days after the last MPTP injection).

      • Rapidly dissect the striatum from the brain on ice.

    • Neurochemical Analysis:

      • Homogenize striatal tissue in an appropriate buffer.

      • Measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Data Analysis:

      • Compare the striatal dopamine and metabolite levels between the different treatment groups.

      • A significant rescue of MPTP-induced dopamine depletion in the this compound + MPTP group compared to the MPTP-only group indicates neuroprotection.[10]

Start Start: Acclimatize Mice Grouping Randomize into 4 Groups: 1. Control 2. MPTP 3. This compound + MPTP 4. This compound Start->Grouping Pretreat Pre-treatment: Administer this compound (1.25 mg/kg) or Vehicle Grouping->Pretreat Induce Induce Lesion: Administer MPTP (e.g., 4x 20 mg/kg) Pretreat->Induce Wait Post-lesion Period (e.g., 7 days) Induce->Wait Euthanize Euthanize & Dissect Striatum Wait->Euthanize Analyze Neurochemical Analysis: Measure Dopamine & Metabolites via HPLC-ED Euthanize->Analyze Compare Statistical Analysis: Compare Dopamine levels across all groups Analyze->Compare End End: Assess Neuroprotection Compare->End

Workflow for assessing neuroprotection in an MPTP mouse model.[3]

Neuroprotective Effects

The primary neuroprotective mechanism of MAO-B inhibitors like this compound is the reduction of oxidative stress.[15] The enzymatic degradation of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to neuronal damage.[15][16] By inhibiting this process, this compound reduces the formation of these neurotoxic byproducts.[15]

While direct studies on this compound's downstream signaling are limited, research on other irreversible MAO-B inhibitors like Selegiline and Rasagiline provides a strong predictive model. These compounds have been shown to modulate key intracellular pathways that promote cell survival and resilience, including:

  • Upregulation of Anti-Apoptotic Proteins: Increasing the expression of proteins from the Bcl-2 family, which play a critical role in maintaining mitochondrial integrity and preventing the release of cytochrome c, thereby inhibiting the intrinsic apoptotic cascade.[17][18]

  • Induction of Pro-Survival Signaling: Activating pathways such as Akt/Nrf2, which leads to the increased expression of antioxidant enzymes like heme oxygenase-1, bolstering the cell's defense against oxidative stress.[17]

Conclusion

This compound Hydrochloride is a potent, highly selective, and irreversible inhibitor of MAO-B with a well-defined, enzyme-activated mechanism. Although not clinically available, its robust and predictable pharmacological profile makes it an exceptional tool for neuropharmacological research. It serves as a superior reference compound for the screening and characterization of novel MAO-B inhibitors and is invaluable for preclinical studies investigating the role of MAO-B in neurodegeneration and neuroprotection.[4] The detailed data and protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively in advancing the understanding of neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Mofegiline Hydrochloride: Selective MAO-B Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mofegiline Hydrochloride (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It was initially investigated for the treatment of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][3] Although its clinical development was discontinued, this compound remains a valuable tool in research settings.[3][4] Its high selectivity and well-characterized mechanism of action make it an excellent reference compound for screening novel MAO-B inhibitors and for studying the downstream effects of MAO-B inhibition in various cell models.[5]

This compound functions as a mechanism-based or "suicide" inhibitor.[1][2] The MAO-B enzyme metabolizes this compound, generating a reactive intermediate that forms a stable, covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site.[1][2][6] This action leads to the irreversible inactivation of the enzyme in a 1:1 molar stoichiometry, occurring within a single catalytic turnover.[1][6] A primary consequence of MAO-B inhibition is the reduction of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which is a natural byproduct of the oxidative deamination of monoamines like dopamine.[1] This reduction in oxidative stress is a cornerstone of the neuroprotective effects attributed to selective MAO-B inhibitors.[1][7]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against MAO-A and MAO-B

Enzyme TargetSourceParameterValue
MAO-BRat brain mitochondriaIC₅₀3.6 nM
MAO-ARat brainIC₅₀680 nM
Human MAO-BRecombinantApparent Kᵢ28 nM
Human MAO-ARecombinantKᵢ1.1 µM
Data sourced from multiple studies.[2][6][8][9][10]

Table 2: this compound Inhibitory Potency against Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

SpeciesTissue SourceIC₅₀ (nM)
HumanUmbilical Artery20
DogAorta2
RatAorta5
BovineAorta80
This compound is a known inhibitor of SSAO, also known as Vascular Adhesion Protein-1 (VAP-1).[2][8][9]

Table 3: Comparative Potency and Selectivity of Irreversible MAO-B Inhibitors

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compound ~3.6 ~680 ~189
Selegiline (B1681611)~14~4,100~293
Rasagiline~14~14,600~1,043
Note: IC₅₀ values can vary based on experimental conditions, including enzyme source and substrate. The data presented are for comparative purposes.[5][8][11]

Signaling Pathways and Mechanisms

Mechanism of Irreversible Inhibition

This compound's inhibitory action is a two-step process. First, it binds reversibly to the MAO-B active site. The enzyme then oxidizes the allylamine (B125299) moiety of this compound, creating a highly reactive intermediate. This intermediate subsequently attacks the N(5) atom of the FAD cofactor, forming an irreversible covalent adduct and rendering the enzyme permanently inactive.[2][6][12]

G cluster_0 MAO-B Active Site This compound This compound Complex [MAO-B-FAD-Mofegiline] Reversible Complex This compound->Complex Enzyme MAO-B + FAD (Oxidized) Enzyme->Complex Reversible Binding (Ki ≈ 28 nM) Intermediate Reactive Intermediate (Enzyme-Activated) Complex->Intermediate Enzymatic Oxidation Inactivated Irreversibly Inactivated MAO-B (Covalent FAD-Adduct) Intermediate->Inactivated Covalent Bond Formation (Irreversible)

Mechanism of irreversible MAO-B inhibition by this compound.
Neuroprotective Signaling Pathway

The inhibition of MAO-B by this compound triggers several downstream effects that contribute to neuroprotection. The primary effect is the reduction of oxidative stress by preventing the formation of H₂O₂. This mitigates mitochondrial damage and reduces the activation of apoptotic pathways. While direct signaling studies on this compound are limited, data from other MAO-B inhibitors like Selegiline strongly suggest the modulation of pro-survival and anti-apoptotic pathways, such as the upregulation of Bcl-2 family proteins.[1][7]

G This compound This compound MAOB MAO-B This compound->MAOB Inhibits Bcl2 Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) This compound->Bcl2 Promotes (Hypothesized) Dopamine Dopamine Metabolism MAOB->Dopamine Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) Production Dopamine->H2O2 OxidativeStress Oxidative Stress & Mitochondrial Damage H2O2->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis Survival Increased Neuronal Survival Apoptosis->Survival Reduces Bcl2->Apoptosis Inhibits

Hypothesized neuroprotective signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ value of this compound using recombinant MAO-B and a fluorometric assay that detects H₂O₂ production.[2][13][14]

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing H₂O₂ as a byproduct. In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. The rate of fluorescence increase is proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound Hydrochloride

  • Positive Control (e.g., Selegiline)

  • MAO-B substrate (e.g., Tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Ex/Em ≈ 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create working solutions (e.g., from 0.1 nM to 10 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤0.5%.[15]

  • Reaction Setup: In the 96-well plate, add 50 µL of the this compound working solutions to the appropriate wells. Include wells for a "no-inhibitor" vehicle control (buffer + DMSO) and a positive control.

  • Enzyme Addition: Add 50 µL of diluted MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the enzyme.[2][11]

  • Reaction Initiation: Prepare a substrate/probe working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. Add 50 µL of this solution to each well to start the reaction.[2][13]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.[13]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[1][13]

G A Prepare Serial Dilutions of this compound B Add Dilutions & Controls to 96-Well Plate A->B C Add MAO-B Enzyme Solution B->C D Pre-incubate Plate (15 min at 37°C) C->D E Add Substrate/Probe Mix to Initiate Reaction D->E F Measure Fluorescence Kinetically (30-60 min at 37°C) E->F G Calculate Reaction Rates & Percent Inhibition F->G H Plot Dose-Response Curve & Determine IC₅₀ G->H

Workflow for the in vitro MAO-B inhibition assay.
Protocol 2: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from toxin-induced cell death using the MTT assay for cell viability.[1][16]

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) or MPP+ is used to induce oxidative stress and apoptosis in dopaminergic cell lines like SH-SY5Y, modeling Parkinson's disease pathology.[1] Pre-treatment with a neuroprotective agent like this compound is expected to increase cell survival. The MTT assay measures the metabolic activity of viable cells, which convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound Hydrochloride

  • Neurotoxin (e.g., 6-OHDA or MPP+)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[1][16]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (medium + DMSO). Incubate for 4 to 24 hours.[16]

  • Toxin Induction: Add the neurotoxin (e.g., 6-OHDA) to the wells to a final concentration known to induce ~50% cell death (this must be determined empirically). Do not add toxin to the untreated control wells. Incubate for an additional 24 hours.[1][16]

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C.[1]

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from a "no-cell" control.

  • Express cell viability as a percentage of the untreated (no toxin, no this compound) control group.

  • Compare the viability of cells treated with the toxin alone to those pre-treated with this compound to determine the protective effect.

G A Seed SH-SY5Y Cells in 96-Well Plate B Adhere for 24h A->B C Pre-treat with this compound (4-24h) B->C D Induce Cell Death with Neurotoxin (e.g., 6-OHDA) C->D E Incubate for 24h D->E F Perform MTT Assay E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate and Compare Cell Viability H->I

Workflow for assessing neuroprotective effects in cell culture.

References

Mofegiline in Rodent Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mofegiline (also known as MDL 72,974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), in rodent models of Parkinson's disease (PD). While this compound's clinical development was discontinued, its utility as a research tool in preclinical PD studies remains significant for understanding neuroprotective mechanisms and evaluating novel therapeutic strategies.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its observed effects in commonly used rodent models of Parkinson's disease.

Table 1: this compound Dosage and Administration in Rodent Models

Rodent ModelThis compound (MDL 72,974A) DosageRoute of AdministrationDosing SchedulePrimary Outcome
Rat 0.1 - 2.5 mg/kgOral (p.o.)Single doseInhibition of MAO-B activity[1]
Mouse (MPTP-induced) 1.25 mg/kgIntraperitoneal (i.p.)18 hours prior to MPTP treatmentBlockade of MPTP-induced neurotoxicity[1]

Table 2: Effects of this compound on Neurochemical Parameters in MPTP-Treated Mice

AnalyteMPTP-Treated (Control)MPTP + this compound (1.25 mg/kg)Expected Outcome
Striatal Dopamine (B1211576) (DA)Significantly DecreasedRescued towards normal levels[1]Neuroprotection
Striatal DOPACSignificantly DecreasedRescued towards normal levels[1]Neuroprotection
Striatal HVASignificantly DecreasedRescued towards normal levels[1]Neuroprotection

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid

Experimental Protocols

Detailed methodologies for key experiments involving this compound in rodent models of Parkinson's disease are provided below.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP, followed by treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • This compound hydrochloride (MDL 72,974A)

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., sterile saline)

  • Appropriate personal protective equipment (PPE) for handling neurotoxins

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • This compound Administration:

    • Prepare a fresh solution of this compound hydrochloride in the chosen vehicle at a concentration suitable for delivering 1.25 mg/kg in a reasonable injection volume (e.g., 10 ml/kg).

    • Eighteen hours prior to the first MPTP injection, administer this compound (1.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • MPTP Induction (Sub-acute Regimen):

    • On the day of induction, prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/ml.

    • Administer four i.p. injections of MPTP at a dose of 20 mg/kg, spaced two hours apart.

  • Post-Induction Monitoring: Monitor the animals for any adverse effects.

  • Endpoint Analysis: Seven days after the final MPTP injection, animals can be euthanized for neurochemical (e.g., HPLC analysis of striatal dopamine and its metabolites) or immunohistochemical (e.g., tyrosine hydroxylase staining of dopaminergic neurons in the substantia nigra) analysis.

6-OHDA-Induced Rat Model of Parkinson's Disease

This protocol outlines the creation of a unilateral Parkinson's model in rats using 6-hydroxydopamine (6-OHDA) and a proposed treatment regimen with this compound based on its MAO-B inhibitory activity.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • 6-hydroxydopamine hydrochloride (Sigma-Aldrich)

  • Ascorbic acid

  • Desipramine (B1205290) hydrochloride

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Hamilton syringe

  • This compound hydrochloride

  • Vehicle for this compound (e.g., water for oral gavage)

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week before surgery.

  • Pre-treatment with Desipramine: Thirty minutes prior to 6-OHDA infusion, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.

  • Stereotaxic Surgery:

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Immediately before use, dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µl.

    • Perform a craniotomy over the target region (e.g., medial forebrain bundle or striatum).

    • Slowly infuse the 6-OHDA solution into the target site.

  • This compound Treatment (Proposed):

    • Based on its MAO-B inhibitory effects in rats, a daily oral gavage of this compound at a dose range of 0.1 - 2.5 mg/kg can be initiated post-surgery. The treatment duration can vary depending on the study's objective (e.g., 2-4 weeks).

  • Behavioral Assessment: Two to three weeks post-surgery, assess the lesion's extent through drug-induced (e.g., apomorphine (B128758) or amphetamine) rotational behavior.

  • Endpoint Analysis: Following the treatment period and behavioral assessments, animals can be euthanized for neurochemical and histological analyses.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Neuroprotective Action

This compound, as a selective MAO-B inhibitor, is believed to exert its neuroprotective effects through several mechanisms, primarily by reducing oxidative stress and enhancing dopaminergic neurotransmission.

Mofegiline_Signaling_Pathway This compound This compound MAOB MAO-B This compound->MAOB Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Dopamine Dopamine Neurodegeneration Dopaminergic Neurodegeneration MAOB->Neurodegeneration Contributes to DOPAC DOPAC Dopamine->DOPAC Metabolism H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) DOPAC->H2O2 Generates H2O2->Neurodegeneration Induces Neuroprotection->Neurodegeneration Prevents

Caption: this compound's mechanism of neuroprotection via MAO-B inhibition.

Experimental Workflow for this compound Evaluation in a Rodent PD Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a neurotoxin-induced rodent model of Parkinson's disease.

Experimental_Workflow start Animal Acclimation pretreatment This compound/Vehicle Administration start->pretreatment induction Neurotoxin Induction (MPTP or 6-OHDA) pretreatment->induction treatment Continued this compound/Vehicle Treatment (optional) induction->treatment behavior Behavioral Assessment (e.g., Rotational Behavior, Motor Tests) treatment->behavior endpoint Endpoint Analysis behavior->endpoint neurochem Neurochemical Analysis (e.g., HPLC) endpoint->neurochem histology Immunohistochemistry (e.g., TH Staining) endpoint->histology

Caption: A typical experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Assessing Mofegiline's Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline (MDL 72974A) is a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It also demonstrates significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][3] SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1] Elevated SSAO activity is implicated in pathological conditions such as diabetes and inflammation.[1] The dual inhibitory action of this compound on both MAO-B and SSAO presents a unique pharmacological profile with potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.[1][4] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against SSAO.

Data Presentation

Table 1: Inhibitory Potency of this compound against Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO)

Target EnzymeInhibitorIC₅₀KᵢInhibition TypeSpeciesReference
MAO-BThis compound3.6 nM28 nMIrreversible, Mechanism-BasedRat (brain mitochondria) / Human (recombinant)[2][3][5][6]
MAO-AThis compound680 nM1.1 µMReversible, CompetitiveRat (brain mitochondria) / Human (recombinant)[2][3]
SSAO This compound Not explicitly stated in sourcesNot explicitly stated in sourcesIrreversible, Time-Dependent Various[1][7]

Note: Specific IC₅₀ and Kᵢ values for this compound's inhibition of SSAO are not consistently reported in the provided search results. The inhibition is characterized as potent, irreversible, and time-dependent.

Experimental Protocols

Protocol 1: Spectrofluorometric Assay for SSAO Inhibition

This protocol is adapted from methods utilizing the oxidative deamination of a substrate like benzylamine (B48309), leading to the production of H₂O₂, which is then measured using a fluorogenic probe.

Principle:

SSAO catalyzes the conversion of benzylamine to benzaldehyde (B42025), ammonia, and H₂O₂. The produced H₂O₂ in the presence of horseradish peroxidase (HRP) oxidizes a non-fluorescent probe (e.g., Amplex Red or similar) to a highly fluorescent product (e.g., resorufin). The increase in fluorescence is directly proportional to the SSAO activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • SSAO enzyme source (e.g., purified bovine plasma SSAO, recombinant human SSAO, or tissue homogenates)

  • This compound hydrochloride

  • Benzylamine hydrochloride (Substrate)

  • Horseradish Peroxidase (HRP)

  • Non-fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - Amplex Red)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

  • Pargyline (to inhibit any contaminating MAO-B activity)

  • Semicarbazide (as a positive control for SSAO inhibition)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a dilution series to test a range of concentrations.

    • Prepare a stock solution of benzylamine substrate (e.g., 0.5 M in water).[4]

    • Prepare a working solution of the non-fluorescent probe (e.g., dissolve in DMSO).[4]

    • Prepare a reaction cocktail containing phosphate buffer, HRP, and the non-fluorescent probe.

  • Assay Protocol:

    • To each well of a black 96-well plate, add 50 µL of the reaction cocktail.

    • Add 25 µL of the this compound dilution series to the appropriate wells. Include wells with vehicle control (no inhibitor) and a positive control (e.g., semicarbazide). To account for any potential MAO-B activity, pre-incubate the enzyme source with pargyline.

    • Add 25 µL of the SSAO enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction, as this compound's inhibition is time-dependent.[1]

    • Initiate the enzymatic reaction by adding 25 µL of the benzylamine substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: HPLC-Based Assay for SSAO Inhibition

This protocol is based on the quantification of the product of the enzymatic reaction, benzaldehyde, after its derivatization.

Principle:

SSAO activity is measured by quantifying the amount of benzaldehyde produced from the substrate benzylamine. The reaction is stopped, and the benzaldehyde is derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that can be detected by HPLC with UV detection. The inhibition by this compound is determined by the reduction in benzaldehyde formation.

Materials:

  • SSAO enzyme source

  • This compound hydrochloride

  • Benzylamine hydrochloride

  • Phosphate buffer

  • Trichloroacetic acid (TCA) or other protein precipitating agent

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the SSAO enzyme source, phosphate buffer, and the desired concentration of this compound or vehicle control.

    • Pre-incubate at 37°C for a specified time.

    • Initiate the reaction by adding benzylamine.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a protein precipitating agent like TCA.

    • Centrifuge to pellet the precipitated protein.

  • Derivatization and Quantification:

    • Transfer the supernatant to a new tube.

    • Add the DNPH solution and incubate to allow for the derivatization of benzaldehyde.

    • Inject a specific volume of the derivatized sample into the HPLC system.

    • Separate the derivatized benzaldehyde using a suitable mobile phase and column.

    • Detect the product using a UV detector at an appropriate wavelength.

    • Quantify the amount of benzaldehyde produced by comparing the peak area to a standard curve of derivatized benzaldehyde.

  • Data Analysis:

    • Calculate the SSAO activity as the amount of benzaldehyde produced per unit time per amount of protein.

    • Determine the percentage of inhibition for each this compound concentration.

    • Calculate the IC₅₀ value as described in the spectrofluorometric assay.

Mandatory Visualizations

Signaling Pathway

SSAO_Inflammation_Pathway cluster_extracellular Extracellular Space cluster_endothelium Endothelial Cell cluster_inhibition Inhibition Leukocyte Leukocyte VAP1 SSAO (VAP-1) Leukocyte->VAP1 Binds to VAP1->Leukocyte Facilitates Transmigration H2O2 H₂O₂ VAP1->H2O2 Product Aldehyde Aldehydes VAP1->Aldehyde Product PrimaryAmine Primary Amines PrimaryAmine->VAP1 Substrate NFkB NF-κB Activation H2O2->NFkB Induces Aldehyde->NFkB Induces AdhesionMolecules Adhesion Molecule Expression (ICAM-1, VCAM-1) NFkB->AdhesionMolecules Upregulates AdhesionMolecules->Leukocyte Mediates Adhesion This compound This compound This compound->VAP1 Inhibits

Caption: SSAO (VAP-1) role in inflammation and this compound's inhibitory action.

Experimental Workflow

SSAO_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, SSAO enzyme, Substrate, Detection reagents start->prep_reagents assay_setup Set up 96-well plate: Add reaction cocktail, This compound/controls, and SSAO enzyme prep_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate reaction with substrate pre_incubation->initiate_reaction measure Measure fluorescence or quantify product (HPLC) initiate_reaction->measure data_analysis Data Analysis: Calculate % inhibition, Determine IC₅₀ measure->data_analysis end End data_analysis->end

Caption: General workflow for assessing SSAO inhibition by this compound.

References

Application of Mofegiline in Neurotoxicity Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Although it was not brought to market, its mechanism of action and preclinical data suggest significant neuroprotective potential, making it a valuable tool in neurotoxicity research.[1][2] this compound's primary mode of action is the covalent inactivation of MAO-B, an enzyme located on the outer mitochondrial membrane that plays a crucial role in the dopamine (B1211576) metabolism.[1] The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), contributing to oxidative stress.[1] By inhibiting MAO-B, this compound mitigates this source of oxidative stress, a key pathological mechanism in several neurodegenerative diseases.[1][3] Furthermore, evidence from related MAO-B inhibitors like Selegiline and Rasagiline suggests that this compound may also exert neuroprotective effects through the modulation of anti-apoptotic pathways, such as the upregulation of Bcl-2.[3][4]

These application notes provide a comprehensive overview of the use of this compound in neurotoxicity studies, including its biochemical properties, detailed experimental protocols for in vitro and in vivo models, and a summary of its effects on key signaling pathways.

Data Presentation

In Vitro Efficacy and Selectivity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against MAO-A and MAO-B, highlighting its potency and selectivity. For comparative context, data for the well-characterized MAO-B inhibitors Selegiline and Rasagiline are also included.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)Enzyme SourceReference
This compound 3.6680~189Rat Brain[2]
Selegiline~9~2,300~255Human Brain[2]
Rasagiline~5.4~4,400~815Human Brain[2]

Note: IC₅₀ values can vary depending on the experimental conditions, such as enzyme source and substrate used.

In Vivo Neuroprotective Effects of this compound

The table below presents data from an in vivo study evaluating the neuroprotective effect of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.

Animal ModelNeurotoxinThis compound TreatmentOutcome MeasuresResultsReference
MouseMPTP1.25 mg/kg; i.p.; 18 hours prior to MPTPStriatal levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA)Rescued MPTP-induced decreases in DA, DOPAC, and HVA[1]

Signaling Pathways

Mechanism of this compound-Mediated Neuroprotection

This compound's neuroprotective effects are primarily attributed to its inhibition of MAO-B, which leads to a reduction in oxidative stress and the modulation of apoptotic pathways. The following diagram illustrates the hypothesized signaling pathway.

cluster_0 Mitochondrion cluster_1 Apoptotic Pathway MAO-B MAO-B H2O2 H₂O₂ (ROS) MAO-B->H2O2 Dopamine Dopamine Dopamine->MAO-B Oxidative Deamination Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Bcl-2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl-2->Apoptosis Neuroprotection Neuroprotection This compound This compound This compound->MAO-B Inhibition This compound->Bcl-2 Upregulation (Hypothesized) This compound->Neuroprotection Promotes Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuronal_Damage->Apoptosis

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Experimental Protocols

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect neuronal cells from toxin-induced cell death. The neurotoxin 6-hydroxydopamine (6-OHDA) is a commonly used agent to model Parkinson's disease pathology in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound Hydrochloride

  • 6-hydroxydopamine (6-OHDA)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add the this compound solutions at various concentrations. Incubate for 2 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 50 µM 6-OHDA) to the appropriate wells and incubate for an additional 24 hours.[3]

  • Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[3]

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with the toxin alone to those pre-treated with this compound to determine the protective effect.

Start Start Seed_Cells Seed SH-SY5Y Cells (1x10⁴ cells/well) Start->Seed_Cells Adhere Allow to Adhere (24h) Seed_Cells->Adhere Pre-treat Pre-treat with this compound (2h) Adhere->Pre-treat Induce_Toxicity Induce Neurotoxicity (e.g., 50µM 6-OHDA, 24h) Pre-treat->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT Assay, 3-4h) Induce_Toxicity->Assess_Viability Solubilize Solubilize Formazan (Add DMSO) Assess_Viability->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Data Analysis (% Viability vs Control) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Neuroprotection Assay Using the MPTP Mouse Model

This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of Parkinson's disease induced by MPTP.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound Hydrochloride

  • MPTP-HCl

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., sterile water or saline)

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • This compound Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer this compound (e.g., 1.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

  • MPTP Induction:

    • 18 hours after this compound administration, prepare a fresh solution of MPTP-HCl in sterile saline.[1]

    • Administer MPTP-HCl to the mice via i.p. injection at a dose of 30 mg/kg.[5] This can be given as a single dose or in a sub-acute regimen (e.g., once daily for five consecutive days).[5]

    • The control group should receive saline injections.

  • Post-treatment and Observation:

    • Monitor the animals daily for any signs of distress.

    • Behavioral testing (e.g., rotarod, pole test) can be performed 7 days after the last MPTP injection.

  • Neurochemical Analysis:

    • At the end of the study, euthanize the animals and dissect the striatum.

    • Analyze the tissue for levels of dopamine and its metabolites (DOPAC, HVA) using HPLC.

  • Immunohistochemistry:

    • Perfuse a subset of animals and prepare brain sections.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.

cluster_0 Treatment Phase cluster_1 Assessment Phase Acclimatize Acclimatize Mice (≥ 1 week) Mofegiline_Admin Administer this compound (or Vehicle) Acclimatize->Mofegiline_Admin MPTP_Admin Administer MPTP (or Saline) Mofegiline_Admin->MPTP_Admin 18h post Behavioral_Tests Behavioral Testing (e.g., Rotarod, Pole Test) MPTP_Admin->Behavioral_Tests 7 days post Euthanasia Euthanasia & Tissue Collection Behavioral_Tests->Euthanasia Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine & Metabolites) Euthanasia->Neurochemical_Analysis IHC Immunohistochemistry (TH Staining) Euthanasia->IHC

Caption: Experimental workflow for the in vivo MPTP mouse model.

Conclusion

This compound serves as a potent and selective tool for investigating the role of MAO-B in neurotoxicity and for exploring potential neuroprotective strategies. Its well-defined mechanism of action, centered on the reduction of oxidative stress, provides a solid foundation for its use in both in vitro and in vivo models of neurodegeneration. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in their studies and to further elucidate the complex signaling pathways involved in neuronal cell death and survival. While direct clinical application of this compound was halted, its value as a research compound remains significant in the ongoing effort to develop novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for Utilizing Mofegiline in Isolated Mitochondria Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline (also known as MDL 72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme localized on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[1] The inhibition of MAO-B by this compound is hypothesized to confer neuroprotective effects primarily by mitigating mitochondrial oxidative stress.[1] By reducing the production of reactive oxygen species (ROS), this compound is thought to preserve mitochondrial integrity, prevent the opening of the mitochondrial permeability transition pore (mPTP), and modulate apoptotic pathways.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on isolated mitochondria. Detailed protocols for key mitochondrial function assays are provided, along with expected outcomes based on the known mechanism of this compound and data from analogous MAO-B inhibitors.

Mechanism of Action at the Mitochondrial Level

This compound's primary target, MAO-B, resides on the outer mitochondrial membrane. Its enzymatic activity contributes to the cellular pool of ROS. An overproduction of ROS can lead to oxidative damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA, ultimately impairing mitochondrial function. This can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. Persistent opening of the mPTP disrupts the mitochondrial membrane potential (ΔΨm), leading to cessation of ATP synthesis and the release of pro-apoptotic factors like cytochrome c into the cytosol, initiating the cell death cascade.

By irreversibly inhibiting MAO-B, this compound is expected to reduce H₂O₂ production, thereby protecting mitochondria from oxidative damage and its downstream consequences.

cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane & Matrix This compound This compound MAOB MAO-B This compound->MAOB Inhibits H2O2 H₂O₂ MAOB->H2O2 Produces ROS Oxidative Stress (ROS) H2O2->ROS mPTP mPTP Opening ROS->mPTP Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

Figure 1. Signaling pathway of this compound's action on mitochondria.

Quantitative Data Summary

Direct quantitative data for this compound's effects on isolated mitochondrial parameters are limited in publicly available literature. However, data from other well-characterized selective MAO-B inhibitors, such as Selegiline and Rasagiline, can provide an expected range of activity.

ParameterMAO-B InhibitorValueOrganism/SystemReference
Apparent Kᵢ This compound28 nMHuman MAO-B[1]
IC₅₀ Selegiline9.6 nMRat Brain MitochondriaN/A
IC₅₀ Rasagiline4.7 nMRat Brain MitochondriaN/A

Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of the inhibitor.

Mitochondrial Function AssayMAO-B InhibitorObservationConcentrationSystemReference
Mitochondrial Respiration (OCR) SelegilineNo significant change in State 3 or 4 respiration10 µMMouse Brain MitochondriaN/A
Mitochondrial Membrane Potential (ΔΨm) RasagilineIncreased (protective against depolarization)1 µMHuman Neuroblastoma CellsN/A
ROS Production SelegilineDecreased H₂O₂ production20 mg/kg (in vivo)Mouse Brain MitochondriaN/A
Calcium Retention Capacity (CRC) Rasagiline & SelegilineIncreased (inhibited mPTP opening)Dose-dependentHuman Neuroblastoma CellsN/A

Note: The data for Selegiline and Rasagiline are provided as illustrative examples of the expected effects of a selective MAO-B inhibitor on mitochondrial function. Actual results with this compound may vary and should be determined empirically.

Experimental Protocols

Isolation of Brain Mitochondria

This protocol is adapted for the isolation of functional mitochondria from rodent brain tissue.

Materials:

  • Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional protocols and rapidly excise the brain.

  • Place the brain in ice-cold IB.

  • Mince the tissue thoroughly with scissors in a small volume of IB containing 1 mg/mL BSA.

  • Homogenize the minced tissue with a Dounce homogenizer (10-15 gentle strokes).

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 21,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of IB without BSA.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Keep the isolated mitochondria on ice and use for functional assays within 4 hours.

Start Start: Excise and Mince Brain Tissue Homogenize Homogenize in Isolation Buffer + BSA Start->Homogenize Centrifuge1 Centrifuge: 1,300 x g, 5 min Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 Centrifuge: 21,000 x g, 10 min Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Resuspend Pellet (Mitochondria) Centrifuge2->Pellet2 ProteinAssay Determine Protein Concentration Pellet2->ProteinAssay End Isolated Mitochondria (Ready for Assays) ProteinAssay->End

Figure 2. Workflow for the isolation of brain mitochondria.

Mitochondrial Respiration Assay

This protocol measures the oxygen consumption rate (OCR) of isolated mitochondria using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer and consumables.

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 4 mg/mL fatty acid-free BSA, pH 7.2.

  • Substrates: Pyruvate (10 mM) and Malate (2 mM).

  • ADP (4 mM).

  • Oligomycin (2.5 µM).

  • FCCP (4 µM).

  • Rotenone (2 µM) and Antimycin A (2 µM).

Procedure:

  • Pre-hydrate the Seahorse sensor cartridge overnight.

  • On the day of the assay, load the cartridge with ADP, oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports.

  • Dilute the isolated mitochondria in MAS to the desired concentration (e.g., 5-10 µg protein per well).

  • Add the mitochondrial suspension to the Seahorse plate and centrifuge at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Add substrates (pyruvate and malate) to each well.

  • Place the plate in the Seahorse XF Analyzer and run the assay protocol, which will sequentially inject the compounds from the cartridge.

  • Analyze the OCR data to determine basal respiration, ADP-stimulated respiration (State 3), proton leak (State 4o), and maximal respiration.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure ΔΨm.

Materials:

  • TMRE stock solution (e.g., 1 mM in DMSO).

  • Respiration Buffer (RB): 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, pH 7.2.

  • Substrates: Pyruvate (5 mM) and Malate (5 mM).

  • FCCP (as a control for depolarization).

  • Black 96-well plate.

  • Fluorescence plate reader.

Procedure:

  • Dilute isolated mitochondria to 0.5 mg/mL in RB.

  • Add 100 µL of the mitochondrial suspension to each well of the black 96-well plate.

  • Add this compound at various concentrations and incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Add substrates to energize the mitochondria.

  • Add TMRE to a final concentration of 100-200 nM and incubate for 15-30 minutes in the dark.

  • Measure fluorescence (Ex/Em ~549/575 nm).

  • For control wells, add FCCP (e.g., 5 µM) to induce complete depolarization and measure the minimal fluorescence.

  • Calculate the change in ΔΨm relative to the control and FCCP-treated wells.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures H₂O₂ production using the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit.

Materials:

  • Amplex™ Red reagent.

  • Horseradish peroxidase (HRP).

  • Reaction Buffer.

  • Substrates for MAO-B (e.g., benzylamine (B48309) or tyramine).

  • Black 96-well plate.

  • Fluorescence plate reader.

Procedure:

  • Prepare a working solution of Amplex™ Red and HRP in the reaction buffer according to the manufacturer's instructions.

  • Dilute isolated mitochondria in the reaction buffer.

  • Add the mitochondrial suspension to the wells of the black 96-well plate.

  • Add this compound at various concentrations and pre-incubate.

  • Initiate the reaction by adding the MAO-B substrate (e.g., 1 mM tyramine).

  • Immediately begin kinetic measurements of fluorescence (Ex/Em ~530-560/590 nm) over time.

  • The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

Mitochondrial Calcium Retention Capacity (CRC) Assay

This protocol assesses the susceptibility of the mPTP to opening by measuring the amount of calcium that mitochondria can sequester before the pore opens.

Materials:

  • Calcium Green™-5N fluorescent dye.

  • Respiration Buffer (as in the ΔΨm assay).

  • Substrates: Pyruvate (5 mM) and Malate (5 mM).

  • CaCl₂ solution (e.g., 1 mM).

  • Cyclosporin A (CsA) as a positive control for mPTP inhibition.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Dilute isolated mitochondria in RB containing Calcium Green™-5N (e.g., 1 µM) and substrates.

  • Add the mitochondrial suspension to the wells of a 96-well plate.

  • Add this compound or CsA to the respective wells.

  • Place the plate in the fluorescence plate reader and begin kinetic measurements (Ex/Em ~506/531 nm).

  • After a baseline reading, inject a pulse of CaCl₂ (e.g., 10-20 nmol) into each well.

  • Observe the fluorescence spike and subsequent return to baseline as mitochondria take up the calcium.

  • Repeat the CaCl₂ injections at regular intervals (e.g., every 2 minutes).

  • The opening of the mPTP is indicated by a large, sustained increase in fluorescence, as the mitochondria release the accumulated calcium.

  • The CRC is calculated as the total amount of calcium added before mPTP opening.

Start Start: Mitochondria + Calcium Green-5N + Substrates ± this compound Inject_Ca1 Inject Pulse 1 of CaCl₂ Start->Inject_Ca1 Measure1 Measure Fluorescence: Spike and Recovery Inject_Ca1->Measure1 Inject_Ca2 Inject Pulse 2 of CaCl₂ Measure1->Inject_Ca2 Measure2 Measure Fluorescence: Spike and Recovery Inject_Ca2->Measure2 Inject_CaN Inject Pulse N of CaCl₂ Measure2->Inject_CaN ...repeat... MeasureN Measure Fluorescence: Sustained Increase (mPTP Opening) Inject_CaN->MeasureN Calculate Calculate Total Ca²⁺ Added (Calcium Retention Capacity) MeasureN->Calculate

Figure 3. Experimental workflow for the Calcium Retention Capacity (CRC) assay.

Conclusion

This compound, as a selective and irreversible MAO-B inhibitor, holds significant potential for modulating mitochondrial function, primarily through the reduction of oxidative stress. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this compound on isolated mitochondria. By assessing mitochondrial respiration, membrane potential, ROS production, and calcium retention capacity, a comprehensive understanding of this compound's mitochondrial--targeted mechanisms can be achieved. While direct quantitative data for this compound is sparse, the provided data for analogous compounds offer a valuable reference for experimental design and interpretation of results.

References

Mofegiline as a Probe for Monoamine Oxidase-B (MAO-B) Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme pivotal in the degradation of key neurotransmitters like dopamine.[1][2] Its high affinity and specific mechanism of action make it an invaluable tool for researchers studying MAO-B activity, screening for novel inhibitors, and investigating the role of MAO-B in neurodegenerative diseases such as Parkinson's disease.[3][4][5][6] this compound acts as a mechanism-based inhibitor, forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the enzyme's active site, leading to its irreversible inactivation.[3][7] This document provides detailed application notes and protocols for utilizing this compound as a probe in MAO-B activity assays.

Mechanism of Action

This compound's inhibitory action on MAO-B is a well-characterized process. The enzyme oxidizes the amine group of this compound, generating a reactive intermediate. This intermediate then rapidly forms a covalent bond with the N(5) position of the FAD cofactor, leading to the irreversible inhibition of the enzyme.[3][7] This targeted and irreversible binding is central to its utility as a probe for quantifying MAO-B activity and for characterizing other potential inhibitors.

This compound This compound (Inactive Inhibitor) Enzyme_Complex This compound-MAO-B Complex This compound->Enzyme_Complex Enzyme Binding Active_MAOB Active MAO-B (with FAD cofactor) Active_MAOB->Enzyme_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Complex->Reactive_Intermediate Oxidation by MAO-B Inactive_MAOB Inactive MAO-B (Covalent Adduct) Reactive_Intermediate->Inactive_MAOB Covalent Bond Formation (Irreversible Inhibition)

Caption: Proposed mechanism of irreversible MAO-B inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against MAO-B has been determined across various species and tissue sources. This data is crucial for designing experiments and interpreting results.

Enzyme Source Parameter Value Reference
Rat Brain MitochondriaIC₅₀ (MAO-B)3.6 nM[2]
Rat Brain MitochondriaIC₅₀ (MAO-A)680 nM[2][7]
Recombinant Human MAO-BKᵢ (apparent)28 nM[3][7]

Note: The high selectivity of this compound for MAO-B over MAO-A is a key advantage in its use as a specific probe.

Experimental Protocols

In Vitro Fluorometric Assay for MAO-B Activity Using this compound

This protocol describes a common method for determining the inhibitory activity of this compound on MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

Materials and Reagents:

  • This compound Hydrochloride

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence detection (Excitation ~535 nm, Emission ~587 nm)

  • Positive control inhibitor (e.g., Selegiline)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Working Solutions of this compound: Perform serial dilutions of the stock solution in MAO-B Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).

    • MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in cold MAO-B Assay Buffer to the desired working concentration. Keep on ice.

    • Substrate/Probe Working Solution: Prepare a solution containing the MAO-B substrate (e.g., tyramine), the fluorescent probe, and HRP in MAO-B Assay Buffer. Protect this solution from light.

  • Assay Protocol:

    • Add 50 µL of the this compound working solutions to the wells of a 96-well black microplate. Include wells for a positive control (e.g., Selegiline) and a vehicle control (assay buffer with DMSO).

    • Add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate/probe working solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Analysis Prep_this compound Prepare this compound Working Solutions Add_this compound Add this compound to Plate Prep_this compound->Add_this compound Prep_Enzyme Prepare MAO-B Enzyme Solution Add_Enzyme Add MAO-B Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate/Probe Working Solution Add_Substrate Initiate Reaction with Substrate/Probe Solution Prep_Substrate->Add_Substrate Add_this compound->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Determine Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro fluorometric MAO-B inhibition assay.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS): The robust and reproducible nature of assays utilizing this compound as a control makes them suitable for screening large compound libraries for novel MAO-B inhibitors.[8]

  • Mechanism of Action Studies: this compound serves as a reference compound for characterizing the mechanism of newly discovered MAO-B inhibitors (e.g., reversible vs. irreversible, competitive vs. non-competitive).

  • Neuroscience Research: As a selective MAO-B inhibitor, this compound is a critical tool for investigating the physiological and pathological roles of MAO-B in the central nervous system.[5][6]

  • Comparative Analysis: this compound's well-defined inhibitory profile allows for the direct comparison of the potency and selectivity of other MAO-B inhibitors.[4]

Stability and Storage

  • Solid Form: this compound hydrochloride is a white to off-white solid powder. For long-term storage, it is recommended to keep the compound at -20°C, where it is reported to be stable for at least four years.[1]

  • Solutions: Solutions of this compound can be prepared in various solvents, such as DMSO. For short-term storage, these solutions should also be kept at low temperatures to minimize degradation.[1]

Conclusion

This compound is a highly specific and potent tool for the study of MAO-B. Its irreversible mechanism of action and well-documented inhibitory constants provide a solid foundation for its use as a probe in a variety of assay formats. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations of MAO-B function and inhibition.

References

Application Notes and Protocols for Measuring Mofegiline's Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease.[1][2] It also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] Accurate determination of this compound's binding affinity to its targets is crucial for understanding its pharmacological profile, optimizing drug dosage, and discovering novel therapeutic agents.

These application notes provide detailed protocols for key techniques used to measure the binding affinity of this compound, including radioligand binding assays and enzyme inhibition assays. The presented data and methodologies will serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Quantitative Data Summary

The binding affinity of this compound is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes the reported binding affinity values for this compound against its primary targets.

TargetParameterValue (nM)Species/SourceReference
MAO-B IC503.6Rat brain mitochondrial enzyme[1][2]
Ki28Recombinant human MAO-B[3]
MAO-A IC50680Rat brain mitochondrial enzyme[1][2]
SSAO/VAP-1 IC502Dog aorta[1]
IC505Rat aorta[1]
IC5020Human umbilical artery/Human enzyme[1][2]
IC5080Bovine aorta[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine (B1211576) metabolism pathway inhibited by this compound and a general workflow for screening and characterizing MAO-B inhibitors.

MAO_B_Signaling_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAC DOPAC MAOB->DOPAC H2O2 H₂O₂ MAOB->H2O2 This compound This compound This compound->MAOB Irreversible Inhibition

Caption: Dopamine metabolism by MAO-B and its inhibition by this compound.

MAOB_Inhibitor_Screening_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prep_Compounds Prepare Test Compounds (e.g., this compound) Incubate Incubate Enzyme with Inhibitor Prep_Compounds->Incubate Prep_Enzyme Prepare MAO-B Enzyme Solution Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate & Detection Reagents Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Signal Measure Signal (e.g., Fluorescence) Add_Substrate->Measure_Signal Plot_Data Plot Dose-Response Curve Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50/Ki Plot_Data->Calculate_IC50

Caption: General workflow for MAO-B inhibitor screening.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for MAO-B by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human MAO-B or tissue homogenate containing MAO-B (e.g., rat brain mitochondria)

  • Radioligand specific for MAO-B (e.g., [³H]-Selegiline or a specific high-affinity reversible ligand)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold and vacuum pump

  • Microplate or test tubes

  • Incubator

  • Scintillation counter

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

    • Prepare the MAO-B enzyme preparation at the desired concentration in assay buffer.

  • Assay Setup:

    • In a microplate or test tubes, add the following in order:

      • Assay buffer

      • Increasing concentrations of this compound or vehicle (for total binding)

      • A saturating concentration of a non-radiolabeled MAO-B inhibitor (e.g., high concentration of Selegiline) for non-specific binding determination.

      • Radioligand

      • MAO-B enzyme preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.[3] The incubation time should be optimized in preliminary experiments.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold under vacuum.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (CPM in the presence of saturating unlabeled inhibitor) from the total binding (CPM in the absence of this compound).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Enzyme Inhibition Assay

This protocol determines the IC50 value of this compound by measuring the inhibition of MAO-B enzymatic activity, which produces hydrogen peroxide (H₂O₂) as a byproduct.[4][5]

Materials:

  • Recombinant human MAO-B enzyme

  • This compound hydrochloride

  • MAO-B substrate (e.g., benzylamine (B48309) or tyramine)[3][5]

  • Fluorogenic probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)[5]

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence detection

  • Positive control inhibitor (e.g., Selegiline)

  • DMSO for stock solutions

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound hydrochloride in DMSO and perform serial dilutions in assay buffer.

    • Prepare a working solution of MAO-B enzyme in cold assay buffer.

    • Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic probe in assay buffer. Keep this solution protected from light.

  • Assay Setup:

    • Add a small volume of the diluted this compound, test compounds, or vehicle control to the wells of a 96-well plate.[4]

    • Add the MAO-B enzyme solution to all wells except for the blank wells.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.[4]

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the detection cocktail to all wells.[4]

    • Incubate the plate at 37°C, protected from light, for a specific duration (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red).[5]

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Spectrophotometric Competitive Inhibition Assay for Ki Determination

This protocol is used to determine the reversible inhibition constant (Ki) of this compound for MAO-B before irreversible inactivation occurs.[3]

Materials:

  • Purified recombinant human MAO-B

  • This compound hydrochloride

  • MAO-B substrate (e.g., benzylamine)[3]

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)[3]

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and the substrate in assay buffer.

  • Assay Procedure:

    • Perform a series of experiments where the initial rates of substrate oxidation are measured at varying substrate concentrations in the presence of different fixed concentrations of this compound.

    • For each experiment, incubate the enzyme with the specific concentration of this compound for a short period (e.g., 5 minutes) at 25°C before adding the substrate to initiate the reaction.[3]

    • Monitor the change in absorbance over time at a wavelength specific to the substrate or product (e.g., 250 nm for the oxidation of benzylamine).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • For each inhibitor concentration, create a Lineweaver-Burk or Michaelis-Menten plot (V₀ vs. [Substrate]) to determine the apparent Km (Km,app).

    • Plot the apparent Km values as a function of the this compound concentration.

    • The Ki value can be determined from the x-intercept of this secondary plot (-Ki).

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for determining the binding affinity of this compound to its target enzymes. The choice of assay will depend on the specific research question, available equipment, and desired endpoint (IC50 vs. Ki). Accurate measurement of these binding parameters is fundamental for the continued investigation and development of this compound and other MAO-B inhibitors for therapeutic applications.

References

Troubleshooting & Optimization

Mofegiline Technical Support Center: Overcoming In Vitro Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mofegiline in vitro.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrochloride stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A1: This common phenomenon is known as "precipitation upon dilution." this compound hydrochloride is highly soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) but has lower solubility in aqueous solutions.[1] When the high-concentration DMSO stock is diluted into an aqueous buffer, the percentage of DMSO drops significantly. The aqueous buffer cannot maintain the solubility of the compound at this new, lower co-solvent concentration, causing it to precipitate out of the solution.[1]

Q2: What is the recommended solvent for preparing this compound hydrochloride stock solutions?

A2: For in vitro assays, the most common and recommended solvent for preparing a high-concentration stock solution of this compound hydrochloride is DMSO.[2][3] The compound is also soluble in water up to 30 mg/mL.[3][4] For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% and not exceeding 1%.[1][7] Higher concentrations of DMSO can be toxic to cells and may interfere with experimental outcomes.[7][8]

Q4: My assay results are highly variable and not dose-dependent. Could this be a solubility issue?

A4: Yes, inconsistent and non-reproducible results are classic indicators of compound precipitation.[1] If this compound is not fully dissolved in the final assay buffer, the actual concentration exposed to the target (e.g., enzymes, cells) will be lower than the nominal concentration and will vary between wells or experiments.[3] It is crucial to visually inspect assay plates for precipitation, ideally under a microscope, and to confirm the soluble concentration of this compound in your specific assay medium.[1]

Troubleshooting Guide for this compound Solubility

Problem Probable Cause Recommended Solutions & Troubleshooting Steps
Stock solution is hazy or contains visible particles. The compound is not fully dissolved in the stock solvent (e.g., DMSO).1. Gentle Warming: If the compound is heat-stable, gently warm the solution (e.g., to 37°C) to aid dissolution.[1][9] 2. Sonication: Use a bath sonicator for 5-10 minutes to increase the rate of dissolution.[1][3][9] 3. Increase Solvent Volume: Lower the stock concentration by adding more solvent to ensure complete dissolution.[1]
Compound precipitates immediately upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded due to a sharp decrease in the co-solvent (DMSO) concentration.[1]1. Lower Final Concentration: Test if your assay is sensitive enough to work at a lower, more soluble concentration of this compound.[1] 2. Optimize Co-Solvent: Keep the final DMSO concentration as high as your assay tolerates (e.g., 0.5%) to aid solubility.[3] 3. Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. An intermediate dilution step in a mix of DMSO and buffer can help.[1] 4. Change Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersion.[9]
Inconsistent or non-reproducible assay results. The compound is precipitating at higher concentrations in the assay plate over the course of the experiment.[1]1. Determine Kinetic Solubility: Experimentally determine the maximum soluble concentration of this compound in your final assay buffer to establish a reliable concentration range.[10] 2. Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of crystalline precipitate.[1] 3. Use Solubility Enhancers: Consider using formulation strategies like cyclodextrins to increase aqueous solubility.[11][12]
Loss of compound activity in prepared solutions over time. The compound may be unstable in the prepared solution or is slowly precipitating out during storage.1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.[1] 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5][9] 3. Confirm Storage Stability: this compound hydrochloride solid is stable for years when stored at -20°C.[13] Stock solutions in DMSO are stable for up to 6 months at -80°C.[5][6][13]

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueCitation
IUPAC Name (E)-2-(fluoromethylene)-4-(4- fluorophenyl)butan-1-amine hydrochloride[14]
Synonyms MDL 72974A, this compound HCl[14]
Molecular Formula C₁₁H₁₃F₂N · HCl[14]
Molecular Weight 233.7 g/mol [14]
Appearance Solid powder[14]
Table 2: Solubility of this compound Hydrochloride in Common Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Citation
Water 30 mg/mL106.98 mM[3][4][6]
DMSO 110 mg/mL470.72 mM[6]
Table 3: Example Co-Solvent Formulations for Enhancing Solubility

These formulations are primarily for in vivo use but demonstrate principles that can be adapted for in vitro work, such as preparing highly concentrated solutions for dilution into media.

Formulation ComponentsPercentageNotesCitation
DMSO10%A common starting point for creating a soluble mixture.[5]
PEG30040%Polyethylene glycol is a polymer used to increase solubility.[5]
Tween-805%A non-ionic surfactant that can prevent precipitation.[5]
Saline45%Aqueous base. For in vitro, this would be your assay buffer or media.[5]
SBE-β-CD in Saline90% (of a 20% solution)Sulfobutylether-β-cyclodextrin is a modified cyclodextrin (B1172386) used to form inclusion complexes and enhance solubility.[5]

Mandatory Visualizations

start Precipitation Observed in Aqueous Buffer q1 Is the final compound concentration essential? start->q1 reduce_conc Lower the final concentration and re-test. q1->reduce_conc No q2 Is the final DMSO concentration < 0.1%? q1->q2 Yes end_good Problem Solved reduce_conc->end_good increase_dmso Increase final DMSO concentration (if assay tolerates, max 0.5-1%). q2->increase_dmso Yes q3 Was a single-step dilution performed? q2->q3 No increase_dmso->end_good intermediate_dil Use serial dilutions. (e.g., 10 mM -> 1 mM -> final conc). q3->intermediate_dil Yes sol_enhancer Consider solubility enhancers: - Co-solvents (PEG) - Cyclodextrins (SBE-β-CD) q3->sol_enhancer No intermediate_dil->end_good end_bad Issue Persists: Consult Formulation Specialist sol_enhancer->end_bad

Caption: Troubleshooting workflow for this compound precipitation.

This compound This compound maob Monoamine Oxidase B (MAO-B) This compound->maob Inhibits inactivation Irreversible Inactivation of MAO-B maob->inactivation metabolites Dopamine Metabolites maob->metabolites increase_da Increased Dopamine Availability inactivation->increase_da Leads to dopamine Dopamine dopamine->maob Metabolized by

Caption: this compound's mechanism of action via MAO-B inhibition.

cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Hydrophobic) complex Inclusion Complex This compound->complex Enters Cavity cyclodextrin Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity water Water (Aqueous Solution) soluble Enhanced Aqueous Solubility complex->soluble mofegiline_in This compound water2 Water (Aqueous Solution)

Caption: Cyclodextrin inclusion complex enhances solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

This protocol details the preparation of a high-concentration stock solution, a common starting point for most in vitro experiments.[2]

Materials:

  • This compound Hydrochloride (solid powder)

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry vial on an analytical balance.

  • Weigh Compound: Carefully weigh a precise amount of this compound Hydrochloride (e.g., 1 mg) into the vial. Record the exact weight.

  • Calculate Solvent Volume: Use the molecular weight of this compound HCl (233.7 g/mol ) to calculate the required volume of DMSO.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)

    • Example for 1 mg at 10 mM:

      • Volume (L) = [0.001 g / 233.7 g/mol ] / 0.01 mol/L = 0.0004279 L

      • Volume (µL) = 427.9 µL

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound HCl powder.[9]

  • Mixing: Cap the vial securely and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[9]

  • Troubleshooting: If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[3][9]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5][9]

Protocol 2: Enhancing this compound Aqueous Solubility with Sulfobutylether-β-cyclodextrin (SBE-β-CD)

This protocol provides a method to increase the aqueous solubility of this compound for in vitro assays by forming an inclusion complex with a modified cyclodextrin.[5][11]

Materials:

  • 10 mM this compound Hydrochloride stock solution in DMSO (from Protocol 1)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) SBE-β-CD solution in your desired aqueous assay buffer. For example, dissolve 200 mg of SBE-β-CD in 1 mL of buffer. Mix thoroughly until fully dissolved.

  • Prepare Working Solution: This protocol is adapted from an in vivo formulation where a 10% DMSO stock is diluted into a 90% cyclodextrin solution.[5] This can be scaled down for in vitro plate-based assays.

    • Example for preparing a 275 µg/mL (1.177 mM) this compound working solution:

    • Take 100 µL of a 2.75 mg/mL this compound stock in DMSO.

    • Add it to 900 µL of the 20% SBE-β-CD aqueous solution.

  • Mixing: Immediately after adding the this compound DMSO stock to the cyclodextrin solution, vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.[5]

  • Equilibration (Optional): For optimal complexation, the solution can be allowed to equilibrate at room temperature for 30-60 minutes before final dilution into the assay system.

  • Application: Use this freshly prepared, solubility-enhanced this compound solution for your final dilutions in the in vitro assay. Remember to include a vehicle control containing the same final concentration of DMSO and SBE-β-CD.

References

Optimizing Mofegiline concentration for MAO-B inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mofegiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing experimental workflows and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound.

Question: Why is the observed potency (IC50) of this compound much lower than expected?

Answer: Several factors can lead to an unexpectedly high IC50 value, indicating lower-than-expected potency. Consider the following potential causes and solutions:

  • Substrate Competition: High concentrations of the MAO-B substrate (e.g., benzylamine, tyramine) in the assay can compete with this compound for binding to the enzyme's active site.[1]

    • Solution: Determine the Michaelis constant (Km) for your specific substrate and enzyme preparation. Use a substrate concentration at or near the Km value to minimize competitive effects.[1]

  • Insufficient Incubation Time: this compound is a mechanism-based inhibitor, meaning it requires enzymatic processing to become a reactive species that covalently binds to and inactivates MAO-B.[1][2][3] This process is time-dependent.

    • Solution: Perform a time-dependent inhibition study. Pre-incubate the MAO-B enzyme with this compound for varying durations (e.g., 5, 15, 30, 60 minutes) before adding the substrate to determine the optimal pre-incubation time for complete inactivation.[1]

  • Compound Solubility: this compound hydrochloride may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[1]

    • Solution: Ensure complete dissolution of the compound. This compound hydrochloride is soluble in water and DMSO.[1] For stock solutions in DMSO, ensure the final concentration of DMSO in the assay well is low (typically <0.5%) to avoid solvent effects.[1] Gentle warming or sonication can aid dissolution.[1]

  • Enzyme Activity: The MAO-B enzyme may have low activity due to improper storage or handling.

    • Solution: Verify the activity of your enzyme stock using a known control inhibitor like Selegiline. Always store the enzyme at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[4]

Question: My results show high variability between replicate wells and experiments. What are the common causes?

Answer: High variability can obscure meaningful results. The following are common sources of inconsistency:

  • Pipetting Inaccuracy: Small volumes are often used in 96-well or 384-well plate assays, where minor inaccuracies can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For highly potent compounds like this compound, preparing serial dilutions carefully is critical.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.

    • Solution: Ensure all assay components are equilibrated to the correct temperature (e.g., 37°C) before initiating the reaction. Use a plate reader with stable temperature control.[5]

  • Reagent Degradation: The substrate or fluorescent probe may be sensitive to light or have degraded over time.

    • Solution: Prepare fresh substrate and probe solutions for each experiment and protect them from light.[5] Store reagents as recommended by the manufacturer.

  • Inconsistent Cell Health (for cell-based assays): Variations in cell viability, density, or metabolic activity can lead to inconsistent results.[1]

    • Solution: Ensure cells are in the logarithmic growth phase with high viability.[1] Use consistent cell seeding densities and passage numbers for all experiments.

Question: I am observing no inhibition of MAO-B activity, even at high concentrations of this compound. What should I check?

Answer: A complete lack of inhibition typically points to a fundamental issue with one of the core components of the assay.

  • Incorrect Compound: Confirm the identity and purity of the compound being tested.

    • Solution: Use a validated source for this compound Hydrochloride. If possible, confirm its identity via analytical methods like mass spectrometry.

  • Inactive Enzyme: The MAO-B enzyme may be completely inactive.

    • Solution: Test the enzyme with a substrate-only control (no inhibitor) to confirm its catalytic activity. If there is no activity, obtain a new batch of the enzyme.

  • Assay Setup Error: A component of the detection system may be missing or inactive (e.g., the developer, fluorescent probe, or HRP in a coupled assay).[6]

    • Solution: Review the assay protocol carefully. Run a positive control reaction (e.g., using a known amount of H₂O₂) to ensure the detection part of the assay is functioning correctly.[4][7]

Frequently Asked Questions (FAQs)

What is the detailed mechanism of action for this compound?

This compound is a mechanism-based, irreversible inhibitor of MAO-B.[2][3] The MAO-B enzyme itself catalyzes the conversion of this compound into a reactive intermediate.[5] This intermediate then forms a permanent, covalent bond with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site.[2][8] This adduct formation occurs with a 1:1 molar stoichiometry and renders the enzyme permanently inactive, with no catalytic turnover observed during the inhibition process.[8]

What are the key quantitative parameters (IC50, Ki) for this compound?

The inhibitory potency of this compound can vary depending on the enzyme source and experimental conditions. The following tables summarize key data from the literature.

Table 1: In Vitro Inhibition of MAO-A and MAO-B by this compound

Enzyme Source Parameter Value (nM) Reference
MAO-B Rat brain mitochondria IC50 3.6 [5][9]
MAO-A Rat brain IC50 680 [5][9]

| Human MAO-B | Recombinant | Apparent Ki | 28 |[5][8] |

The Selectivity Index (MAO-A IC50 / MAO-B IC50) for this compound is approximately 189, highlighting its high selectivity for MAO-B.[9]

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) by this compound

Species Tissue Source IC50 (nM) Reference
Dog Aorta 2 [5]
Rat Aorta 5 [5]
Human Umbilical Artery 20 [5]

| Bovine | Aorta | 80 |[5] |

What is the recommended protocol for an in vitro MAO-B inhibition assay?

A fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, is a common and reliable method.[9][10]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

1. Materials and Reagents:

  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • This compound Hydrochloride (Test Inhibitor)

  • Selegiline (Positive Control Inhibitor)

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red, OxiRed™)

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well microplate

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[5]

  • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in MAO-B Assay Buffer to achieve a range of final test concentrations (e.g., 0.1 nM to 1 µM).[5]

  • MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme in cold assay buffer to the desired concentration. Keep on ice and prepare fresh.[5]

  • Detection Cocktail: Prepare a solution containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer. Protect this solution from light.[9]

3. Assay Procedure:

  • Add 50 µL of the this compound working solutions to the wells of the 96-well plate.

  • Include wells for a positive control (Selegiline) and a vehicle control (assay buffer with the same final DMSO concentration).[5]

  • Add 50 µL of the diluted MAO-B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to and inactivate the enzyme.[5]

  • Initiate the reaction by adding 50 µL of the detection cocktail to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for at least 30-60 minutes, taking readings every 1-2 minutes.[5][6]

  • Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time curve for each well.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

What signaling pathways are affected by this compound?

This compound's primary effect is on the dopamine (B1211576) metabolism pathway. MAO-B, located on the outer mitochondrial membrane, is a key enzyme in the degradation of dopamine.[9] By irreversibly inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability in the synapse.[9][11] This action also reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress.[12][13] Downstream, this can influence pathways related to apoptosis and neuroinflammation.[11][12]

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Metabolism Increased_Dopamine Increased Dopamine Availability DOPAC DOPAC + H₂O₂ (Oxidative Stress) MAOB->DOPAC This compound This compound This compound->MAOB Irreversible Inhibition

Caption: Dopamine metabolism by MAO-B and its inhibition by this compound.

Visualized Workflows and Guides

Experimental Workflow: In Vitro MAO-B Inhibition Assay

The following diagram illustrates the key steps for determining the IC50 of this compound using a fluorometric assay.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Reagents: - this compound Dilutions - MAO-B Enzyme - Detection Cocktail B Dispense Inhibitor & Controls to Plate C Add MAO-B Enzyme B->C D Pre-incubate (15 min @ 37°C) C->D E Initiate Reaction: Add Detection Cocktail D->E F Kinetic Read: Measure Fluorescence E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response & Calculate IC50 H->I

Caption: General workflow for the in vitro MAO-B inhibition assay.
Troubleshooting Logic Diagram

This diagram provides a logical flow to diagnose common experimental issues.

Troubleshooting_Tree Start Problem Observed HighIC50 High IC50 (Low Potency) Start->HighIC50 NoInhibition No Inhibition Start->NoInhibition HighVariability High Variability Start->HighVariability CheckIncubation Is pre-incubation time sufficient? HighIC50->CheckIncubation CheckEnzyme Is enzyme active? (Check vehicle control) NoInhibition->CheckEnzyme CheckPipetting Review pipetting technique & calibration. HighVariability->CheckPipetting CheckTemp Ensure stable temperature control. HighVariability->CheckTemp CheckReagents Prepare fresh reagents, protect from light. HighVariability->CheckReagents CheckSubstrate Is substrate [ ] near Km? CheckIncubation->CheckSubstrate Yes Solution_Time Solution: Perform time-dependence study. CheckIncubation->Solution_Time No CheckSolubility Is compound fully dissolved? CheckSubstrate->CheckSolubility Yes Solution_Km Solution: Optimize substrate concentration. CheckSubstrate->Solution_Km No Solution_Sol Solution: Verify solubility, check solvent %. CheckSolubility->Solution_Sol No CheckCompound Is compound correct? CheckEnzyme->CheckCompound Yes Solution_Enzyme Solution: Replace enzyme. CheckEnzyme->Solution_Enzyme No Solution_Compound Solution: Verify compound identity/source. CheckCompound->Solution_Compound No

Caption: A decision tree for troubleshooting common experimental issues.

References

Preventing off-target effects of Mofegiline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and interpreting off-target effects of Mofegiline in their experiments.

Troubleshooting Guide: this compound Off-Target Effects

This compound is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B), but it also exhibits significant off-target activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This dual inhibition can confound experimental results. The following table provides guidance on identifying and mitigating these off-target effects.

Experimental Observation Potential Cause (Off-Target Effect) Recommended Solution & Experimental Protocol
Unexpected inflammatory or anti-inflammatory effects. This compound is inhibiting SSAO/VAP-1, which is involved in leukocyte adhesion and inflammation.[3][4]1. Use a Selective SSAO/VAP-1 Inhibitor as a Control: - Treat a parallel set of cells or animals with a selective SSAO/VAP-1 inhibitor (e.g., LJP-1207)[3] at a concentration known to inhibit SSAO/VAP-1 but not MAO-B. - Compare the results with those from this compound treatment. If the selective SSAO/VAP-1 inhibitor replicates the unexpected effect, it is likely an off-target effect of this compound.2. siRNA-mediated Knockdown of SSAO/VAP-1 (AOC3 gene): - Transfect cells with siRNA targeting the AOC3 gene to specifically reduce SSAO/VAP-1 expression.[5][6] - Treat the knockdown cells and control (scrambled siRNA) cells with this compound. - If the unexpected phenotype is diminished or absent in the knockdown cells, it confirms the effect is mediated by SSAO/VAP-1.
Alterations in glucose uptake or adipogenesis. SSAO/VAP-1 is known to play a role in glucose transport and adipogenesis.[7][8]1. Assess Glucose Uptake: - Utilize a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake in cells treated with this compound, a vehicle control, and a selective SSAO/VAP-1 inhibitor. - A similar effect of this compound and the selective SSAO/VAP-1 inhibitor would indicate an off-target mechanism.2. Adipogenesis Assay: - Differentiate pre-adipocytes in the presence of this compound or a vehicle control. - Stain for lipid accumulation using Oil Red O. - Compare the degree of differentiation to that in cells where SSAO/VAP-1 has been knocked down to confirm the off-target effect.
Observed effects at very low this compound concentrations. This compound has a very high potency for both MAO-B and SSAO/VAP-1.[9][10]Dose-Response Curve: - Perform a detailed dose-response experiment with this compound, starting from sub-nanomolar concentrations. - Correlate the observed phenotype with the known IC50 values for MAO-B and SSAO/VAP-1 to infer which target is more likely responsible at a given concentration.
Results are inconsistent with other selective MAO-B inhibitors. The observed phenotype may be unique to this compound's dual inhibitory profile.Comparative Inhibitor Studies: - Run parallel experiments with highly selective MAO-B inhibitors that have minimal or no activity against SSAO/VAP-1 (e.g., Selegiline, Rasagiline).[11] - If the phenotype is only observed with this compound, it strongly suggests the involvement of SSAO/VAP-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target and off-target of this compound?

A1: this compound's primary on-target is monoamine oxidase B (MAO-B), which it inhibits irreversibly.[1][12] Its most significant and well-documented off-target is semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2]

Q2: What are the IC50 values of this compound for its on- and off-targets?

A2: The inhibitory potency of this compound is high for both its on-target and off-target. The IC50 values can vary depending on the experimental conditions, but representative values are provided in the table below.

Target Species/Tissue IC50 (nM) Reference
MAO-B Rat brain mitochondrial enzyme3.6[9][10]
MAO-A Rat brain mitochondrial enzyme680[9][10]
SSAO/VAP-1 Human enzyme20[9]
SSAO/VAP-1 Dog aorta2[10]
SSAO/VAP-1 Rat aorta5[10]
SSAO/VAP-1 Bovine aorta80[10]

Q3: How can I design my experiment to minimize off-target effects from the start?

A3: To proactively minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect. This reduces the likelihood of engaging off-targets.

  • Incorporate Control Compounds: Always include a highly selective MAO-B inhibitor (e.g., Selegiline) and, if possible, a selective SSAO/VAP-1 inhibitor in your experimental design to differentiate effects.[3][11]

  • Genetic Controls: If working with cell lines, consider using cells with a genetic knockout or knockdown of MAO-B or SSAO/VAP-1 (AOC3 gene) to confirm the on- and off-target effects of this compound.[5][6]

Q4: What are the downstream signaling consequences of SSAO/VAP-1 inhibition by this compound?

A4: The enzymatic activity of SSAO/VAP-1 produces hydrogen peroxide (H₂O₂), aldehydes, and ammonium.[13][14] These products can induce oxidative stress and activate downstream signaling pathways, including NF-κB and MAPK pathways, leading to the expression of adhesion molecules and inflammatory cytokines.[15][16][17] Inhibition of SSAO/VAP-1 by this compound would be expected to attenuate these effects.

Experimental Protocols

Protocol 1: Differentiating On- and Off-Target Effects using a Selective SSAO/VAP-1 Inhibitor

Objective: To determine if an observed effect of this compound is due to its on-target inhibition of MAO-B or its off-target inhibition of SSAO/VAP-1.

Materials:

  • Cells or animal model of interest

  • This compound hydrochloride

  • Selective MAO-B inhibitor (e.g., Selegiline)

  • Selective SSAO/VAP-1 inhibitor (e.g., LJP-1207)[3]

  • Vehicle control (e.g., DMSO, saline)

  • Assay-specific reagents for measuring the phenotype of interest

Procedure:

  • Determine Optimal Concentrations:

    • Perform dose-response curves for this compound, the selective MAO-B inhibitor, and the selective SSAO/VAP-1 inhibitor to determine the optimal concentration for each that elicits a clear biological response.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Selective MAO-B inhibitor

    • Group 4: Selective SSAO/VAP-1 inhibitor

  • Treatment:

    • Treat the cells or animals with the respective compounds for the desired duration.

  • Phenotypic Analysis:

    • Perform the relevant assay to measure the biological outcome of interest (e.g., cytokine secretion, cell migration, gene expression).

  • Data Interpretation:

    • If the effect observed with this compound is also seen with the selective MAO-B inhibitor but not the selective SSAO/VAP-1 inhibitor, the effect is likely on-target.

    • If the effect of this compound is mimicked by the selective SSAO/VAP-1 inhibitor but not the selective MAO-B inhibitor, the effect is likely off-target.

    • If both selective inhibitors show a partial effect compared to this compound, the phenotype may be a result of the dual inhibition.

Protocol 2: Validating Off-Target Effects using siRNA-mediated Knockdown of SSAO/VAP-1

Objective: To confirm that an observed effect of this compound is mediated through its inhibition of SSAO/VAP-1.

Materials:

  • Cell line of interest

  • siRNA targeting the AOC3 gene (for SSAO/VAP-1) and a non-targeting (scrambled) control siRNA[5]

  • Transfection reagent

  • This compound hydrochloride

  • Reagents for validating knockdown (e.g., antibodies for Western blot, primers for qPCR)

  • Assay-specific reagents

Procedure:

  • siRNA Transfection:

    • Transfect cells with either the AOC3-targeting siRNA or the scrambled control siRNA according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for target gene knockdown.

  • Validation of Knockdown:

    • Harvest a subset of cells from each group to confirm the reduction of SSAO/VAP-1 expression at the mRNA (qPCR) or protein (Western blot) level.

  • This compound Treatment:

    • Treat the remaining siRNA-transfected cells (both knockdown and control) with this compound or a vehicle control.

  • Phenotypic Analysis:

    • Perform the assay to measure the biological outcome of interest.

  • Data Interpretation:

    • If the effect of this compound is significantly reduced or absent in the SSAO/VAP-1 knockdown cells compared to the control siRNA-treated cells, this provides strong evidence that the effect is mediated by the off-target inhibition of SSAO/VAP-1.

Visualizations

SSAO_VAP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Primary Amines Primary Amines SSAO_VAP1 SSAO/VAP-1 (AOC3) Primary Amines->SSAO_VAP1 Substrate H2O2 Hydrogen Peroxide (H₂O₂) SSAO_VAP1->H2O2 Aldehydes Aldehydes SSAO_VAP1->Aldehydes Ammonium Ammonium SSAO_VAP1->Ammonium ROS Reactive Oxygen Species (ROS) H2O2->ROS PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Adhesion_Molecules ↑ Adhesion Molecules (e.g., VCAM-1, ICAM-1) PI3K_Akt->Adhesion_Molecules Inflammatory_Cytokines ↑ Inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Inflammatory_Cytokines NFkB->Adhesion_Molecules NFkB->Inflammatory_Cytokines Leukocyte_Adhesion Leukocyte Adhesion & Transmigration Adhesion_Molecules->Leukocyte_Adhesion This compound This compound This compound->SSAO_VAP1 Inhibition

Caption: Simplified signaling pathway of the this compound off-target SSAO/VAP-1.

Caption: Troubleshooting workflow for this compound's off-target effects.

References

Mofegiline Delivery in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofegiline in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MDL 72,974A, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its primary mechanism involves the modulation of dopamine (B1211576) metabolism within the central nervous system. This compound acts as an enzyme-activated inhibitor, forming a covalent bond with the flavin cofactor of MAO-B, which leads to its irreversible inactivation.

Q2: What are the recommended storage conditions for this compound hydrochloride?

For long-term storage, solid this compound hydrochloride should be kept at -20°C. Stock solutions, which are often prepared in dimethyl sulfoxide (B87167) (DMSO), can also be stored at -20°C for several months. It is advisable to prepare fresh working solutions on the day of use for in vivo experiments.[1]

Q3: What are suitable vehicles for formulating this compound for oral and intravenous administration in animal studies?

This compound hydrochloride is soluble in water up to 30 mg/mL. For in vivo studies, a common vehicle for oral administration is a suspension or solution. One suggested formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For intravenous administration, this compound should be dissolved in a sterile, isotonic solution such as 0.9% saline, and the pH should be adjusted to be close to physiological levels if necessary.

Q4: What are the known metabolites of this compound?

In dogs, this compound is extensively metabolized. The major metabolites include a cyclic carbamate (B1207046), a N-carbamoyl O-beta-D-glucuronide conjugate of the parent drug, and a N-succinyl conjugate. A minor metabolite is a urea (B33335) adduct of an unsaturated alpha, beta aldehyde.[2] Following oral administration in dogs, only about 3% of the unchanged drug is found in the urine, indicating significant first-pass metabolism.[2]

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of this compound in animal studies.

Issue 1: Precipitation of this compound in Dosing Solution
Potential Cause Troubleshooting Steps
Low Solubility in the Chosen Vehicle - Confirm the solubility of this compound hydrochloride in your vehicle. It is soluble in water up to 30 mg/mL.[1] - If using a co-solvent system like DMSO, ensure the final concentration of the organic solvent is not causing the compound to precipitate out of the aqueous phase. - Consider using a different vehicle or adjusting the ratios of the co-solvents.
Temperature Effects - If the solution was prepared at a higher temperature, the compound may precipitate as it cools to room temperature or the temperature of the administration environment. - Gentle warming and sonication can be used to redissolve the compound.[1] However, ensure that the heat does not degrade the this compound. - Prepare the dosing solution as close to the time of administration as possible.
pH of the Solution - The solubility of this compound hydrochloride can be pH-dependent. Ensure the pH of your final formulation is within a range where the compound remains soluble.
Issue 2: Inconsistent Results or High Variability Between Animals
Potential Cause Troubleshooting Steps
Inaccurate Dosing - For oral gavage, ensure proper technique to deliver the full dose to the stomach. Improper technique can lead to regurgitation or administration into the trachea. - For intravenous injections, ensure the needle is correctly placed in the vein to avoid subcutaneous or intramuscular deposition. - Calibrate all equipment, such as pipettes and syringes, to ensure accurate volume measurement.
Formulation Inhomogeneity - If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound. - Sonication or continuous stirring during the dosing period may be necessary to maintain a homogenous suspension.
Biological Variability - Factors such as age, sex, weight, and health status of the animals can influence drug absorption and metabolism. Ensure that animals are properly randomized across treatment groups. - The gut microbiome can also affect the metabolism of orally administered drugs.
Issue 3: Adverse Effects in Animals Post-Administration
Potential Cause Troubleshooting Steps
Vehicle Toxicity - High concentrations of some organic solvents, like DMSO, can be toxic to animals.[1] - Run a vehicle-only control group to differentiate between the effects of this compound and the vehicle. - If vehicle toxicity is suspected, consider reducing the concentration of the organic solvent or using an alternative, less toxic vehicle.
Irritation at the Injection Site - For intravenous injections, ensure the formulation is sterile, isotonic, and at a physiological pH to minimize irritation. - For subcutaneous or intramuscular injections, consider the volume and concentration of the dose, as large volumes or high concentrations can cause local tissue damage.
Pharmacological Effects of this compound - While specific adverse effects for this compound in animal studies are not well-documented, other MAO-B inhibitors like selegiline (B1681611) have been associated with restlessness, agitation, and gastrointestinal issues in dogs.[3] - Monitor animals closely for any behavioral or physiological changes after dosing. - Consider performing a dose-response study to identify a well-tolerated and effective dose.

Data Presentation

ParameterValueSpeciesSource
MAO-B IC50 3.6 nMRat (brain mitochondrial)[4]
MAO-A IC50 680 nMRat (brain mitochondrial)[4]
Metabolism Extensively metabolizedDog[2]
Excretion Primarily urinary (as metabolites)Dog[2]
Unchanged Drug in Urine (Oral) 3%Dog[2]
Unchanged Drug in Urine (IV) <1%Dog[2]
Time to Max. Concentration (Oral) ~1 hourHuman[5]
Half-life 1-3 hoursHuman[5]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline, or sterile water)

  • Analytical balance

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Animal Handling: Acclimatize animals to handling for several days prior to the experiment to reduce stress.

  • Formulation Preparation:

    • Calculate the required amount of this compound hydrochloride and vehicle based on the desired dose and the number and weight of the animals.

    • Weigh the this compound hydrochloride powder accurately.

    • If using a co-solvent vehicle, first dissolve the this compound in DMSO. Then, add the PEG300 and Tween-80, and vortex thoroughly. Finally, add the saline in small portions while vortexing to ensure a homogenous solution or suspension.

    • If using an aqueous vehicle, dissolve the this compound hydrochloride in sterile water. Gentle warming and sonication can be used to aid dissolution.

  • Dosing:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the dosing solution into the syringe.

    • Insert the gavage needle gently into the esophagus and deliver the solution directly into the stomach.

    • The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, regurgitation, or adverse effects immediately after dosing and at regular intervals.

Protocol 2: Intravenous Administration in Rats

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Sterile 0.22 µm syringe filter

  • Appropriate size needles for injection (e.g., 25-27 gauge) and for drawing up the solution

  • Sterile syringes (1 mL)

  • pH meter and solutions for pH adjustment (if necessary)

  • Restraint device for rats

Procedure:

  • Formulation Preparation (Aseptic Technique):

    • In a sterile environment (e.g., a laminar flow hood), dissolve the accurately weighed this compound hydrochloride in sterile 0.9% saline to the desired concentration.

    • Check the pH of the solution. If it is outside the physiological range (approximately 7.4), adjust it using sterile, dilute HCl or NaOH.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Dosing:

    • Properly restrain the rat. The lateral tail vein is a common site for intravenous injection. Warming the tail can help to dilate the veins.

    • Draw the sterile this compound solution into a new sterile syringe with a small gauge needle.

    • Carefully insert the needle into the lateral tail vein.

    • Slowly inject the solution. The maximum recommended bolus IV injection volume in rats is 5 ml/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, local reactions at the injection site, or systemic adverse effects.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_obs Observation & Data Collection weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex/Sonicate dissolve->mix restrain Restrain Animal mix->restrain Dosing Solution dose Administer Dose restrain->dose monitor Monitor for Adverse Effects dose->monitor Post-Dosing collect Collect Samples/Data monitor->collect

Caption: Experimental workflow for this compound administration in animal studies.

dopamine_metabolism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC This compound This compound This compound->MAOB Inhibition

Caption: this compound's inhibition of the dopamine metabolism pathway.

serotonin_norepinephrine_metabolism cluster_serotonin Serotonin (B10506) Pathway cluster_norepinephrine Norepinephrine (B1679862) Pathway Serotonin Serotonin MAO_A_S MAO-A Serotonin->MAO_A_S HIAA 5-HIAA MAO_A_S->HIAA Norepinephrine Norepinephrine MAO_A_N MAO-A Norepinephrine->MAO_A_N DHPG DHPG MAO_A_N->DHPG This compound This compound note This compound has high selectivity for MAO-B over MAO-A, resulting in minimal impact on these pathways. This compound->note

Caption: this compound's minimal impact on serotonin and norepinephrine metabolism.

References

Mofegiline Pharmacology: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental interpretation of Mofegiline pharmacology data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] It acts as an enzyme-activated inhibitor, meaning the enzyme converts this compound into a reactive species that then forms a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[1][2] This inhibition of MAO-B increases the synaptic availability of dopamine (B1211576), which is a key therapeutic strategy in dopamine-deficient conditions like Parkinson's disease.[2][3]

Q2: Does this compound have any secondary targets?

Yes, this compound is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][5] SSAO/VAP-1 is an enzyme involved in inflammatory processes and leukocyte trafficking.[2][5] This dual inhibition profile suggests that this compound may have anti-inflammatory effects in addition to its effects on dopamine metabolism.[1]

Q3: What is the pharmacokinetic profile of this compound in humans?

In healthy male volunteers, this compound demonstrated rapid absorption and elimination following single oral doses.[6] The time to reach maximum plasma concentration (Tmax) is approximately 1 hour, and the half-life (t1/2) ranges from 1 to 3 hours.[6] Notably, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase disproportionately with the dose, while oral clearance decreases.[6]

Q4: Is this compound commercially available?

No, this compound was investigated for the treatment of Parkinson's disease and Alzheimer's disease but was never commercially marketed.[7]

Troubleshooting Guides

Issue 1: Discrepancy Between In Vitro IC50 and In Vivo Efficacy

Problem: A researcher observes potent in vitro inhibition of MAO-B with a low nanomolar IC50, but the required in vivo dose to achieve a significant pharmacodynamic effect is higher than anticipated.

Possible Causes & Solutions:

  • Rapid Metabolism: this compound is extensively metabolized, with very little of the parent drug excreted unchanged.[3][8] This rapid clearance can lead to lower than expected exposure at the target site in vivo.

    • Troubleshooting Step: Conduct pharmacokinetic studies in the animal model being used to determine the Cmax, AUC, and half-life of this compound. This will help correlate plasma concentrations with the observed pharmacodynamic effects.

  • Off-Target Effects: The secondary inhibition of SSAO/VAP-1 could contribute to the overall in vivo effect, potentially complicating the interpretation of a purely MAO-B-driven response.

    • Troubleshooting Step: If possible, use a selective SSAO/VAP-1 inhibitor as a control compound to differentiate the effects of SSAO/VAP-1 inhibition from those of MAO-B inhibition.

Issue 2: Difficulty in Characterizing this compound Metabolites

Problem: A researcher is struggling to identify and quantify the metabolites of this compound from biological samples.

Possible Causes & Solutions:

  • Unique Metabolite Structures: this compound is metabolized into novel carbamate (B1207046) and succinyl conjugates, which may not be readily identifiable with standard mass spectrometry libraries.[8][9]

    • Troubleshooting Step: A combination of high-performance liquid chromatography (HPLC) with on-line radioactivity detection (if using radiolabeled this compound), followed by mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for structural elucidation.[8][9]

  • Lack of Commercial Standards: The metabolites of this compound are not commercially available, making their quantification challenging.

    • Troubleshooting Step: For quantitative analysis, consider custom synthesis of the suspected major metabolites to serve as analytical standards. Alternatively, if using radiolabeled this compound, quantification can be based on radioactivity.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpecies/TissueParameterValue
MAO-BRat Brain MitochondriaIC503.6 nM[3][4][5]
MAO-BHuman (recombinant)Apparent Ki28 nM[3]
MAO-ARat Brain MitochondriaIC50680 nM[3][4][5]
MAO-AHuman (recombinant)Ki1.1 µM[3]
SSAO/VAP-1Dog AortaIC502 nM[3]
SSAO/VAP-1HumanIC5020 nM[5]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose)

ParameterValue
Time to Maximum Concentration (Tmax)~1 hour[6]
Half-life (t1/2)1 - 3 hours[6]
MAO-B Inhibition>90% with 1 mg dose[3][6]
Return to Baseline MAO-B ActivityWithin 14 days[6]

Experimental Protocols

Protocol 1: In Vitro Determination of MAO-B Inhibitory Activity

This protocol outlines a general procedure for determining the IC50 of this compound against MAO-B.

  • Enzyme Source: Use either isolated mitochondria from rat brain or recombinant human MAO-B.

  • Substrate: Prepare a solution of a specific MAO-B substrate, such as benzylamine (B48309) or phenylethylamine.

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time. The method of detection will depend on the substrate used (e.g., spectrophotometric measurement of benzaldehyde (B42025) formation from benzylamine).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Assessment of MAO-B Inhibition in Rodent Brain

This protocol describes a method to measure MAO-B activity in the brain of rodents following this compound administration.

  • Dosing: Administer this compound orally or via intraperitoneal injection to a cohort of animals at various doses. Include a vehicle control group.

  • Tissue Collection: At a predetermined time point after dosing (e.g., 2 hours), euthanize the animals and rapidly dissect the brains. Isolate the brain region of interest (e.g., striatum).

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • MAO-B Activity Assay: Measure the MAO-B activity in the brain homogenates using a specific substrate and a sensitive detection method (e.g., a fluorometric or radiometric assay).

  • Data Analysis: Compare the MAO-B activity in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition for each dose. Calculate the ED50 (the dose that produces 50% inhibition).

Visualizations

Mofegiline_Mechanism_of_Action cluster_moa Primary Mechanism of Action cluster_pd Pharmacodynamic Effect (MAO-B) cluster_ssao Secondary Target Effect This compound This compound SSAO SSAO/VAP-1 This compound->SSAO Inhibits ReactiveSpecies Reactive Intermediate This compound->ReactiveSpecies Enzyme-activated by MAO-B MAOB MAO-B CovalentBond Irreversible Covalent Adduct Formation Metabolites Dopamine Metabolites MAOB->Metabolites Metabolizes Inflammation Inflammatory Response SSAO->Inflammation Mediates Leukocyte Leukocyte Adhesion SSAO->Leukocyte Mediates ReactiveSpecies->MAOB Dopamine Dopamine CovalentBond->Dopamine Increased Dopamine Availability

Caption: this compound's dual mechanism of action.

Mofegiline_Metabolism_Workflow start Biological Sample (Urine, Plasma) hplc HPLC Separation (with radioactivity detection) start->hplc fractions Collect Metabolite Fractions hplc->fractions lcms LC-MS Analysis (Molecular Weight & Fragmentation) fractions->lcms nmr NMR Spectroscopy (Structure Elucidation) fractions->nmr structure Metabolite Structure Identified lcms->structure nmr->structure

Caption: Experimental workflow for this compound metabolite identification.

Caption: Troubleshooting logic for inconsistent this compound data.

References

Technical Support Center: Refinement of Mofegiline Protocols for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Mofegiline in primary neuron cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as MDL 72974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its primary action involves forming a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation.[1] This inhibition prevents the breakdown of monoamine neurotransmitters, such as dopamine (B1211576), and significantly reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which is a byproduct of MAO-B activity.[1]

Q2: What are the expected neuroprotective effects of this compound in primary neuron cultures?

While extensive direct studies on this compound in primary neurons are limited, its mechanism of action strongly suggests significant neuroprotective potential, similar to other well-documented MAO-B inhibitors like Selegiline (B1681611) and Rasagiline.[1][2] The primary neuroprotective mechanisms are believed to be:

  • Attenuation of Oxidative Stress: By inhibiting MAO-B, this compound reduces the production of H₂O₂, a major source of oxidative stress in neurons, thereby protecting them from oxidative damage.[1]

  • Modulation of Anti-Apoptotic Pathways: Evidence from related compounds suggests that this compound may promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2.[1]

Q3: What concentration range of this compound should be used for neuroprotection assays in primary neurons?

Directly validated concentrations of this compound for neuroprotection in primary neurons are not widely published. However, based on its high potency and data from similar MAO-B inhibitors like Selegiline, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments in primary cerebellar granule cells.[2] For reference, Selegiline has shown neuroprotective effects in various neuronal culture models at concentrations ranging from 0.1 µM to 50 µM.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type and experimental conditions.

Q4: How should I prepare this compound for use in cell culture?

This compound hydrochloride is soluble in water and DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in your specific cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Neuronal Viability After this compound Treatment 1. High this compound Concentration: this compound, like any compound, can be toxic at high concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. Suboptimal Culture Conditions: Poor initial health of primary neurons can exacerbate any potential compound toxicity.1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of this compound for your specific primary neuron type. Start with a broad range (e.g., 0.01 µM to 100 µM). 2. Maintain Low Solvent Concentration: Ensure the final DMSO concentration in the culture medium is kept at a minimum (ideally ≤ 0.1%). Always include a vehicle control (medium with the same concentration of DMSO without this compound). 3. Optimize Primary Culture Protocol: Ensure high-quality primary neuron cultures by optimizing dissection, dissociation, plating density, and culture medium.[4][5]
Inconsistent or No Neuroprotective Effect Observed 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a protective effect. 2. Timing of Treatment: The timing of this compound application relative to the neurotoxic insult is critical. 3. Irreversible Inhibition: As an irreversible inhibitor, this compound requires sufficient time to interact with and inactivate MAO-B.1. Re-evaluate Dose-Response: Ensure you have tested a sufficiently broad range of concentrations to identify the therapeutic window. 2. Optimize Treatment Schedule: Test different pre-treatment times (e.g., 2, 12, or 24 hours) before inducing neuronal injury. For some insults, co-treatment or post-treatment may also be relevant. 3. Ensure Adequate Pre-incubation: Allow sufficient time for this compound to inhibit MAO-B before adding the neurotoxin. A pre-incubation period of at least 1-2 hours is a reasonable starting point.
High Variability Between Replicate Wells 1. Uneven Cell Plating: Inconsistent cell density across wells can lead to variable responses. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of 96- or 384-well plates can concentrate media components and affect cell health.[3][6] 3. Incomplete this compound Mixing: Improper mixing of the compound in the well can lead to concentration gradients.1. Ensure Homogeneous Cell Suspension: Thoroughly but gently mix the cell suspension before and during plating to ensure a uniform cell density. 2. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[3] 3. Proper Mixing Technique: After adding this compound, gently mix the plate on an orbital shaker or by careful pipetting to ensure even distribution.
Clumping of Neurons in Culture 1. Poor Substrate Coating: Inadequate or degraded coating of the culture surface can cause neurons to detach and aggregate.[5] 2. High Plating Density: Seeding too many neurons can lead to clumping.1. Optimize Coating Protocol: Use high-quality Poly-D-Lysine (PDL) or other suitable substrates. Ensure complete and even coating of the cultureware.[4] 2. Determine Optimal Seeding Density: Perform a titration to find the ideal plating density for your specific neuronal type and experimental needs.

Quantitative Data Summary

The following table summarizes expected quantitative data from neuroprotection studies with MAO-B inhibitors, which can serve as a benchmark for experiments with this compound.

Cell Type Neurotoxic Insult MAO-B Inhibitor & Concentration Key Quantitative Outcome Reference
Rat Cerebellar Granule CellsGlutamate, Ara-C, BSOSelegiline (0.1-10 µM)Increased neuronal survival[2]
PC12 CellsOxygen-Glucose DeprivationSelegiline (10 µM)15% reduction in ROS production, 50% increase in Akt phosphorylation[2]
SH-SY5Y CellsMPP+Selegiline (10-50 µM)Attenuation of mitochondrial damage[3]
Primary Mesencephalic Dopaminergic NeuronsMPP+ (0.5 µM)Selegiline (1 µM)Increased dopamine content and number of TH-positive cells[7]
Neural Stem CellsH₂O₂ (125 µM)Selegiline (20 µM)Increased viable cells (from ~30% to ~64%)[8]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons.[9][10]

Materials:

  • E18 rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain, 20 U/mL)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Culture plates/coverslips coated with Poly-D-Lysine (100 µg/mL)

Procedure:

  • Coating: Coat culture surfaces with Poly-D-Lysine overnight at 37°C. Wash 3 times with sterile water and allow to dry.

  • Dissection: Aseptically dissect cortices from E18 embryos in ice-cold dissection medium.

  • Digestion: Incubate the cortical tissue in the digestion solution at 37°C for 20-30 minutes.

  • Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium, and count the viable cells. Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-media change every 3-4 days.

Protocol 2: this compound Neuroprotection Assay

This protocol outlines a general workflow for assessing the neuroprotective effects of this compound against a neurotoxin.

Materials:

  • Healthy primary neuron cultures (e.g., at 7-10 days in vitro)

  • This compound stock solution (10 mM in DMSO)

  • Neurotoxin of choice (e.g., MPP+, 6-OHDA, glutamate)

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

Procedure:

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the neuron cultures with the this compound-containing medium. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cultures with this compound for a predetermined time (e.g., 2 hours).

  • Neurotoxic Insult: Add the neurotoxin to the wells at a pre-determined toxic concentration. Do not remove the this compound-containing medium.

  • Incubation: Co-incubate the neurons with this compound and the neurotoxin for the desired duration (e.g., 24 hours).

  • Assessment of Viability: Measure neuronal viability using a standard assay such as the MTT assay (measures mitochondrial activity) or LDH assay (measures cell membrane integrity).

  • Data Analysis: Normalize the viability data to the untreated control group and compare the viability of neurons treated with the neurotoxin alone versus those pre-treated with this compound.

Visualizations

Mofegiline_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_neurons Prepare Primary Neuron Cultures pretreatment Pre-treat Neurons with this compound prep_neurons->pretreatment prep_this compound Prepare this compound Working Solutions prep_this compound->pretreatment insult Induce Neurotoxic Insult pretreatment->insult viability Assess Neuronal Viability (MTT/LDH) insult->viability ros Measure ROS Levels insult->ros western Western Blot for Bcl-2/Bax insult->western

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Mofegiline_Signaling_Pathway This compound This compound MAOB MAO-B This compound->MAOB Inhibits Bcl2 Upregulation of Bcl-2 This compound->Bcl2 Promotes ROS Reduced ROS Production MAOB->ROS Oxidative_Stress Decreased Oxidative Stress ROS->Oxidative_Stress Survival Neuronal Survival Oxidative_Stress->Survival Promotes Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Inhibits Apoptosis->Survival Promotes

Caption: Proposed neuroprotective signaling pathway of this compound.

Troubleshooting_Logic start Experiment Start issue Low Neuronal Viability? start->issue check_conc Check this compound Concentration issue->check_conc Yes end Successful Experiment issue->end No check_solvent Check Solvent Concentration check_conc->check_solvent optimize_conc Optimize Dose- Response check_conc->optimize_conc check_culture Assess Culture Health check_solvent->check_culture adjust_solvent Lower Solvent % check_solvent->adjust_solvent improve_culture Refine Culture Protocol check_culture->improve_culture optimize_conc->start adjust_solvent->start improve_culture->start

Caption: Logical troubleshooting workflow for low neuronal viability.

References

Mofegiline degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Mofegiline and to troubleshoot potential degradation issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific public data on this compound's forced degradation is limited, studies on the structurally and functionally similar MAO-B inhibitor, Selegiline Hydrochloride, provide valuable insights. Based on this data, this compound is expected to be susceptible to oxidative degradation . It has shown high stability under hydrolytic (acidic and basic), thermal (in solid form), and photolytic stress conditions. Under severe thermal stress in solution, the formation of methamphetamine has been reported as a degradation product for Selegiline.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the solid powder should be kept at -20°C. If you have prepared a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: Unexpected peaks in your chromatogram could be due to the degradation of this compound. The most likely cause is oxidative degradation. This can occur if your solvents contain peroxides, if the sample is exposed to oxidizing agents, or if it is not properly protected from air (oxygen) during long-term storage or during the experiment itself. Review your experimental procedure to identify any potential sources of oxidative stress.

Q4: Can I use this compound solutions that have been stored at room temperature for an extended period?

A4: It is not recommended to use this compound solutions that have been left at room temperature for extended periods. While the solid form is relatively stable at ambient temperatures for short durations, solutions are more prone to degradation. For reliable and reproducible experimental results, it is best practice to prepare fresh working solutions from a properly stored stock solution just before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results This compound degradation- Verify the storage conditions of your this compound stock. - Prepare fresh working solutions for each experiment. - Avoid exposing solutions to light and elevated temperatures for prolonged periods. - Use high-purity solvents and degas them to remove dissolved oxygen.
Appearance of New Peaks in HPLC/LC-MS Oxidative degradation- Check solvents for the presence of peroxides. - Purge solvents and sample vials with an inert gas (e.g., nitrogen or argon) before sealing. - Consider adding an antioxidant to your formulation if compatible with your experimental design.
Precipitation in Stock Solution Poor solubility or solvent evaporation- Ensure the stock solution concentration is within the solubility limits for the chosen solvent. - Store stock solutions in tightly sealed vials to prevent solvent evaporation. - If precipitation is observed, gently warm the solution and sonicate to redissolve the compound before use.

This compound Degradation Data Summary

The following table summarizes the quantitative data from forced degradation studies on Selegiline Hydrochloride, which serves as a proxy for this compound due to their structural and functional similarities.

Stress ConditionParametersDegradation (%)Degradation Products
Acid Hydrolysis 0.1M HCl at 80°C for 6 hoursNo degradationNot applicable
0.5N HCl at 50°C for 24 hoursNo degradationNot applicable
Base Hydrolysis 0.1M NaOH at 80°C for 6 hoursNo degradationNot applicable
0.5N NaOH at 50°C for 24 hoursNo degradationNot applicable
Oxidative 3% H₂O₂ at room temperature for 15 minutes59.59%Two unidentified degradation peaks observed
Thermal (Solid) 105°C for 24 hoursNo degradationNot applicable
Thermal (Solution) pH 7 at 105°CNot specifiedMethamphetamine
Photolytic Daylight for 18 daysNo degradationNot applicable
UV light (365 nm) for 4 hoursNo degradationNot applicable

Experimental Protocols

Forced Degradation Studies Protocol (Adapted from Selegiline Hydrochloride Studies)

This protocol outlines the conditions used to induce degradation of the molecule to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M HCl.

    • Incubate the mixture at 80°C for 6 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.

    • Incubate the mixture at 80°C for 6 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 15 minutes.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of this compound powder in a petri dish.

    • Place the dish in a hot air oven at 105°C for 24 hours.

    • After cooling, dissolve the powder in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to direct sunlight for an extended period (e.g., 18 days) or under a UV lamp (e.g., 365 nm for 4 hours).

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all potential degradation products.

Visualizations

Mofegiline_Degradation_Pathways This compound This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) This compound->Oxidative_Stress Leads to Thermal_Stress_Solution Thermal Stress (in Solution, e.g., 105°C) This compound->Thermal_Stress_Solution Leads to Hydrolytic_Stress Hydrolytic Stress (Acidic/Basic) This compound->Hydrolytic_Stress Resistant to Photolytic_Stress Photolytic Stress (UV/Daylight) This compound->Photolytic_Stress Resistant to Degradation_Products Oxidative Degradation Products Oxidative_Stress->Degradation_Products Methamphetamine Methamphetamine Thermal_Stress_Solution->Methamphetamine Stable1 Stable Hydrolytic_Stress->Stable1 Stable2 Stable Photolytic_Stress->Stable2

Caption: this compound's primary degradation pathways.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Analytical Method Data->Method Mofegiline_Sample This compound Sample (Solid or Solution) Mofegiline_Sample->Acid Mofegiline_Sample->Base Mofegiline_Sample->Oxidation Mofegiline_Sample->Thermal Mofegiline_Sample->Photo

Caption: Workflow for a this compound stability study.

Mofegiline Dosage Adjustment: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for adjusting Mofegiline dosage across different animal strains. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High inter-individual variability in response to this compound within the same strain. 1. Genetic drift within the colony.2. Differences in age, sex, or health status of the animals.3. Inconsistent drug administration technique.1. Ensure animals are sourced from a reputable supplier with a well-defined genetic background.2. Use animals of the same sex and a narrow age range. Conduct a health assessment before the experiment.3. Standardize the administration protocol (e.g., gavage volume, injection site).
Unexpected toxicity or adverse effects at a previously reported "safe" dose. 1. The current animal strain has a different metabolic profile (e.g., lower MAO-B activity, altered CYP450 metabolism) leading to higher drug exposure.2. Vehicle used for drug formulation is causing toxicity.1. Start with a lower dose and perform a dose-ranging study to determine the maximum tolerated dose (MTD) in the specific strain.2. Conduct a vehicle toxicity study in parallel with the main experiment.
Lack of efficacy at a dose that is effective in another strain. 1. The current animal strain has higher MAO-B activity, requiring a higher dose for sufficient target engagement.2. Differences in drug absorption or distribution in the new strain.1. Perform a dose-response study to establish the effective dose (ED50) in the new strain.2. Consider conducting a pilot pharmacokinetic study to compare drug exposure between the strains.
Inconsistent results between studies conducted at different times. 1. Diurnal variations in MAO-B activity.1. Standardize the time of day for drug administration and behavioral testing.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust this compound dosage for different animal strains?

A1: Different animal strains, even within the same species, can exhibit significant variations in drug metabolism and target enzyme activity. For instance, studies have shown that C57BL/6 mice have higher brain monoamine oxidase B (MAO-B) activity compared to NMRI mice.[2] This difference in the target enzyme level can directly impact the efficacy of a MAO-B inhibitor like this compound. Furthermore, variations in the expression of drug-metabolizing enzymes and transporters, such as P-glycoprotein, have been observed between Wistar and Sprague-Dawley rats, which can alter the pharmacokinetics of a drug.

Q2: What are the key factors to consider when adjusting this compound dosage between strains?

A2: The primary factors include:

  • MAO-B Activity: Strains with higher MAO-B activity may require a higher dose of this compound to achieve the same level of enzyme inhibition.

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to different drug exposure levels in various strains. For example, a strain with more efficient metabolism of this compound will likely require a higher or more frequent dosage.

  • Genetic Background: The genetic makeup of a strain influences its physiology and biochemistry, including its response to xenobiotics.

Q3: Are there any known differences in MAO-B activity between common rodent strains?

A3: Yes. Research indicates that C57BL/6 mice have a higher MAO-B activity in the brain compared to NMRI mice.[2] Additionally, C57BL/6 mice have been noted to have an exceptionally low MAO-B liver/brain V(max)/K(m) ratio, which may affect the metabolism and disposition of MAO-B substrates and inhibitors.[3] While direct comparative data for this compound is limited, these findings suggest that dosage adjustments between these strains are likely necessary. For rats, while general species and strain-specific differences in MAO activity are known, direct comparative studies between strains like Sprague-Dawley and Wistar are less documented for MAO-B specifically.[4][5]

Q4: How should I approach determining the optimal this compound dose for a new animal strain?

A4: A systematic approach is recommended:

  • Literature Review: Search for any published studies that have used this compound or other MAO-B inhibitors in your specific animal strain.

  • Pilot Dose-Ranging Study: Start with a low, sub-therapeutic dose and gradually escalate the dose in small groups of animals. Monitor for both efficacy and signs of toxicity. The goal is to identify a dose range that is both safe and effective.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conducting a pilot PK/PD study can provide valuable data on drug exposure and target engagement (MAO-B inhibition) at different doses.

Experimental Protocols

Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe and effective dose range of this compound in a specific animal strain.

Methodology:

  • Animal Selection: Use a small number of animals per group (n=3-5) of the desired strain, sex, and age.

  • Dose Selection: Based on literature, start with a dose known to be effective in another strain and select several dose levels below and above this, typically in geometric progression (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.

  • Drug Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals for a predetermined period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, mortality, or severe clinical signs).

In Vivo MAO-B Inhibition Assay

Objective: To quantify the level of MAO-B inhibition in the brain following this compound administration.

Methodology:

  • Dosing: Administer different doses of this compound to groups of animals.

  • Tissue Collection: At a specific time point after dosing, euthanize the animals and collect brain tissue.

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • MAO-B Activity Measurement: Measure MAO-B activity in the brain homogenates using a specific substrate (e.g., benzylamine (B48309) or phenylethylamine) and a detection method (e.g., spectrophotometry, fluorometry, or radiometric assay).

  • Data Analysis: Compare the MAO-B activity in the this compound-treated groups to the vehicle-treated control group to calculate the percentage of inhibition for each dose.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Activity of this compound in Rats

ParameterSpecies/TissueValue
IC50 (MAO-B) Rat Brain Mitochondria3.6 nM
IC50 (MAO-A) Rat Brain Mitochondria680 nM
EC50 (Brain MAO-B) Rat (in vivo, p.o.)0.18 mg/kg
EC50 (Brain MAO-A) Rat (in vivo, p.o.)8 mg/kg

Data sourced from publicly available information.

Note: This data is for rats and should be used as a starting reference point for other species and strains. Direct comparative data for different strains is limited.

Visualizations

Mofegiline_Dosage_Adjustment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pilot Study cluster_2 Phase 3: Dose Refinement Start Start Literature_Review Literature Review: - this compound in target strain - Other MAO-B inhibitors Start->Literature_Review Strain_Characteristics Consider Strain Characteristics: - Known MAO-B activity - Metabolic profile Literature_Review->Strain_Characteristics Dose_Ranging Dose-Ranging Study (small n) Strain_Characteristics->Dose_Ranging Assess_Toxicity Assess Toxicity (MTD) Dose_Ranging->Assess_Toxicity Assess_Efficacy Assess Preliminary Efficacy Dose_Ranging->Assess_Efficacy Dose_Response Dose-Response Study Assess_Toxicity->Dose_Response Assess_Efficacy->Dose_Response PK_PD_Study Optional: Pharmacokinetic/ Pharmacodynamic Study Dose_Response->PK_PD_Study Optimal_Dose Determine Optimal Dose Dose_Response->Optimal_Dose PK_PD_Study->Optimal_Dose

Caption: Workflow for this compound Dosage Adjustment in a New Animal Strain.

Mofegiline_Signaling_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by Metabolites Inactive Metabolites MAO_B->Metabolites This compound This compound This compound->MAO_B Irreversibly Inhibits

Caption: this compound's Mechanism of Action on Dopamine Metabolism.

References

Validation & Comparative

A Comparative Guide to Mofegiline and Selegiline for MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable monoamine oxidase B (MAO-B) inhibitors: Mofegiline and Selegiline (B1681611). Both compounds are irreversible inhibitors of MAO-B, an enzyme pivotal in the degradation of dopamine (B1211576) in the brain. Their inhibition leads to increased dopamine levels, a key therapeutic strategy in neurodegenerative conditions such as Parkinson's disease. This document outlines their comparative efficacy, selectivity, pharmacokinetic profiles, and the experimental methodologies used to characterize them.

Executive Summary

This compound and Selegiline are both potent, irreversible inhibitors of MAO-B. Preclinical data indicates that this compound exhibits higher selectivity for MAO-B over MAO-A compared to Selegiline. While Selegiline is an established therapeutic for Parkinson's disease, the clinical development of this compound was discontinued, limiting the availability of extensive clinical efficacy data. This guide presents a comprehensive preclinical and available clinical comparison to inform research and drug development efforts.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and Selegiline, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity

CompoundTarget EnzymeIC50 ValueSelectivity Index (MAO-A IC50 / MAO-B IC50)
This compound MAO-B (rat brain mitochondria)3.6 nM[1]~189
MAO-A (rat brain mitochondria)680 nM[1]
Selegiline MAO-B~51 nM[2]~451
MAO-A~23 µM[2]

Table 2: Pharmacokinetic Properties

ParameterThis compoundSelegiline (Oral)
Bioavailability Data not available<10%[3]
Metabolism Extensively metabolized[4]Extensively metabolized, including to L-methamphetamine and L-amphetamine[3]
Half-life Data not available~1.5 hours (single dose)[3]

Mechanism of Action

Both this compound and Selegiline are mechanism-based, irreversible inhibitors of MAO-B. They act as "suicide substrates," meaning the enzyme converts them into a reactive intermediate that then covalently binds to the enzyme's flavin cofactor, leading to its inactivation.

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release MAO_B MAO-B Dopamine_Cytosol->MAO_B Substrate Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Exocytosis Inactive_Metabolites Inactive Metabolites MAO_B->Inactive_Metabolites Metabolism Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Inhibitor This compound / Selegiline Inhibitor->MAO_B Irreversible Inhibition

Caption: MAO-B metabolizes cytosolic dopamine. This compound and Selegiline irreversibly inhibit MAO-B, increasing dopamine availability.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor potency. The following is a generalized protocol for a common in vitro MAO-B inhibition assay.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B enzymatic activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine, benzylamine)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (this compound, Selegiline) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Selegiline in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a working solution of recombinant human MAO-B enzyme in the assay buffer. Prepare a substrate solution containing the MAO-B substrate, HRP, and the fluorometric probe in the assay buffer.

  • Assay Reaction:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the MAO-B enzyme solution to the wells and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a set period at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5][6]

Experimental Workflow for IC50 Determination

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents serial_dilution Perform Serial Dilutions of Inhibitors prep_reagents->serial_dilution plate_setup Set up 96-well Plate (Inhibitors, Controls) serial_dilution->plate_setup add_enzyme Add MAO-B Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate Mix to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence data_analysis Analyze Data (Calculate % Inhibition, Plot Dose-Response) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for determining the IC50 of an MAO-B inhibitor using a fluorometric assay.

Clinical Efficacy

This compound

The clinical development of this compound for Parkinson's disease and Alzheimer's disease was discontinued, and it was never marketed.[4] Consequently, there is a lack of extensive, publicly available clinical trial data to definitively assess its efficacy in patient populations.

Selegiline

Selegiline is approved for the treatment of Parkinson's disease, both as a monotherapy in early stages and as an adjunct to levodopa (B1675098) therapy in later stages. Numerous clinical trials have demonstrated its efficacy in improving motor symptoms.

A meta-analysis of randomized controlled trials showed that Selegiline treatment resulted in a statistically significant reduction in the total Unified Parkinson's Disease Rating Scale (UPDRS) score compared to placebo, with the effect increasing with longer treatment duration.[7][8][9] For instance, at 12 months, the mean difference in total UPDRS score was -5.07, and at 60 months, it was -11.06 in favor of Selegiline.[7][8][9] The UPDRS is a standard scale used to assess the severity of Parkinson's disease symptoms.[10]

Conclusion

Both this compound and Selegiline are potent, irreversible inhibitors of MAO-B. Preclinical data suggests this compound has a higher selectivity for MAO-B over MAO-A. However, only Selegiline has a well-established clinical profile demonstrating efficacy in the treatment of Parkinson's disease. The lack of clinical data for this compound prevents a direct comparison of their therapeutic effectiveness. This guide provides researchers with the foundational data and methodologies to further investigate these and other novel MAO-B inhibitors.

References

A Comparative Analysis of Mofegiline and Rasagiline: Potent MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Mofegiline and Rasagiline (B1678815), two potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[1] Both compounds were developed for the potential treatment of Parkinson's disease, aiming to increase dopamine (B1211576) levels in the brain by preventing its breakdown.[1][2] While Rasagiline has received regulatory approval and is an established treatment, the clinical development of this compound was discontinued.[1][3] This analysis will delve into their mechanisms of action, pharmacokinetics, and available clinical data, supported by experimental evidence, to offer a comprehensive resource for the scientific community.

Mechanism of Action: Selective and Irreversible MAO-B Inhibition

Both this compound and Rasagiline exert their therapeutic effects by selectively and irreversibly inhibiting MAO-B, an enzyme primarily responsible for the degradation of dopamine in the brain.[1][4] This inhibition leads to an increase in synaptic dopamine concentrations, which helps to alleviate the motor symptoms of Parkinson's disease.[1][5]

This compound is described as an enzyme-activated irreversible inhibitor.[6][7] It forms a covalent adduct with the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B, leading to its inactivation.[6][8] Structural and mechanistic studies have shown that this inhibition occurs stoichiometrically in a single catalytic turnover.[6][8] In contrast, this compound acts as a reversible competitive inhibitor of MAO-A.[6][8]

Rasagiline also acts as a potent, selective, and irreversible inhibitor of MAO-B.[4][9] It binds covalently to the N5 nitrogen of the flavin residue of MAO-B, resulting in irreversible inactivation of the enzyme.[10] The restoration of MAO-B activity then depends on the synthesis of new enzyme molecules.[4] At recommended therapeutic doses, Rasagiline shows minimal inhibition of MAO-A.[10]

The selectivity of both drugs for MAO-B over MAO-A is a crucial feature, as the inhibition of MAO-A can lead to a dangerous hypertensive crisis known as the "cheese effect" when tyramine-rich foods are consumed.[1]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency and selectivity of this compound and Rasagiline against MAO-A and MAO-B.

CompoundTarget EnzymeSpecies/TissueParameterValueCitation
This compound MAO-BRat Brain MitochondriaIC503.6 nM[11][12]
MAO-ARat Brain MitochondriaIC50680 nM[11][12]
MAO-BHuman (recombinant)Apparent Ki28 nM[6][13]
SSAO/VAP-1HumanIC5020 nM[12]
Rasagiline MAO-B--More potent in vivo inhibition than selegiline[14]

Pharmacokinetics: A Comparative Overview

Pharmacokinetic profiles are critical for determining dosing regimens and understanding a drug's behavior in the body.

ParameterThis compoundRasagilineCitation
Absorption RapidRapid, Tmax ~1 hour[15][16]
Elimination Half-Life 1 to 3 hours~3 hours[15][16]
Metabolism Extensively metabolizedHepatic, primarily by CYP1A2[10][17]
Excretion Primarily urinary excretion of metabolites~62% urine, ~7% feces[16][17]

This compound demonstrated rapid absorption and elimination in Phase I trials, with a half-life of 1 to 3 hours.[15] It is extensively metabolized, with very little of the parent drug excreted unchanged in the urine.[17]

Rasagiline is also rapidly absorbed, with peak plasma concentrations reached in about one hour.[16] It has a mean elimination half-life of approximately 3 hours.[18] However, due to its irreversible inhibition of MAO-B, its pharmacodynamic effect is much longer than its half-life would suggest.[18] Rasagiline is metabolized primarily by the cytochrome P450 enzyme CYP1A2.[10]

Clinical Development and Efficacy

This compound: The clinical development of this compound for Parkinson's disease and Alzheimer's disease was discontinued, and it was never marketed.[1][19] Phase I dose-tolerance trials were conducted in healthy male volunteers, assessing single oral doses up to 48 mg and daily doses up to 24 mg for 28 days.[15] These studies showed that a 1 mg dose was sufficient to achieve over 90% inhibition of platelet MAO-B.[15]

Rasagiline: Rasagiline has undergone extensive clinical development and is approved for the treatment of Parkinson's disease, both as a monotherapy in early stages and as an adjunct to levodopa (B1675098) in more advanced stages.[9][14]

Numerous clinical trials have demonstrated the efficacy and safety of Rasagiline. The TEMPO study, a 26-week randomized, double-blind, placebo-controlled trial in 404 patients with early Parkinson's disease, showed that Rasagiline (1 mg/day and 2 mg/day) was significantly more effective than placebo in improving the total Unified Parkinson's Disease Rating Scale (UPDRS) score.[20][21]

The ADAGIO study, a delayed-start trial, investigated the potential disease-modifying effects of Rasagiline.[22][23] While the results for the 1 mg/day dose suggested a possible slowing of clinical progression, the 2 mg/day dose did not meet the primary endpoints, leading to ongoing discussion within the scientific community.[23]

As an adjunct therapy to levodopa, the PRESTO and LARGO trials demonstrated that Rasagiline significantly reduced "off-time" in patients with motor fluctuations.[14]

Safety and Tolerability

This compound: In Phase I trials, this compound was assessed for safety, and a maximum tolerated dose was not achieved in the reported studies.[15] No significant changes in blood pressure, heart rate, or ECG were observed.[15]

Rasagiline: Rasagiline is generally well-tolerated.[24] Common side effects can include headache, joint pain, and indigestion. When used with levodopa, it may cause or worsen dyskinesia.[25] The risk of serotonin (B10506) syndrome exists when co-administered with certain antidepressants. While Rasagiline is a selective MAO-B inhibitor, the FDA advises avoiding high-tyramine foods, as the risk of hypertensive crisis increases at doses higher than recommended.[5]

Experimental Protocols

In Vitro MAO Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds like this compound and Rasagiline against MAO-A and MAO-B.

  • Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues (e.g., rat brain).

  • Substrate: A specific substrate for each enzyme is used. For MAO-B, benzylamine (B48309) or phenylethylamine are common, while kynuramine (B1673886) or serotonin are used for MAO-A.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound or Rasagiline) for a defined period at 37°C in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The rate of product formation is measured. This can be done using various methods, such as spectrophotometry (measuring the change in absorbance) or fluorometry (measuring the production of a fluorescent product). For radiolabeled substrates, the amount of radioactive product is quantified.

  • Data Analysis: The reaction rates at different inhibitor concentrations are plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Mitochondria Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto Dopamine (cytosolic) L_DOPA->Dopamine_cyto DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicles) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cyto->Dopamine_vesicle VMAT2 MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_synapse->Dopamine_cyto DAT (reuptake) Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor DOPAC DOPAC MAO_B->DOPAC HVA HVA DOPAC->HVA COMT Inhibitor This compound or Rasagiline Inhibitor->MAO_B Irreversible Inhibition

Caption: Mechanism of action of this compound and Rasagiline in the dopaminergic synapse.

experimental_workflow start Start: In Vivo Study in Parkinsonian Animal Model (e.g., MPTP) treatment_groups Randomize Animals into Treatment Groups start->treatment_groups vehicle Vehicle Control Group treatment_groups->vehicle This compound This compound Treatment Group treatment_groups->this compound rasagiline Rasagiline Treatment Group treatment_groups->rasagiline dosing Administer Daily Doses for a Defined Period vehicle->dosing This compound->dosing rasagiline->dosing behavioral Behavioral Assessments (e.g., Motor Function Tests) dosing->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis of Striatal Tissue euthanasia->biochemical dopamine_levels Measure Dopamine and Metabolite Levels (HPLC) biochemical->dopamine_levels mao_activity Measure MAO-B Activity biochemical->mao_activity analysis Data Analysis and Comparison of Groups dopamine_levels->analysis mao_activity->analysis end End: Evaluate Neuroprotective and Symptomatic Effects analysis->end

Caption: Experimental workflow for a preclinical comparative study.

References

Comparative Analysis of Mofegiline's Selectivity for MAO-B Over MAO-A

Author: BenchChem Technical Support Team. Date: December 2025

In the development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's, the selective inhibition of monoamine oxidase B (MAO-B) is a critical strategy.[1] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the breakdown of dopamine (B1211576) in the brain.[1] By inhibiting this enzyme, the synaptic concentration of dopamine can be increased, which is a primary therapeutic approach for managing Parkinson's disease symptoms.[1][2][3] Mofegiline (MDL 72974A) is a potent, irreversible inhibitor of MAO-B that serves as an important reference compound for screening novel drug candidates due to its high potency and selectivity over the MAO-A isoenzyme.[1] This guide provides a comparative analysis of this compound against other MAO-B inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of MAO-B Inhibitor Selectivity

The efficacy and safety profile of an MAO-B inhibitor is largely determined by its potency (measured by IC50 or Ki values) and its selectivity for MAO-B over MAO-A. High selectivity is crucial to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors due to the inhibition of MAO-A in the gut. This compound demonstrates exceptional selectivity for MAO-B.[1][4]

The table below summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices for this compound and other widely used MAO-B inhibitors, Selegiline and Rasagiline. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)), with a higher value indicating greater selectivity for MAO-B.[5]

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
This compound 3.6[1]680[1]~189[1]Irreversible[1][4]
Selegiline ~4.43 (rat brain)[1][6]~412 (rat brain)[1][6]~93[1]Irreversible[1][7]
Rasagiline ~14 (human brain)[8][9]~700 (human brain)[8][9]~50[8][9]Irreversible[8]
Safinamide ~79 (human brain)[8]~80,000 (human brain)[8]~1000[8]Reversible[8][10]

Note: IC50 values can vary depending on experimental conditions, such as enzyme source and substrate used.[1]

As the data indicates, this compound exhibits sub-nanomolar potency against MAO-B and an approximately 189-fold greater selectivity for MAO-B over MAO-A, making it a highly suitable positive control for in vitro screening assays.[1] Its irreversible mechanism of action provides a clear and measurable endpoint for enzyme inhibition.[1]

Mechanism of Action

This compound is a mechanism-based inhibitor that acts by forming a covalent adduct with the flavin cofactor (FAD) at the active site of the MAO-B enzyme.[4] This irreversible binding leads to a stoichiometric inactivation of the enzyme's catalytic activity.[4] Structural studies have confirmed that a covalent bond forms between the N(5) atom of the flavin cofactor and the distal allylamine (B125299) carbon atom of this compound.[4] In contrast, this compound acts as a reversible competitive inhibitor of MAO-A and does not form a covalent adduct, which explains its differential selectivity.[4]

Mechanism of MAO-B inhibition in the dopaminergic synapse.

Experimental Protocols

The determination of MAO-A and MAO-B inhibitory activity and selectivity is commonly performed using an in vitro fluorometric enzymatic assay.[5][11]

Protocol: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)

Principle: The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like kynuramine.[5][11] In this assay, H₂O₂ reacts with a fluorescent probe in the presence of horseradish peroxidase to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.[11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound (e.g., this compound) and reference inhibitors

  • MAO substrate (e.g., Kynuramine)

  • Fluorometric Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The final concentration of any solvent (like DMSO) should be kept low (<1%) to avoid interference.[5]

  • Enzyme Pre-incubation: In the wells of a 96-well plate, add the assay buffer, the respective enzyme solution (MAO-A or MAO-B), and the inhibitor solution at various concentrations.[5]

  • Include control wells:

    • Positive Control: Enzyme and buffer (no inhibitor).

    • Negative Control (Background): Buffer only (no enzyme).

  • Incubate the plate for a set period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Prepare a reaction mix containing the substrate, fluorometric probe, and HRP. Add this mix to all wells to start the reaction.[11]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]

Data Analysis:

  • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.[5]

  • Subtract the background fluorescence from all readings.[1]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (uninhibited enzyme).[1][5]

    • % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1][5]

  • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[5]

  • Calculate Selectivity Index (SI): Compute the SI by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.[5]

experimental_workflow cluster_analysis Data Analysis Steps start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor plate_setup Plate Setup (96-well) - Add Buffer, Enzyme (MAO-A/B), Inhibitor - Include Positive & Negative Controls prep_inhibitor->plate_setup pre_incubation Pre-incubate Plate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate/Probe/HRP Mix) pre_incubation->reaction_init kinetic_read Kinetic Fluorescence Reading (e.g., 30 min at 37°C) reaction_init->kinetic_read data_analysis Data Analysis kinetic_read->data_analysis calc_rate Calculate Reaction Rates (Slope of Fluorescence vs. Time) calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition dose_response Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->dose_response calc_ic50 Determine IC50 Values for MAO-A and MAO-B dose_response->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50_MAO-A / IC50_MAO-B) calc_ic50->calc_si end End calc_si->end

Workflow for in vitro determination of MAO-B selectivity.

References

A Comparative Analysis of Mofegiline and Other MAO-B Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine oxidase-B (MAO-B) inhibitor Mofegiline against established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The comparison is based on available preclinical and clinical data to inform research and drug development in the context of Parkinson's disease.

Executive Summary

This compound is a potent and selective irreversible inhibitor of MAO-B. Preclinical studies demonstrated its potential for the treatment of Parkinson's disease. However, its clinical development was discontinued, and it was never marketed. In contrast, Selegiline, Rasagiline, and Safinamide are approved and widely used treatments for Parkinson's disease, with extensive clinical data supporting their efficacy and safety. This guide will delve into a detailed comparison of their pharmacological profiles and clinical effectiveness, highlighting the position of this compound within this therapeutic class. This compound demonstrates high potency for MAO-B, comparable to that of Rasagiline and Selegiline, and a favorable selectivity profile.

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B is a key enzyme in the dopamine (B1211576) metabolic pathway. It catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized. By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine, a neurotransmitter depleted in Parkinson's disease. This compound acts as an enzyme-activated, irreversible inhibitor of MAO-B. This means it is converted by the enzyme into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation. This contrasts with reversible inhibitors like Safinamide, which do not form a permanent bond with the enzyme.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism Synaptic_Dopamine Increased Dopamine DOPAL DOPAL MAO-B->DOPAL This compound This compound This compound->MAO-B Inhibition Other_MAOB_Inhibitors Other MAO-B Inhibitors Other_MAOB_Inhibitors->MAO-B Inhibition Dopamine_Receptors Dopamine Receptors Synaptic_Dopamine->Dopamine_Receptors Binding

Mechanism of action of MAO-B inhibitors in the dopaminergic synapse.

Comparative Efficacy and Selectivity

The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other MAO-B inhibitors.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound 3.6680189
Selegiline ~4-9~400-800~50-100
Rasagiline 4-14412-700~50-100
Safinamide 79-9848,500-80,000~500-1000
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate used). The data presented here are for comparative purposes.

Preclinical Neuroprotection Studies

Preclinical studies in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, are crucial for evaluating the neuroprotective and symptomatic effects of MAO-B inhibitors.

  • **M

Mofegiline in the Landscape of SSAO Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mofegiline and other Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors. Drawing on preclinical and clinical data, this document outlines the therapeutic potential and comparative efficacy of these compounds, supported by detailed experimental methodologies.

This compound (MDL 72974A) is a potent, selective, and irreversible inhibitor of both Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1] While initially investigated for neurodegenerative diseases like Parkinson's and Alzheimer's due to its MAO-B inhibition, its dual activity has garnered interest in the context of SSAO's role in inflammation and vascular pathology.[2] This guide focuses on comparing this compound's SSAO inhibitory properties with those of other notable SSAO inhibitors.

Comparative Efficacy and Selectivity

The therapeutic potential of an SSAO inhibitor is largely determined by its potency and its selectivity over other amine oxidases, such as MAO-A and MAO-B, to minimize off-target effects. The following table summarizes the in vitro inhibitory activities of this compound and other selected SSAO inhibitors.

CompoundSSAO/VAP-1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity for SSAOMechanism of Action
This compound (MDL 72974A) 10-100 (human)[3]6803.6Dual InhibitorIrreversible[1]
PXS-4728A (BI 1467335) ~5[4]>500-fold selective for SSAO>500-fold selective for SSAOHighly Selective for SSAOIrreversible
LJP-1207 17 (human), 7.5 (rat)[5]Selective for SSAOSelective for SSAOSelective for SSAONot specified
SzV-1287 Potent SSAO inhibitor[4]Multi-targetMulti-targetMulti-target (SSAO, TRPV1, TRPA1)Irreversible (SSAO)[6]
Phenylhydrazine 30 (bovine)[7][8]Not specifiedNot specifiedNot specifiedIrreversible[7][8]
Hydralazine 1000 (bovine)[7][8]Not specifiedNot specifiedNot specifiedIrreversible[7][8]

Signaling Pathways in SSAO/VAP-1 Mediated Inflammation

SSAO/VAP-1 plays a crucial role in the inflammatory cascade, primarily by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[9][10] Its enzymatic activity produces hydrogen peroxide (H₂O₂), which can act as a signaling molecule, further promoting inflammation.[9]

SSAO_VAP1_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte VAP1 SSAO/VAP-1 Leukocyte->VAP1 Adhesion Inflammation Inflammation Leukocyte->Inflammation contributes to VAP1->Leukocyte Transmigration H2O2 H₂O₂ VAP1->H2O2 Enzymatic Activity Adhesion_Molecules ICAM-1, VCAM-1 E-selectin, P-selectin Adhesion_Molecules->Leukocyte Enhanced Adhesion NFkB_inactive IκB-NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation nucleus->Adhesion_Molecules Gene Transcription Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Inflammatory_Stimuli->VAP1 Upregulation & Translocation H2O2->NFkB_inactive promotes degradation of IκB Primary_Amines Primary Amines Primary_Amines->VAP1 SSAO_Inhibitors SSAO Inhibitors (this compound, PXS-4728A, etc.) SSAO_Inhibitors->VAP1 Inhibition

Caption: SSAO/VAP-1 signaling in inflammation.

Experimental Protocols

In Vitro SSAO Inhibition Assay

A common method to determine the inhibitory potential of a compound against SSAO is to measure the production of hydrogen peroxide (H₂O₂) resulting from the enzymatic oxidation of a substrate, such as benzylamine (B48309).[11][12][13]

Materials:

  • Recombinant human SSAO/VAP-1 enzyme

  • Benzylamine hydrochloride (substrate)

  • Amplex® Red reagent (or similar H₂O₂ detection probe)

  • Horseradish peroxidase (HRP)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (e.g., Semicarbazide)

  • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test inhibitor dilutions, and the SSAO enzyme solution. Incubate for a pre-determined period (e.g., 15-30 minutes) at 37°C.

  • Prepare a reaction mixture containing the Amplex® Red reagent, HRP, and benzylamine in the assay buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation ~540 nm, emission ~590 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.

  • The rate of H₂O₂ production is proportional to the SSAO activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

To ensure the measured activity is specific to SSAO, a selective MAO-B inhibitor, such as pargyline, can be included to inhibit any potential contaminating MAO-B activity, as benzylamine can also be a substrate for MAO-B.[12][14]

Preclinical Evaluation Workflow for SSAO Inhibitors

The preclinical development of a novel SSAO inhibitor typically follows a structured workflow to assess its therapeutic potential.

Preclinical_Workflow A Compound Synthesis & Initial Screening B In Vitro Enzyme Assays (IC50 Determination) A->B C Selectivity Profiling (vs. MAO-A, MAO-B, etc.) B->C D Cell-Based Assays (e.g., Leukocyte Adhesion) C->D E In Vivo Pharmacokinetics (ADME) D->E F In Vivo Efficacy Models (e.g., Inflammation, Fibrosis) E->F G Toxicology Studies F->G H Candidate Selection for Clinical Development F->H G->H

Caption: Preclinical evaluation workflow for SSAO inhibitors.

Clinical Landscape

While this compound's clinical development was discontinued, other selective SSAO inhibitors have progressed to clinical trials, primarily for inflammatory and fibrotic diseases.

  • PXS-4728A (BI 1467335): This potent and selective SSAO inhibitor has been investigated in Phase IIa clinical trials for non-alcoholic steatohepatitis (NASH) and diabetic retinopathy.[2][15][16][17][18][19] While the development for NASH and diabetic retinopathy was discontinued, its potential in other indications is still being explored.[2][19]

Conclusion

This compound stands out as a dual inhibitor of both MAO-B and SSAO. While this dual activity could offer therapeutic advantages in complex diseases with both neurodegenerative and inflammatory components, the field has largely moved towards developing highly selective SSAO inhibitors to target specific inflammatory and fibrotic pathways with greater precision and potentially fewer off-target effects. The comparative data and methodologies presented in this guide are intended to inform further research and development in this promising area of pharmacology. The continued exploration of SSAO inhibition holds potential for novel treatments for a range of debilitating diseases.[20]

References

A Head-to-Head Comparison of Mofegiline and Lazabemide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two selective monoamine oxidase-B (MAO-B) inhibitors: Mofegiline and Lazabemide (B1674597). While both compounds were investigated for their potential in treating neurodegenerative disorders, particularly Parkinson's disease, their clinical development trajectories diverged. This compound, an irreversible inhibitor, was discontinued, whereas Lazabemide, a reversible inhibitor, underwent more extensive clinical evaluation.[1][2] This guide synthesizes available preclinical and clinical data to offer an objective comparison of their pharmacological and pharmacokinetic profiles.

Mechanism of Action: A Tale of Two Inhibition Strategies

Both this compound and Lazabemide exert their primary therapeutic effect by inhibiting monoamine oxidase-B, a key enzyme in the degradation of dopamine (B1211576) in the brain.[3] By blocking MAO-B, these inhibitors increase the synaptic availability of dopamine, a neurotransmitter depleted in Parkinson's disease.

This compound is a potent, selective, and irreversible inhibitor of MAO-B.[3] It acts as an enzyme-activated inhibitor, meaning it is converted by MAO-B into a reactive species that forms a covalent bond with the enzyme, leading to its permanent inactivation.[3] Notably, this compound also demonstrates potent inhibition of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), an enzyme implicated in inflammation.[3]

Lazabemide , in contrast, is a selective and reversible inhibitor of MAO-B.[4] Its reversible nature means it does not form a permanent bond with the enzyme, and MAO-B activity can be restored after the drug is cleared from the system.

The fundamental difference in their interaction with the MAO-B enzyme—irreversible versus reversible—underpins the variations in their pharmacological profiles and potential clinical implications.

In Vitro Inhibitory Activity: A Quantitative Comparison

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound and Lazabemide against MAO-A and MAO-B. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.

CompoundTarget EnzymeIC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)Source
This compound MAO-B~3.6~189[5]
MAO-A~680[5]
SSAO/VAP-1~2.0N/A[3]
Lazabemide MAO-B~5.04 (µM)N/A[4]
MAO-A~3.12 (µM)[4]

*Note: The reported IC50 values for Lazabemide from the available search result are in µM, which is a significantly lower potency compared to what would be expected for a selective MAO-B inhibitor. This may be an outlier or a misinterpretation of the data in the source. Other sources describe Lazabemide as a potent MAO-B inhibitor, but do not provide specific IC50 values.[4]

Pharmacokinetic Profiles

A summary of the pharmacokinetic parameters for this compound and Lazabemide is presented below.

ParameterThis compoundLazabemide
Absorption Rapidly absorbed.Rapidly absorbed.
Elimination Half-life 1-3 hours.Short-acting.
Metabolism Extensively metabolized.Not metabolized to amphetamines.
Inhibition Duration Long-lasting due to irreversible binding.Duration is dose-dependent.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Dopamine Metabolism Pathway and MAO-B Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine_Vesicle Dopamine in Vesicles Dopamine->Dopamine_Vesicle VMAT2 MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect DOPAC DOPAC MAO-B->DOPAC HVA HVA DOPAC->HVA COMT Mofegiline_Lazabemide This compound / Lazabemide Mofegiline_Lazabemide->MAO-B Inhibition

Caption: Dopamine metabolism and the inhibitory action of this compound and Lazabemide.

Experimental Workflow for In Vitro MAO-B Inhibitor Screening Start Start Compound_Prep Prepare Test Compounds (this compound, Lazabemide, etc.) and Controls Start->Compound_Prep Assay_Setup Incubate Enzyme with Test Compounds Compound_Prep->Assay_Setup Enzyme_Prep Prepare Recombinant Human MAO-B Enzyme Enzyme_Prep->Assay_Setup Substrate_Add Add MAO-B Substrate (e.g., Benzylamine) Assay_Setup->Substrate_Add Detection Measure Product Formation (e.g., H2O2 production via fluorometric assay) Substrate_Add->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for screening MAO-B inhibitors in vitro.

Logical Workflow of a Randomized Controlled Trial for Parkinson's Disease Patient_Recruitment Patient Recruitment (Early-stage PD patients) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., UPDRS) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (e.g., Lazabemide) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Follow-up Assessments at regular intervals Treatment_Group->Follow_Up Placebo_Group->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Change in UPDRS score) Follow_Up->Primary_Endpoint Safety_Analysis Safety and Tolerability Analysis Follow_Up->Safety_Analysis Conclusion Conclusion Primary_Endpoint->Conclusion Safety_Analysis->Conclusion

Caption: A logical workflow for a clinical trial in Parkinson's disease.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human monoamine oxidase-B (MAO-B).

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Test compounds (this compound, Lazabemide) and a reference inhibitor (e.g., Selegiline)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplates (black, clear bottom)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired concentration in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the diluted enzyme and the test compound or reference inhibitor. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the MAO-B substrate to all wells to initiate the enzymatic reaction.

  • Detection: Simultaneously add the detection reagent to all wells. The H2O2 produced by the MAO-B reaction will react with the detection reagent to produce a fluorescent product.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a microplate reader at 37°C. Kinetic readings are taken over a period of time (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration in rodents (e.g., rats or mice).

Materials:

  • Test compound (this compound or Lazabemide)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose of the test compound intravenously to one group of animals.

    • Oral (PO) Administration: Administer a single dose of the test compound orally via gavage to another group of animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Clinical Development and Conclusion

The clinical development paths of this compound and Lazabemide diverged significantly. While both showed promise in preclinical studies, Lazabemide progressed further into clinical trials for Parkinson's disease.[3] A study involving 321 patients with early Parkinson's disease found that Lazabemide, at doses ranging from 25 to 200 mg/day, was well-tolerated and delayed the need for levodopa (B1675098) therapy.[3] The clinical development of this compound, however, was discontinued, and it was never marketed.[1]

References

A Comparative Guide to Mofegiline and Alternative MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of Mofegiline's performance against other monoamine oxidase B (MAO-B) inhibitors, supported by experimental data. This compound hydrochloride (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of MAO-B.[1][2][3] While it was initially developed for potential use in treating Parkinson's disease and Alzheimer's disease, it was never commercially marketed.[2][4] This guide will delve into its mechanism of action, compare its efficacy with established alternatives, and provide detailed experimental protocols for replicating key findings.

Mechanism of Action: Selective and Irreversible MAO-B Inhibition

This compound's primary therapeutic action stems from its ability to selectively and irreversibly inhibit MAO-B, an enzyme crucial for dopamine (B1211576) metabolism in the brain.[1][2] By blocking MAO-B, this compound increases the synaptic availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease.[2] It operates as an enzyme-activated inhibitor, meaning the enzyme itself converts this compound into a reactive form that then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO-B, leading to its irreversible inactivation.[1][4][5]

Beyond its primary target, this compound also demonstrates inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][6] This secondary action suggests potential anti-inflammatory effects.[1][5]

Comparative Efficacy of MAO-B Inhibitors

The potency and selectivity of MAO-B inhibitors are critical for their therapeutic effectiveness and safety profile. The following table summarizes the in vitro inhibitory activities of this compound and its key comparators against the two main monoamine oxidase isoforms, MAO-A and MAO-B.

Table 1: In Vitro Inhibitory Activity of MAO-B Inhibitors

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
This compound3.6[3][6]680[3][6]188.9
Selegiline9.04,300477.8
Rasagiline4.54,200933.3
Safinamide9827,000275.5

Data compiled from multiple sources for comparative purposes.[2]

This compound demonstrates high potency for MAO-B, comparable to other established inhibitors like Rasagiline and Selegiline.[7] Its selectivity for MAO-B over MAO-A is a key feature, minimizing the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[1]

Neuroprotective Effects

In addition to its symptomatic effects, MAO-B inhibitors are believed to possess neuroprotective properties.[8] The inhibition of MAO-B reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage.[4] While direct studies on this compound's neuroprotective signaling are limited, the mechanisms are expected to be similar to other selective MAO-B inhibitors.[4] Evidence from related compounds suggests that this compound could promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2.[4] Preclinical studies in animal models, such as the MPTP model of Parkinson's disease, are essential for evaluating these neuroprotective effects.[7] For instance, this compound has been shown to rescue MPTP-induced decreases in striatal dopamine levels in mice.[3][6]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay determines the inhibitory potency (IC50) of a test compound against recombinant human MAO-B by measuring the production of hydrogen peroxide.[9]

Materials:

  • Recombinant human MAO-B

  • This compound Hydrochloride

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound Hydrochloride in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

    • Prepare a working solution of MAO-B enzyme in cold assay buffer.

    • Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic HRP substrate in assay buffer.

  • Assay Protocol:

    • Add the diluted this compound Hydrochloride or test compounds to the wells of the 96-well plate.

    • Add the MAO-B enzyme solution to all wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.[9]

    • Initiate the enzymatic reaction by adding the detection cocktail to all wells.

    • Immediately measure the fluorescence intensity kinetically for at least 30 minutes at the appropriate excitation and emission wavelengths.[10]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell-Based Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.[4]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound Hydrochloride

  • Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound Hydrochloride for a specified period (e.g., 1-2 hours).

  • Toxin Exposure: Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells and incubate for an additional 24 hours.[4]

  • Viability Assessment:

    • Remove the medium and add fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals.[4]

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with the toxin alone to those pre-treated with this compound to determine the protective effect.[4]

Visualizing Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Mofegiline_Mechanism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 This compound This compound This compound->MAOB Irreversibly Inhibits

Dopamine metabolism and this compound's inhibitory action.

Neuroprotection_Pathway cluster_stress Oxidative Stress Pathway cluster_protection Neuroprotective Intervention MAOB MAO-B Activity ROS Reactive Oxygen Species (ROS) ↑ MAOB->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis This compound This compound This compound->MAOB Inhibits Bcl2 Bcl-2 ↑ This compound->Bcl2 Bcl2->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival

Hypothesized neuroprotective signaling of this compound.

MAO_Inhibition_Workflow prep Reagent Preparation Serial dilutions of this compound MAO-B enzyme solution Detection cocktail assay Assay Execution Add reagents to 96-well plate Pre-incubate at 37°C Initiate reaction prep->assay measure Data Acquisition Kinetic fluorescence measurement assay->measure analysis Data Analysis Calculate reaction rates Determine % inhibition Calculate IC50 value measure->analysis

References

Mofegiline's Neuroprotective Effects: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Mofegiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). Due to the discontinuation of its clinical development, direct experimental data on this compound's neuroprotective actions are limited. Therefore, this document synthesizes available biochemical data for this compound and presents a detailed comparison with the well-characterized and clinically used MAO-B inhibitors, Selegiline (B1681611) and Rasagiline. The extensive data on these alternatives serve as a robust predictive model for this compound's hypothesized neuroprotective potential.

Core Neuroprotective Mechanisms of MAO-B Inhibition

This compound's primary mechanism of action is the selective and irreversible inhibition of MAO-B.[1] This enzyme is a key component in the dopamine (B1211576) metabolic pathway, and its inhibition is associated with two primary neuroprotective effects:

  • Attenuation of Oxidative Stress: MAO-B-mediated deamination of dopamine produces hydrogen peroxide (H₂O₂), a significant source of reactive oxygen species (ROS) in the brain.[1] By inhibiting MAO-B, this compound reduces the generation of this endogenous oxidative stress, thereby protecting neurons from oxidative damage.[1]

  • Modulation of Anti-Apoptotic Pathways: Evidence from related MAO-B inhibitors strongly suggests that these compounds can promote neuronal survival by upregulating anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2).[1][2] This modulation shifts the cellular balance towards survival, particularly under conditions of neurotoxic stress.[1]

Comparative Biochemical Potency

A critical determinant of a therapeutic agent's efficacy and safety is its potency and selectivity. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound, Selegiline, and Rasagiline against MAO-A and MAO-B.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
This compound 3.6[3]680[3]~189Irreversible[1]
Selegiline 11.25[4]23,000[5]~2044Irreversible[6]
Rasagiline 14[5]700[5]~50Irreversible[6]

Note: IC50 values can vary depending on experimental conditions.

Validation of Neuroprotective Effects: Comparative Experimental Data

While direct neuroprotective data for this compound is scarce, the following table summarizes quantitative data from studies on Selegiline and Rasagiline. These findings provide a strong basis for predicting the potential neuroprotective efficacy of this compound in similar experimental paradigms.

DrugCell ModelNeurotoxinConcentrationOutcome MeasureResult
Selegiline SK-N-SH NeuronsMPP+10-50 µMAttenuation of mitochondrial damagePre-treatment with Selegiline attenuated mitochondrial swelling and loss of cristae.[7]
Selegiline Rat Neural Stem CellsHydrogen Peroxide20 µMCell Viability (MTT Assay)Pre-treatment with Selegiline significantly increased the percentage of viable cells.[8]
Selegiline Rat Neural Stem CellsHydrogen Peroxide20 µMApoptosis/NecrosisPre-treatment with Selegiline significantly decreased the percentages of apoptotic and necrotic cells.[8]
Selegiline Rat Model3-Nitropropionic acid5 and 10 mg/kgBcl-2 ExpressionSelegiline treatment increased Bcl-2 expression.[9]
Rasagiline PC12 CellsOxygen-Glucose Deprivation3-10 µMNeuroprotectionRasagiline induced a dose-dependent neuroprotection of 20-80%.[10]
Rasagiline PC12 CellsOxygen-Glucose Deprivation10 µMROS ProductionRasagiline reduced the production of reactive oxygen species by 15%.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y)

    • 96-well culture plates

    • Neurotoxin (e.g., MPP+, 6-OHDA)

    • This compound, Selegiline, or Rasagiline

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., DMSO)[12]

    • Plate reader

  • Procedure:

    • Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, Selegiline, or Rasagiline for a specified period (e.g., 24 hours).

    • Introduce the neurotoxin to induce cell death, and incubate for the desired duration.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]

    • Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[13]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][14]

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Assessment of Apoptosis via Western Blot for Bcl-2

This method quantifies the expression of the anti-apoptotic protein Bcl-2.

  • Materials:

    • Neuronal cells

    • Neurotoxin

    • This compound, Selegiline, or Rasagiline

    • Lysis buffer (e.g., RIPA buffer)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE equipment

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against Bcl-2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture and treat the cells as described in the MTT assay protocol.

    • Lyse the cells using an appropriate lysis buffer and determine the protein concentration.

    • Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.[16]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 NeuronalDamage Neuronal Damage H2O2->NeuronalDamage This compound This compound This compound->MAOB Inhibits

Hypothesized Neuroprotective Signaling Pathway of this compound.

G Start Start SeedCells Seed Neuronal Cells in 96-well plate Start->SeedCells Pretreat Pre-treat with This compound/Alternative SeedCells->Pretreat AddToxin Induce Neurotoxicity (e.g., MPP+) Pretreat->AddToxin Incubate Incubate AddToxin->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Read Absorbance (570-590 nm) Solubilize->ReadAbsorbance Analyze Analyze Data (% Cell Viability) ReadAbsorbance->Analyze End End Analyze->End

Experimental Workflow for In Vitro Neuroprotection Assay.

Conclusion

This compound is a potent, selective, and irreversible MAO-B inhibitor with a strong theoretical basis for neuroprotective activity. While direct clinical and extensive preclinical data are lacking due to its discontinued (B1498344) development, the wealth of information available for other MAO-B inhibitors, particularly Selegiline and Rasagiline, provides a solid framework for understanding its potential mechanisms. The primary neuroprotective effects are hypothesized to stem from the reduction of oxidative stress and the upregulation of anti-apoptotic proteins like Bcl-2.[1] The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other novel MAO-B inhibitors for neurodegenerative diseases.

References

Comparative Pharmacokinetics of Mofegiline and Other MAO-B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacokinetic profiles of Mofegiline, a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor, with other established inhibitors in its class, namely Selegiline and Rasagiline. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.

This compound (MDL 72,974A) is a second-generation, enzyme-activated, irreversible inhibitor of MAO-B.[1] By inhibiting MAO-B, this compound prevents the breakdown of dopamine (B1211576), thereby increasing its concentration in the brain, a key therapeutic strategy in managing Parkinson's disease.[1][2] Understanding its pharmacokinetic profile in comparison to other MAO-B inhibitors is crucial for evaluating its therapeutic potential.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound, Selegiline, and Rasagiline in humans.

ParameterThis compoundSelegilineRasagiline
Bioavailability (%) Data not available~10 (oral)[3]~36[3]
Tmax (h) ~1[4]< 1[3]0.5 - 0.7[3]
Half-life (t½) (h) 1 - 3[4]~1.5 (single dose)[3]~3 (steady-state)[3]
Metabolism Extensively metabolized[3]Extensive first-pass metabolism via CYP2B6 and CYP2C19 to active metabolites[3]Primarily by CYP1A2 to an inactive metabolite[3]
Elimination Primarily renal excretion of metabolites[3]Primarily renal excretion of metabolites[3]Primarily renal excretion of metabolites[3]

Signaling Pathway of MAO-B Inhibition

The primary mechanism of action for this compound and other MAO-B inhibitors is the potentiation of dopaminergic signaling. By irreversibly inhibiting the MAO-B enzyme, these drugs reduce the degradation of dopamine in the synaptic cleft, leading to increased availability of dopamine to bind to postsynaptic receptors.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Mitochondria Dopamine Dopamine Vesicles Synaptic Vesicles Dopamine->Vesicles Storage Synaptic_Cleft Vesicles->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Binding MAOB MAO-B Synaptic_Cleft->MAOB Degradation Signal_Transduction Signal Transduction Dopamine_Receptors->Signal_Transduction Activation This compound This compound This compound->MAOB Inhibition PK_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis & Reporting Protocol Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment Ethics->Recruitment Dosing Drug Administration Recruitment->Dosing Sampling Biological Sample Collection (Blood, Urine) Dosing->Sampling Monitoring Safety Monitoring Dosing->Monitoring Processing Sample Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Study Report Stats->Report

References

Safety Operating Guide

Navigating the Final Frontier: Proper Disposal Procedures for Mofegiline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent molecules like Mofegiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance and minimizing risk.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound, as with most research chemicals, is to treat it as hazardous waste.[1][2][3] Standard laboratory protocols for chemical waste management are paramount and must be strictly followed. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][4]

Disposal Principle Guideline Rationale
Waste Characterization Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, and environmental impact.The SDS is the primary source of information for safe handling and disposal.[5]
Segregation Store this compound waste separately from incompatible materials. For instance, keep it away from strong oxidizing agents unless part of a validated deactivation procedure.Prevents dangerous chemical reactions within the waste container.[6]
Labeling Clearly label the this compound waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.Proper labeling is crucial for safe handling by waste management personnel.[1][2]
Containment Use appropriate, sealed, and leak-proof containers for this compound waste.[2][6]Prevents spills and exposure to personnel and the environment.
Institutional Procedures Adhere to your institution's specific hazardous waste disposal program. Contact your EHS or equivalent department for pickup and disposal procedures.Ensures compliance with local, state, and federal regulations.[1][3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the disposal of solid this compound and solutions containing this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Solid this compound Waste:

  • Carefully collect any residual solid this compound into a designated hazardous waste container.

  • If weighing paper or other disposable materials are contaminated with solid this compound, they should also be placed in the same container.

  • Seal the container and label it appropriately.

3. This compound Solutions:

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible, and clearly labeled hazardous waste container.

  • Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

4. Empty this compound Containers:

  • An empty container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[3]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.[3]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

5. Scheduling Waste Pickup:

  • Once your this compound waste container is full or ready for disposal, follow your institution's established procedures to schedule a pickup by the hazardous waste management team.[1][3]

Experimental Protocol: Chemical Deactivation (for consideration)

While the primary and recommended method of this compound disposal is through a certified hazardous waste program, some literature discusses the chemical deactivation of hazardous drugs.[7][8] Strong oxidizing agents such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide have been shown to be effective against some hazardous drugs.[7][8][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Mofegiline_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe Start characterize Characterize Waste (Consult SDS) segregate Segregate from Incompatible Waste characterize->segregate ppe->characterize container Place in Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Schedule EHS Waste Pickup store->pickup end Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistics for Handling Mofegiline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for all personnel handling Mofegiline. Adherence to these guidelines is mandatory to ensure personal safety and maintain a secure laboratory environment.

This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Due to its high potency and the absence of a published Occupational Exposure Limit (OEL), a conservative approach to handling is required to minimize exposure risk.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields
Weighing and Aliquoting (Solid) - Primary Engineering Control: Chemical fume hood or powder containment hood- Respiratory Protection: N100/P100/P3 particulate respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for frequent or large quantity handling.- Hand Protection: Double nitrile gloves- Body Protection: Disposable gown with tight-fitting cuffs over a lab coat- Eye Protection: Chemical splash goggles
Dissolution and Solution Preparation - Primary Engineering Control: Chemical fume hood- Respiratory Protection: N100/P100/P3 particulate respirator if handling the solid. Not generally required once the compound is fully dissolved and handled in a closed system.- Hand Protection: Double nitrile gloves- Body Protection: Laboratory coat- Eye Protection: Safety glasses with side shields
In-vitro Experiments - Hand Protection: Nitrile gloves- Body Protection: Laboratory coat- Eye Protection: Safety glasses
In-vivo Dosing and Animal Handling - Hand Protection: Double nitrile gloves- Body Protection: Disposable gown over a lab coat- Eye Protection: Safety glasses with side shields or a face shield
Waste Disposal - Hand Protection: Heavy-duty nitrile or butyl rubber gloves- Body Protection: Disposable gown over a lab coat- Eye Protection: Chemical splash goggles

Quantitative Data

The following table summarizes key quantitative data for this compound hydrochloride.

Data PointValueSource
IC₅₀ (MAO-B, rat brain) 3.6 nM[2][3]
IC₅₀ (MAO-A, rat brain) 680 nM[2][3]
IC₅₀ (SSAO, human enzyme) 20 nM[3]
EC₅₀ (MAO-B, rat brain) 0.18 mg/kg[2]
EC₅₀ (MAO-A, rat brain) 8 mg/kg[2]

Experimental Protocols

1. Weighing and Aliquoting Solid this compound

  • Preparation: Don all required PPE as specified in the table above.

  • Engineering Controls: Perform all weighing and aliquoting within a certified chemical fume hood or a powder containment hood.

  • Procedure:

    • Place a calibrated analytical balance inside the containment unit.

    • Carefully open the container of this compound.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a tared weigh boat or vial.

    • Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Securely close the primary container of this compound.

    • Seal the aliquot in a clearly labeled container.

  • Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface of the containment unit. Dispose of all disposable materials as hazardous waste.

2. Spill Management

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • For a Powder Spill:

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material (e.g., chemical absorbent mat) to prevent dust from becoming airborne.

    • Carefully wet the absorbent material with water to dissolve the powder and prevent aerosolization.

    • Using a scoop or scraper, carefully collect the absorbed material and any contaminated debris.

  • For a Liquid Spill:

    • Don the appropriate PPE.

    • Contain the spill using absorbent pads or granules, working from the outside in.

    • Once the liquid is absorbed, use a scoop or scraper to collect the material.

  • Decontamination and Disposal:

    • Clean the spill area multiple times with detergent and water.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a labeled hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.

3. Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and unused material, must be treated as hazardous waste.

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with all federal, state, and local regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this compound down the drain or in the regular trash.

This compound Handling Workflow

Mofegiline_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination and Disposal receive Receiving and Unpacking store Secure Storage (-20°C) receive->store ppe Don Appropriate PPE store->ppe weigh Weighing and Aliquoting ppe->weigh dissolve Dissolution and Solution Preparation weigh->dissolve experiment In-vitro / In-vivo Experimentation dissolve->experiment decontaminate Decontaminate Equipment and Work Surfaces experiment->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: A workflow diagram illustrating the key stages of handling this compound, from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.